molecular formula C27H40O5 B106943 Calcitriol lactone CAS No. 81203-50-1

Calcitriol lactone

Katalognummer: B106943
CAS-Nummer: 81203-50-1
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: WMYIVSWWSRCZFA-RWVJFQLJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,25-Dihydroxyvitamin D3-26,23-lactone is a vitamin D.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYIVSWWSRCZFA-RWVJFQLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1051359
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

81203-50-1, 208408-46-2
Record name Calcitriol lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81203-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1051359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,25-Dihydroxyvitamin D3-26,23-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Biosynthesis of Calcitriol Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Enzymatic Conversion of Vitamin D3 to a Key Metabolite

Introduction

Vitamin D3, following its conversion to the hormonally active form calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), undergoes a series of metabolic reactions aimed at modulating its biological activity and facilitating its excretion. One of the significant catabolic pathways involves the formation of calcitriol lactone (1α,25(R)-dihydroxyvitamin D3-26,23(S)-lactone), a metabolite whose physiological role is an area of active investigation. This technical guide provides a comprehensive overview of the biosynthesis of this compound from vitamin D3, with a focus on the core enzymatic processes, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway

The journey from vitamin D3 to this compound is a multi-step enzymatic cascade primarily occurring in the liver and kidneys. The key enzyme responsible for the lactonization is the mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as 25-hydroxyvitamin D3-24-hydroxylase. While traditionally recognized for its role in the 24-hydroxylation pathway leading to calcitroic acid, CYP24A1 also possesses 23-hydroxylase activity, which is crucial for the formation of the lactone ring.[1][2] Another cytochrome P450 enzyme, CYP3A4 , predominantly found in the liver and intestine, has also been implicated in the metabolism of vitamin D and its metabolites, including the potential for lactone formation.[3][4]

The biosynthesis of this compound from calcitriol proceeds through a series of hydroxylation events on the side chain of the vitamin D molecule. The generally accepted pathway involves the following key steps:

  • 23-Hydroxylation: The initial and rate-limiting step is the hydroxylation of calcitriol at the C-23 position, catalyzed by CYP24A1, to form 1α,23,25-trihydroxyvitamin D3 .[2]

  • 26-Hydroxylation: Subsequently, the same enzyme, CYP24A1, catalyzes the hydroxylation at the C-26 position.

  • Lactonization: The final step is the intramolecular cyclization to form the stable 26,23-lactone ring.

Quantitative Data

Understanding the kinetics of the enzymes involved and the physiological concentrations of the metabolites is crucial for studying the biosynthesis of this compound. The following tables summarize key quantitative data gathered from various studies.

Table 1: Kinetic Parameters of Human CYP24A1
SubstrateKm (app)Vmax (app)Reference
1α,25-dihydroxyvitamin D3 (Calcitriol)9.0 ± 2.0 nM0.71 ± 0.055 d-1[5]
L409S mutant CYP24A18.6 ± 2.2 nM0.22 ± 0.026 d-1[5]

Note: Apparent Km and Vmax values were determined using a two-hybrid system in JEG-3 cells.[5]

Table 2: Circulating Levels of Calcitriol and its Major Metabolites in Human Plasma
MetaboliteConcentration RangeReference
Calcitriol (1α,25(OH)2D3)40.0 ± 4.4 pg/mL (baseline)[6]
Calcitriol (1α,25(OH)2D3)60.0 ± 4.4 pg/mL (2 hours post 0.5 mcg dose)[6]
1α,25(R)(OH)2-26,23(S)-lactone D3131 ± 17 pg/mL[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of Human CYP24A1

This protocol is adapted from methods described for the expression of cytochrome P450 enzymes in E. coli.[8]

Objective: To produce and purify recombinant human CYP24A1 for in vitro enzymatic assays.

Materials:

  • E. coli expression strain (e.g., DH5α)

  • Expression vector containing human CYP24A1 cDNA (e.g., pCW)

  • Terrific Broth (TB) medium

  • Ampicillin (B1664943)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • δ-Aminolevulinic acid (ALA)

  • Lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, 20% glycerol, 1 mM EDTA, 0.5 mM PMSF)

  • Detergent (e.g., CHAPS or CYMAL®-5)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with 20 mM imidazole)

  • Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

  • Transform the CYP24A1 expression vector into competent E. coli cells.

  • Inoculate a starter culture in TB medium containing ampicillin and grow overnight at 37°C.

  • Inoculate a larger volume of TB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG (final concentration 1 mM) and ALA (final concentration 0.5 mM).

  • Continue to culture at a lower temperature (e.g., 28°C) for 48-72 hours.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Solubilize the membrane fraction by adding a detergent (e.g., 1% CHAPS) and stirring for 1 hour at 4°C.

  • Clarify the lysate by ultracentrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column extensively with wash buffer to remove unbound proteins.

  • Elute the recombinant CYP24A1 with elution buffer.

  • Analyze the purified protein by SDS-PAGE and determine the concentration using the CO-difference spectrum method.

In Vitro CYP24A1 Enzyme Assay

This protocol outlines a method to measure the enzymatic activity of purified CYP24A1.[9][10]

Objective: To determine the catalytic activity of recombinant CYP24A1 towards calcitriol.

Materials:

  • Purified recombinant CYP24A1

  • Adrenodoxin (B1173346) (redox partner)

  • Adrenodoxin reductase (redox partner)

  • NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Calcitriol (substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA and 20% glycerol)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • HPLC or LC-MS/MS system for product analysis

Procedure:

  • Prepare a reaction mixture containing assay buffer, the NADPH generating system, adrenodoxin, and adrenodoxin reductase.

  • Add the purified CYP24A1 enzyme to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the substrate, calcitriol.

  • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to precipitate the protein.

  • Analyze the supernatant for the presence of this compound and other metabolites using HPLC or LC-MS/MS.

Extraction of Vitamin D Metabolites from Plasma for HPLC Analysis

This protocol is a general guideline for extracting vitamin D metabolites from plasma samples.[11][12]

Objective: To extract calcitriol and its metabolites from plasma for subsequent analysis.

Materials:

  • Plasma sample

  • Acetonitrile (B52724)

  • Internal standard (e.g., deuterated calcitriol)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (e.g., methanol/water mixture)

Procedure:

  • To a 1 mL plasma sample, add an appropriate amount of internal standard.

  • Add 2 volumes of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 4°C for 10 minutes at high speed (e.g., 10,000 x g).

  • Carefully collect the supernatant.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a small volume of reconstitution solvent.

  • The sample is now ready for injection into the HPLC or LC-MS/MS system.

Site-Directed Mutagenesis of CYP24A1

This protocol is based on the QuikChange™ site-directed mutagenesis method.[13][14][15]

Objective: To introduce specific mutations into the CYP24A1 gene to study structure-function relationships.

Materials:

  • Plasmid DNA containing the wild-type CYP24A1 gene

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

Procedure:

  • Design and synthesize complementary mutagenic primers containing the desired mutation.

  • Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

  • Perform thermal cycling to amplify the mutated plasmid. A typical program includes an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

  • Digest the parental, methylated template DNA by adding DpnI enzyme to the PCR product and incubating at 37°C for 1-2 hours.

  • Transform the DpnI-treated DNA into highly competent E. coli cells.

  • Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.

  • Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

Biosynthetic Pathway of this compound

Biosynthesis_of_Calcitriol_Lactone cluster_main_pathway Main Biosynthetic Pathway Vitamin D3 Vitamin D3 Calcifediol (25(OH)D3) Calcifediol (25(OH)D3) Vitamin D3->Calcifediol (25(OH)D3) CYP2R1/CYP27A1 (Liver) Calcitriol (1α,25(OH)2D3) Calcitriol (1α,25(OH)2D3) Calcifediol (25(OH)D3)->Calcitriol (1α,25(OH)2D3) CYP27B1 (Kidney) 1α,23,25(OH)3D3 1α,23,25(OH)3D3 Calcitriol (1α,25(OH)2D3)->1α,23,25(OH)3D3 CYP24A1 (23-Hydroxylation) This compound This compound 1α,23,25(OH)3D3->this compound CYP24A1 (26-Hydroxylation & Lactonization) Enzyme_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Reaction Mix (Buffer, Cofactors) Prepare Reaction Mix (Buffer, Cofactors) Add Purified CYP24A1 Add Purified CYP24A1 Prepare Reaction Mix (Buffer, Cofactors)->Add Purified CYP24A1 Pre-incubate at 37°C Pre-incubate at 37°C Add Purified CYP24A1->Pre-incubate at 37°C Initiate with Substrate (Calcitriol) Initiate with Substrate (Calcitriol) Pre-incubate at 37°C->Initiate with Substrate (Calcitriol) Incubate at 37°C Incubate at 37°C Initiate with Substrate (Calcitriol)->Incubate at 37°C Quench Reaction Quench Reaction Incubate at 37°C->Quench Reaction Protein Precipitation Protein Precipitation Quench Reaction->Protein Precipitation Analyze Supernatant by HPLC/LC-MS Analyze Supernatant by HPLC/LC-MS Protein Precipitation->Analyze Supernatant by HPLC/LC-MS

References

Calcitriol Lactone's Interaction with the Vitamin D Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol (B1668218) lactone, a primary metabolite of the active form of vitamin D, calcitriol, modulates the vitamin D receptor (VDR) signaling pathway. Its mechanism of action, however, is nuanced and not fully elucidated, with evidence suggesting it may act as a partial agonist or antagonist depending on the cellular and species-specific context. This document provides a comprehensive technical overview of the interaction between calcitriol lactone and the VDR, detailing its mechanism of action, summarizing available quantitative data, and outlining the experimental protocols used to characterize this interaction. The information presented is intended to support further research and drug development efforts targeting the VDR.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone essential for calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Its biological effects are primarily mediated through the vitamin D receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Upon binding calcitriol, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

This compound, specifically the (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone isomer, is a major metabolite of calcitriol.[4][5] While it is known to bind to the VDR, its precise biological role and mechanism of action are still under investigation.[4] Understanding the interaction of this compound with the VDR is crucial for elucidating the full spectrum of vitamin D signaling and for the development of novel VDR-targeting therapeutics with potentially improved specificity and reduced side effects.

Mechanism of Action of this compound on the VDR

The interaction of this compound with the VDR is complex, with evidence pointing towards a modulatory role rather than simple agonism. The mechanism can be dissected into several key steps:

  • Binding to the VDR Ligand Binding Pocket (LBP): this compound, like calcitriol, binds to the LBP of the VDR.[4][6] This binding is a prerequisite for any subsequent activity. However, the affinity of this compound for the VDR is generally considered to be lower than that of calcitriol. The specific stereochemistry of the lactone ring at positions C23 and C25 significantly influences this binding affinity.[7][8]

  • Induction of Conformational Changes: Ligand binding to the VDR LBP induces a conformational change in the receptor, most notably in the activation function 2 (AF-2) domain located in helix 12.[6] The nature of this conformational change dictates whether the receptor will recruit coactivators (leading to gene activation) or corepressors (leading to gene repression). In the case of some this compound analogues, such as TEI-9647, the induced conformation is distinct from that induced by calcitriol, leading to a different functional outcome.[9]

  • Species-Specific Agonism and Antagonism: The functional effect of some this compound derivatives has been shown to be species-dependent. For instance, the derivative TEI-9647 acts as a VDR antagonist in human cells but as a weak agonist in rodent cells.[10][11] This difference is attributed to specific amino acid residues in the C-terminal region of the VDR, particularly cysteine residues in the human VDR that are absent in the rat VDR.[10]

  • Modulation of VDR-RXR Heterodimerization and DNA Binding: The VDR-RXR heterodimer is the functional unit that binds to VDREs. Some this compound analogues, like TEI-9647, have been shown to inhibit the formation of the VDR-RXRα heterodimer, which is a key step in the VDR signaling pathway.[12]

  • Differential Coactivator and Corepressor Recruitment: The ultimate transcriptional output of VDR activation depends on the balance of recruited coactivators and corepressors. The unique conformation induced by this compound or its analogues can lead to the differential recruitment of these coregulatory proteins compared to calcitriol. This altered recruitment profile is a key determinant of the partial agonist or antagonist activity of these compounds.[11]

Quantitative Data

While quantitative binding data for the natural (23S,25R)-calcitriol lactone is limited in publicly available literature, studies on structurally similar synthetic lactam analogues provide valuable insights into the structure-activity relationship. The following table summarizes the VDR binding affinities of various diastereoisomers of N-Benzyl- and N-phenethyl-1α,25-(OH)2D3-26,23-lactam, determined by competitive displacement of [3H]1α,25-(OH)2D3 from chick intestinal VDR.[8]

Compound50% Displacement (pg/tube)Molar Ratio (relative to Calcitriol)
1α,25-(OH)2D3 (Calcitriol)37.51
(23S,25S)-DLAM-1P1,75036.4
(23R,25R)-DLAM-1P19,000395.5
(23S,25R)-DLAM-1P28,000567.9
(23R,25S)-DLAM-1P20,000405.7
(23S,25S)-DLAM-2P62012.6
(23R,25R)-DLAM-2P9,700196.7
(23S,25R)-DLAM-2P14,500294.1
(23R,25S)-DLAM-2P25,500517.2

Data sourced from a study on 1α,25-Dihydroxyvitamin D3-26,23-lactam analogues.[8]

Experimental Protocols

The characterization of this compound's interaction with the VDR involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

VDR Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound (e.g., this compound) to the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]calcitriol).

Methodology:

  • Receptor Preparation:

    • Prepare a cell lysate or purified VDR preparation. For whole-cell binding, grow cells expressing VDR to near confluency. For membrane preparations, homogenize VDR-expressing cells or tissues in a cold lysis buffer and pellet the membranes by centrifugation.[13][14]

    • Resuspend the receptor preparation in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]

  • Assay Setup:

    • In a 96-well plate, add the receptor preparation, a fixed concentration of [3H]calcitriol (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound).

    • Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol, e.g., 1000-fold excess).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[13]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. The receptor-bound radioligand is retained on the filter.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[13]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T, Saos-2) in appropriate growth medium.

    • Co-transfect the cells with an expression vector for the VDR and a reporter plasmid containing a luciferase gene under the control of a VDRE. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, treat the cells with varying concentrations of this compound. Include a positive control (calcitriol) and a vehicle control. For antagonist assays, co-treat with a fixed concentration of calcitriol and varying concentrations of this compound.

  • Cell Lysis:

    • After an appropriate incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Activity Measurement:

    • Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a Renilla luciferase control is used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

VDR-Coactivator Interaction Assay (Fluorescence Polarization)

This in vitro assay measures the ability of a ligand to promote or inhibit the interaction between the VDR and a coactivator peptide.

Methodology:

  • Reagent Preparation:

    • Purify the VDR ligand-binding domain (LBD).

    • Synthesize a fluorescently labeled coactivator peptide (e.g., containing an LxxLL motif).

  • Assay Setup:

    • In a microplate, combine the VDR LBD, the fluorescently labeled coactivator peptide, and varying concentrations of this compound.

  • Incubation:

    • Incubate the mixture at room temperature to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader. An increase in polarization indicates binding of the fluorescent peptide to the larger VDR LBD.

  • Data Analysis:

    • Plot the change in fluorescence polarization against the concentration of this compound to determine the EC50 for inducing the interaction or the IC50 for inhibiting the interaction (in a competitive setup).

Signaling Pathways and Experimental Workflows

VDR Genomic Signaling Pathway

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_Lactone Calcitriol Lactone VDR_cyto VDR Calcitriol_Lactone->VDR_cyto Binds to LBP VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto Binding RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR VDR_RXR_cyto->VDR_RXR_nuc Nuclear Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds to Coactivators Coactivators VDR_RXR_nuc->Coactivators Recruits Corepressors Corepressors VDR_RXR_nuc->Corepressors Recruits/ Releases Target_Gene Target Gene Transcription_Machinery Basal Transcription Machinery Coactivators->Transcription_Machinery Activates Corepressors->Transcription_Machinery Represses Transcription_Machinery->Target_Gene Initiates Transcription mRNA mRNA Target_Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis Translation Biological\nResponse Biological Response Protein Synthesis->Biological\nResponse Leads to

Caption: VDR genomic signaling pathway initiated by this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_receptor Prepare VDR (lysate or purified) start->prep_receptor prep_ligands Prepare Radioligand ([3H]calcitriol) and Competitor (this compound) start->prep_ligands incubation Incubate VDR, Radioligand, and Competitor prep_receptor->incubation prep_ligands->incubation separation Separate Bound and Free Ligand (Vacuum Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki determination) quantification->analysis end End analysis->end

Caption: Workflow for VDR radioligand binding assay.

Experimental Workflow: Luciferase Reporter Gene Assay

Luciferase_Workflow start Start cell_culture Culture and Transfect Cells (VDR and Reporter Plasmids) start->cell_culture treatment Treat Cells with This compound cell_culture->treatment lysis Lyse Cells treatment->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis (Dose-Response Curve) measurement->analysis end End analysis->end

Caption: Workflow for luciferase reporter gene assay.

Conclusion

This compound represents an important endogenous modulator of VDR signaling. Its mechanism of action is multifaceted, involving direct binding to the VDR, induction of specific receptor conformations, and subsequent modulation of VDR-RXR heterodimerization, DNA binding, and coregulator recruitment. The observed species-specific differences in its activity highlight the subtleties of VDR pharmacology and the importance of considering receptor structure in drug design. While more quantitative data on the natural lactone are needed, the experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel VDR ligands. A deeper understanding of these interactions will be instrumental in developing next-generation VDR-targeted therapies with improved efficacy and safety profiles.

References

The Enigmatic Role of Calcitriol Lactone in Calcium Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D3, is the principal regulator of calcium and phosphate (B84403) homeostasis. Its intricate signaling pathways and profound effects on intestinal calcium absorption, bone remodeling, and renal calcium reabsorption are well-documented. However, the biological significance of its metabolites is an evolving area of research. Among these, (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone, commonly known as calcitriol lactone, has emerged as a molecule of interest. As a major metabolite of calcitriol, understanding its distinct biological functions is crucial for a complete picture of vitamin D endocrinology and for exploring new therapeutic avenues in calcium-related disorders.[1][2] This technical guide provides an in-depth exploration of the biological function of this compound in calcium homeostasis, presenting key quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways and workflows.

Core Concepts: this compound Metabolism and VDR Binding

This compound is formed via the C-23 oxidation pathway of calcitriol, involving stepwise hydroxylation at carbons 26 and 23, followed by cyclization. The naturally occurring stereoisomer is (23S,25R)-calcitriol lactone.[2] A pivotal aspect of its biological activity is its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the genomic actions of calcitriol.

Quantitative Data: VDR Binding Affinity

Competitive binding assays have been employed to determine the affinity of this compound for the VDR, revealing a significantly lower affinity compared to its precursor, calcitriol. The binding affinity of the naturally occurring (23S,25R)-calcitriol lactone is approximately 800 times lower than that of calcitriol.[3]

CompoundRelative Binding Affinity (Calcitriol = 100)Reference
Calcitriol100[3]
(23S,25R)-Calcitriol Lactone0.124[3]
(23R,25S)-Calcitriol Lactone0.092[3]
(23S,25S)-Calcitriol Lactone7.69[3]
(23R,25R)-Calcitriol Lactone0.759[3]

Biological Functions in Calcium Homeostasis

Despite its lower VDR affinity, this compound exhibits distinct biological activities, particularly in bone and potentially in the intestine.

Effects on Bone Metabolism
  • Stimulation of Osteoblastic Activity: In vitro studies using the osteoblastic MC3T3-E1 cell line have demonstrated that this compound can stimulate osteoblast function. The naturally occurring (23S,25R)-isomer displays a biphasic effect on alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation and activity, with maximal stimulation at both low (80 pg/ml) and high (10,000 pg/ml) concentrations. It also stimulates collagen synthesis at lower concentrations.[3]

CompoundConcentration (pg/mL)Alkaline Phosphatase Activity (% of Control)Collagen Synthesis (% of Control)Reference
(23S,25R)-Calcitriol Lactone80~150~120[3]
10,000~150No significant increase[3]
Calcitriol10,000~130No significant increase[3]
Signaling Pathway in Osteoblasts

The following diagram illustrates the proposed signaling pathway for this compound in osteoblasts, leading to the modulation of gene expression related to bone formation.

G cluster_extracellular Extracellular Space cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_Lactone This compound VDR_RXR_inactive VDR-RXR (inactive) Calcitriol_Lactone->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR-Lactone (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE Vitamin D Response Element (VDRE) VDR_RXR_active->VDRE Translocates to Nucleus and Binds to VDRE Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiates mRNA mRNA (e.g., ALP, Collagen) Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Proteins Proteins (ALP, Collagen) Protein_Synthesis->Proteins Bone_Formation Bone Formation Proteins->Bone_Formation Promotes

Proposed signaling pathway of this compound in osteoblasts.
Effects on Intestinal Calcium Absorption

Studies have indicated that all four diastereoisomers of this compound stimulate intestinal calcium transport.[2] However, direct quantitative comparisons with calcitriol in a dose-dependent manner are limited. The mechanism is presumed to involve the VDR-mediated regulation of calcium transport proteins such as the transient receptor potential vanilloid channel 6 (TRPV6) and calbindin-D9k.[5][6]

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the VDR compared to calcitriol.

Methodology: This assay is based on the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [3H]calcitriol) for binding to the VDR.

  • Materials:

    • Purified recombinant VDR or a VDR-rich tissue/cell lysate.

    • [3H]calcitriol (radioligand).

    • Unlabeled calcitriol (for standard curve).

    • Unlabeled this compound (test compound).

    • Assay buffer (e.g., Tris-HCl buffer containing stabilizers).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Incubate a constant amount of VDR and [3H]calcitriol with varying concentrations of either unlabeled calcitriol or this compound.

    • After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Plot the percentage of bound [3H]calcitriol against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

    • Calculate the relative binding affinity of this compound compared to calcitriol.[7]

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_vdr Prepare VDR Source (recombinant or lysate) incubate Incubate VDR, [3H]calcitriol, and Competitor (Calcitriol or Lactone) prep_vdr->incubate prep_ligands Prepare Serial Dilutions of Calcitriol & this compound prep_ligands->incubate prep_radio Prepare [3H]calcitriol Solution prep_radio->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count plot Plot Binding Curve count->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_rba Calculate Relative Binding Affinity calc_ic50->calc_rba

Workflow for VDR competitive binding assay.
Osteoblast Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the effect of this compound on osteoblast differentiation and activity.

Methodology: This colorimetric assay measures the activity of ALP, an enzyme expressed by active osteoblasts, in cell lysates.

  • Materials:

    • Osteoblastic cell line (e.g., MC3T3-E1).

    • Cell culture medium and supplements.

    • Calcitriol and this compound.

    • Cell lysis buffer.

    • p-Nitrophenyl phosphate (pNPP) substrate solution.

    • Microplate reader.

  • Procedure:

    • Seed osteoblastic cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of calcitriol or this compound for a specified period (e.g., 72 hours).

    • Lyse the cells to release intracellular enzymes.

    • Incubate the cell lysate with pNPP substrate. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

    • Stop the reaction and measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein concentration in each well.[3]

In Vitro Osteoclast Differentiation Assay

Objective: To assess the inhibitory effect of this compound on osteoclast formation.

Methodology: This assay involves the differentiation of bone marrow-derived macrophages or a macrophage cell line (e.g., RAW264.7) into osteoclasts in the presence of RANKL and M-CSF, and subsequent quantification of osteoclast formation.

  • Materials:

    • Bone marrow cells or RAW264.7 cells.

    • Cell culture medium.

    • Recombinant RANKL and M-CSF.

    • Calcitriol and this compound.

    • Tartrate-resistant acid phosphatase (TRAP) staining kit.

    • Microscope.

  • Procedure:

    • Culture bone marrow macrophages or RAW264.7 cells in the presence of M-CSF.

    • Induce osteoclast differentiation by adding RANKL, with or without various concentrations of calcitriol or this compound.

    • After several days (e.g., 5-7 days), fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

    • Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[8][9]

Transepithelial Calcium Transport Assay (Caco-2 Cell Model)

Objective: To measure the effect of this compound on intestinal calcium absorption in vitro.

Methodology: This assay uses a Caco-2 cell monolayer, which differentiates into a polarized epithelium resembling the small intestine, to measure the flux of radiolabeled calcium from the apical to the basolateral side.

  • Materials:

    • Caco-2 cells.

    • Transwell inserts.

    • Cell culture medium.

    • Calcitriol and this compound.

    • Transport buffer containing 45Ca.

    • Scintillation counter.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

    • Pre-treat the monolayers with calcitriol or this compound for a specified duration.

    • Add transport buffer containing 45Ca to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Measure the radioactivity in the basolateral samples to determine the amount of 45Ca transported.

    • Calculate the flux of calcium across the monolayer.[4][10]

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_transport Calcium Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts differentiate Culture for ~21 days to form a monolayer seed_cells->differentiate treat Pre-treat with Calcitriol or this compound differentiate->treat add_radio Add 45Ca to Apical Chamber treat->add_radio sample Collect Samples from Basolateral Chamber at time points add_radio->sample measure Measure Radioactivity sample->measure calculate Calculate Calcium Flux measure->calculate

Workflow for transepithelial calcium transport assay.

Synthesis of (23S,25R)-Calcitriol Lactone

The limited commercial availability of this compound necessitates its chemical synthesis for research purposes. Several synthetic routes have been reported, often involving multi-step processes starting from readily available steroid precursors. A key challenge is the stereoselective construction of the side chain with the correct (23S,25R) configuration. One notable approach involves the diastereoselective Reformatsky-type crotylation to establish the C23 stereocenter and a diastereoselective epoxidation to control the C25 stereochemistry.[11]

Conclusion and Future Directions

This compound, a major metabolite of calcitriol, demonstrates distinct biological activities in the regulation of calcium homeostasis, despite its significantly lower affinity for the Vitamin D Receptor. Its ability to stimulate osteoblastic activity and potentially inhibit bone resorption suggests a role in bone remodeling that is not merely a reflection of its precursor's actions. The biphasic nature of its effect on osteoblasts warrants further investigation to elucidate the underlying molecular mechanisms, which may involve differential recruitment of co-regulatory proteins to the VDR or even VDR-independent pathways.

For drug development professionals, the unique profile of this compound and its synthetic analogues presents an opportunity to design novel VDR modulators with potentially improved therapeutic windows for bone disorders. Further research is needed to fully characterize its effects on intestinal calcium absorption in direct comparison with calcitriol and to evaluate its in vivo efficacy and safety in animal models of calcium-related diseases. The development of more efficient synthetic routes will be critical to facilitate these future investigations and unlock the full therapeutic potential of this enigmatic vitamin D metabolite.

References

Calcitriol lactone structure-activity relationship

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Calcitriol (B1668218) Lactone

Introduction

Calcitriol (1α,25-dihydroxyvitamin D₃), the hormonally active form of vitamin D, is a critical regulator of calcium homeostasis, cellular differentiation, and immune function.[1] Its effects are mediated primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[2] One of the major metabolites of calcitriol is (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone, commonly known as calcitriol lactone.[3] This metabolite, formed through cyclization of the side chain, also binds to the VDR and exhibits a unique profile of biological activities distinct from its parent compound.[3]

While calcitriol is a potent agonist of the VDR, driving gene expression and cellular differentiation, certain synthetic analogs of this compound have been developed that display potent antagonistic properties.[4][5] These antagonists are invaluable tools for studying VDR signaling and represent potential therapeutic agents for conditions where VDR activity is dysregulated, such as hypercalcemia or certain cancers.[6][7] This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its key analogs, outlines the experimental protocols used to characterize them, and visualizes the core signaling and experimental workflows.

Mechanism of Action: The VDR Genomic Pathway

The biological effects of this compound and its analogs are mediated through the VDR.[4] The canonical genomic signaling pathway involves the binding of the ligand to the VDR, which induces a conformational change.[8] This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR).[8][9] The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9][10] This binding event recruits a suite of co-activator or co-repressor proteins, which ultimately leads to the activation or repression of gene transcription.[10] VDR antagonists function by binding to the receptor but failing to induce the correct conformational change required for co-activator recruitment, thereby blocking the action of agonists like calcitriol.[7]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Calcitriol or Lactone Analog VDR_cyto VDR Ligand->VDR_cyto Binds RXR_cyto RXR VDR_cyto->RXR_cyto Heterodimerizes VDR_RXR_complex VDR-RXR Complex VDRE VDRE VDR_RXR_complex->VDRE Binds to DNA Coactivators Co-activators VDR_RXR_complex->Coactivators Recruits Transcription Gene Transcription (Activation / Repression) VDRE->Transcription Regulates Coactivators->Transcription Modulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein VDR_RXR_cyto_proxy->VDR_RXR_complex Translocation

Caption: VDR-mediated genomic signaling pathway. (Max-width: 760px)

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their stereochemistry and side-chain structure. Modifications can dramatically shift a compound from having no activity to being a potent VDR antagonist.

The Role of the α-exo-methylene-γ-lactone Moiety

A key structural feature for VDR antagonism is the α-exo-methylene-γ-lactone structure in the side chain.[1] The synthetic analogs TEI-9647 ((23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone) and its (23R) diastereomer, TEI-9648 , are potent VDR antagonists.[1][4] Unlike the natural this compound, these compounds bind strongly to the VDR but do not induce differentiation in human leukemia (HL-60) cells.[4] Instead, they effectively block the differentiation induced by calcitriol.[4][5] It is theorized that the exo-methylene carbonyl structure engages in a Michael-type addition with nucleophilic residues (like cysteine) within the VDR or associated proteins, which is essential for their antagonistic action.[1]

From Agonist to Antagonist: A Shift in Function

The transition from a weak agonist (natural this compound) to a pure antagonist (TEI-9647) highlights a critical SAR point: VDR binding affinity alone does not dictate functional outcome. While both bind the receptor, the specific conformation stabilized by the antagonist prevents the recruitment of co-activators necessary for gene transcription.[11] This makes compounds like TEI-9647 and calcitriol lactams (DLAMs) valuable as functional probes of VDR activity.[3][12]

Quantitative SAR Data

The following tables summarize the known activity of key this compound analogs.

Table 1: VDR Binding Affinity and Agonist/Antagonist Profile

Compound Stereochemistry VDR Binding Functional Activity Reference(s)
Calcitriol (Natural) High Potent Agonist [8]
This compound (23S, 25R) Moderate Very Weak Agonist [4]
TEI-9647 (23S) High Potent Antagonist [4][5]
TEI-9648 (23R) High Potent Antagonist [4]

| Calcitriol Lactams (DLAMs) | N/A | Moderate | Antagonist |[12] |

Table 2: Functional Antagonistic Potency in HL-60 Cell Differentiation Assay

Compound Assay Endpoint IC₅₀ Value Description Reference(s)
TEI-9647 Inhibition of Calcitriol-induced NBT reduction 6.3 nM Concentration that inhibits 50% of the differentiation induced by calcitriol. [5]

| TEI-9647 | Inhibition of Calcitriol-induced NBT reduction | 2.5 nM | A separate study reporting a similar high potency. |[13] |

Key Experimental Protocols

Characterizing the SAR of this compound analogs relies on a combination of binding and functional assays.

VDR Competitive Radioligand Binding Assay

This assay directly measures the affinity of a compound for the VDR by assessing its ability to compete with a high-affinity radiolabeled ligand.[9]

Principle: A fixed amount of VDR and a radiolabeled ligand (e.g., [³H]-calcitriol) are incubated with varying concentrations of an unlabeled test compound (competitor). The ability of the test compound to displace the radioligand is measured, and its IC₅₀ (the concentration that inhibits 50% of specific binding) is determined.[9]

Detailed Methodology:

  • Receptor Source: Purified recombinant VDR or tissue homogenates rich in VDR (e.g., from chick intestine) are prepared in a suitable assay buffer.[9]

  • Assay Setup: In microtiter plates, the receptor preparation is combined with a fixed, subsaturating concentration of [³H]-calcitriol.

  • Competition: Serial dilutions of the test compound (e.g., TEI-9647) are added to the wells.

  • Controls:

    • Total Binding: Contains receptor and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration (e.g., 1000-fold excess) of unlabeled calcitriol to occupy all specific binding sites.[9]

    • Vehicle Control: Contains receptor, radioligand, and the solvent used for the test compound.

  • Incubation: The plates are incubated (e.g., for 4-18 hours at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the larger receptor-ligand complexes.[9]

  • Quantification: The filters are washed with cold buffer, placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[9]

  • Data Analysis: Specific binding is calculated as Total Binding - Non-specific Binding. The percentage of specific binding is plotted against the log concentration of the competitor, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value.[9]

VDR_Binding_Assay_Workflow start Start prep Prepare Reagents: - VDR Source - [3H]-Calcitriol (Radioligand) - Test Compound (Competitor) start->prep setup Set up Assay Plate: - Total Binding (No Competitor) - Non-Specific Binding (+ Excess Cold Ligand) - Test Wells (+ Serial Dilutions) prep->setup incubate Incubate Plate (e.g., 4°C, 18h) Allow binding to equilibrate setup->incubate filter Rapid Vacuum Filtration (Separate bound from free ligand) incubate->filter quantify Liquid Scintillation Counting (Measure radioactivity on filters) filter->quantify analyze Data Analysis: - Calculate % Specific Binding - Plot Dose-Response Curve - Determine IC50 Value quantify->analyze end End analyze->end

Caption: Workflow for a VDR competitive binding assay. (Max-width: 760px)
HL-60 Cell Differentiation Assay

This cell-based functional assay is a gold standard for assessing the pro-differentiative (agonist) or anti-differentiative (antagonist) effects of vitamin D compounds.[14] Human promyelocytic leukemia HL-60 cells can be induced to differentiate into monocytes/macrophages by VDR agonists.[15]

Principle: The ability of differentiated HL-60 cells to produce a respiratory burst upon stimulation is quantified using the Nitroblue Tetrazolium (NBT) reduction test. Differentiated cells reduce the yellow NBT into a dark blue formazan (B1609692) precipitate.[15][16]

Detailed Methodology:

  • Cell Culture: HL-60 cells are maintained in an appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

  • Treatment: Cells are seeded at a specific density (e.g., 2x10⁵ cells/mL) and treated with:

    • Vehicle control.

    • A fixed concentration of calcitriol (agonist).

    • The test compound alone (to check for agonist activity).

    • The fixed concentration of calcitriol plus varying concentrations of the test compound (to check for antagonist activity).

  • Incubation: Cells are incubated for 72-96 hours to allow for differentiation.[4]

  • NBT Assay:

    • Cells are harvested and incubated with a solution containing NBT and a stimulant like TPA (12-O-tetradecanoylphorbol-13-acetate) for 30 minutes at 37°C.[15]

    • Cytospin slides are prepared, and the cells are visually inspected under a microscope.

  • Quantification: The percentage of cells containing blue-black formazan deposits (NBT-positive cells) is determined by counting at least 200 cells per slide.[16]

  • Data Analysis: For antagonists, the percentage of NBT-positive cells is plotted against the antagonist concentration to determine the IC₅₀ value for the inhibition of calcitriol-induced differentiation.

VDRE-Luciferase Reporter Gene Assay

This assay directly measures the ability of a compound to promote or inhibit VDR-mediated gene transcription.

Principle: Cells are transfected with a reporter plasmid containing multiple copies of a VDRE sequence upstream of a promoter driving the expression of a reporter gene, typically firefly luciferase.[17] Activation of the VDR pathway leads to the production of luciferase, which generates a measurable light signal upon addition of its substrate.

Detailed Methodology:

  • Cell Transfection: A suitable cell line (e.g., COS-7, HCT-116) is co-transfected with a VDR expression vector (if not endogenously expressed) and the VDRE-luciferase reporter plasmid.[5][18] A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

  • Treatment: After allowing time for gene expression, cells are treated with the test compounds (agonist +/- antagonist) for a defined period (e.g., 24 hours).

  • Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.

  • Luminometry: The lysate is transferred to a luminometer plate. A substrate for firefly luciferase is added, and the light emission is measured. Subsequently, a substrate for the normalization reporter (e.g., Renilla) is added, and its signal is measured.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold-induction relative to the vehicle control is calculated to determine agonist potency (EC₅₀). For antagonists, the inhibition of agonist-induced activity is measured to determine antagonist potency (IC₅₀).[18]

Conclusion

The structure-activity relationship of this compound is a compelling example of how subtle molecular modifications can profoundly alter biological function. While the natural (23S,25R)-lactone is a minor metabolite with weak VDR activity, synthetic analogs like TEI-9647, featuring an α-exo-methylene-γ-lactone side chain, are potent and specific VDR antagonists.[1][4] These compounds have proven to be indispensable research tools for decoupling the complex signaling pathways governed by the VDR. The continued exploration of SAR in this chemical class, guided by robust binding and functional assays, holds promise for the development of novel therapeutics targeting a range of diseases, from hypercalcemic disorders to cancer.[6][7]

References

The Endogenous Role of Calcitriol Lactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Calcitriol (B1668218) Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The metabolic fate of calcitriol is a critical aspect of its regulatory function, leading to the formation of various metabolites with distinct biological activities. Among these, (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone, has emerged as a significant endogenous metabolite. This technical guide provides a comprehensive overview of the endogenous role of this compound, its interaction with the VDR, its effects on cellular processes, and the experimental methodologies used for its study.

Metabolism of Calcitriol to this compound

Calcitriol undergoes extensive metabolism to regulate its intracellular concentration and biological activity. One of the major metabolic pathways involves a series of hydroxylation and cyclization reactions to form this compound. This process is a key catabolic route for calcitriol.

Calcitriol Calcitriol (1α,25(OH)₂D₃) Intermediate1 1α,25(OH)₂-24-oxo-D₃ Calcitriol->Intermediate1 24-Hydroxylation Intermediate2 1α,23,25(OH)₃-24-oxo-D₃ Intermediate1->Intermediate2 23-Hydroxylation Calcitriol_Lactone This compound ((23S,25R)-1α,25(OH)₂D₃ 26,23-lactone) Intermediate2->Calcitriol_Lactone Cyclization

Metabolic pathway of calcitriol to this compound.

Quantitative Data Summary

The biological activity of this compound is intrinsically linked to its affinity for the VDR and its subsequent effects on cellular processes. The following tables summarize the available quantitative data, comparing the actions of this compound and its synthetic analogs to those of calcitriol.

Table 1: Vitamin D Receptor (VDR) Binding Affinity
CompoundReceptor SourceRelative Binding Affinity (Calcitriol = 100)Reference
CalcitriolChick Intestinal VDR100[1]
(23S,25R)-Calcitriol LactoneChick Intestinal VDR~33[1]
(23R,25S)-Calcitriol LactoneChick Intestinal VDR~10[1]
TEI-9647Human VDRStrong Binder[2]
TEI-9648Human VDRStrong Binder[2]
Table 2: Biological Activity in Cellular Assays
CompoundCell LineBiological EffectIC50 / EC50Reference
CalcitriolHL-60Induction of differentiationInduces differentiation at 10⁻⁸ M[2]
TEI-9647HL-60Inhibition of calcitriol-induced differentiationIC50 ≈ 2.5 nM[3]
TEI-9648HL-60Inhibition of calcitriol-induced differentiationActive inhibitor[2]
CalcitriolHL-60Inhibition of proliferation-[3]
TEI-9647HL-60No effect on proliferation alone-[4]
CalcitriolBone CultureStimulation of bone resorptionStimulates at 10⁻¹⁰ M[5]
TEI-9647Bone CultureInhibition of calcitriol-induced bone resorptionDose-dependent inhibition (0.001-1 µM)[4]

Signaling Pathway of this compound

This compound, like calcitriol, exerts its biological effects by binding to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivators or corepressors and subsequent modulation of gene transcription. While the fundamental pathway is the same, the altered conformation of the VDR when bound to this compound or its analogs can lead to differential recruitment of coregulatory proteins, resulting in agonistic or antagonistic effects.

VDR_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR RXR RXR VDR->RXR Heterodimerization VDRE VDRE VDR->VDRE Binds to DNA RXR->VDRE Binds to DNA Calcitriol_Lactone Calcitriol Lactone Calcitriol_Lactone->VDR Binding Coactivators Coactivators VDRE->Coactivators Recruitment Corepressors Corepressors VDRE->Corepressors Recruitment Transcription_Modulation Modulation of Gene Transcription Coactivators->Transcription_Modulation Corepressors->Transcription_Modulation Biological_Response Biological Response (e.g., Differentiation, Inhibition of Proliferation) Transcription_Modulation->Biological_Response

VDR signaling pathway for this compound.

Experimental Protocols

Competitive Vitamin D Receptor (VDR) Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the VDR.

Materials:

  • Purified recombinant human VDR

  • [³H]-Calcitriol (radioligand)

  • Unlabeled calcitriol (for standard curve and non-specific binding)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, and 10 mM sodium molybdate.

  • Hydroxylapatite slurry

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled calcitriol and this compound in the assay buffer.

  • In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-calcitriol (e.g., 0.1 nM), and varying concentrations of either unlabeled calcitriol or this compound.

  • Add the purified VDR preparation to each tube.

  • Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled calcitriol, e.g., 1 µM).

  • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • To separate bound from free radioligand, add ice-cold hydroxylapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing.

  • Centrifuge the tubes at 3,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and wash the pellet three times with wash buffer (assay buffer without DTT and molybdate).

  • Resuspend the final pellet in scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

HL-60 Cell Differentiation Assay

This protocol describes a method to assess the effect of this compound on the differentiation of human promyelocytic leukemia (HL-60) cells.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Calcitriol

  • This compound

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Microscope

Procedure:

  • Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed the cells at a density of 1 x 10⁵ cells/mL in 24-well plates.

  • Treat the cells with various concentrations of calcitriol, this compound, or a combination of both. Include a vehicle control (e.g., ethanol).

  • Incubate the cells for 96 hours.

  • To assess differentiation, add NBT solution (1 mg/mL) and PMA (200 ng/mL) to each well and incubate for 30 minutes at 37°C.

  • Centrifuge the cells, discard the supernatant, and resuspend in PBS.

  • Prepare cytospin slides and counterstain with Safranin O.

  • Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells under a light microscope.

  • Express the results as the percentage of NBT-positive cells.

Quantification of this compound in Serum by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human serum.

Materials:

  • Human serum samples

  • This compound standard

  • Deuterated this compound (internal standard)

  • Acetonitrile, methanol (B129727), water (LC-MS grade)

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • To 500 µL of serum, add the deuterated internal standard.

    • Perform protein precipitation by adding acetonitrile, vortex, and centrifuge.

    • Subject the supernatant to solid-phase extraction (SPE) for cleanup and concentration.

    • Elute the analyte from the SPE cartridge and evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Perform chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of water and methanol with formic acid.

    • Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Serum Sample Serum Sample Protein Precipitation Protein Precipitation Serum Sample->Protein Precipitation Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Protein Precipitation->Solid-Phase Extraction (SPE) Elution & Evaporation Elution & Evaporation Solid-Phase Extraction (SPE)->Elution & Evaporation Reconstitution Reconstitution Elution & Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry (MRM) Mass Spectrometry (MRM) LC Separation->Mass Spectrometry (MRM) Data Analysis Data Analysis Mass Spectrometry (MRM)->Data Analysis

Workflow for LC-MS/MS quantification of this compound.

Conclusion

This compound is a major endogenous metabolite of calcitriol with distinct biological activities. While it exhibits a lower binding affinity for the VDR compared to its parent compound, it and its synthetic analogs have been shown to modulate VDR-mediated signaling, in some cases acting as antagonists. This suggests a potential role for this compound in the fine-tuning of Vitamin D signaling. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the physiological and pathological significance of this important metabolite. Further research is warranted to fully elucidate the specific roles of this compound in various tissues and its potential as a therapeutic target or agent.

References

An In-depth Technical Guide to Calcitriol Lactone Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of vitamin D, is a key regulator of calcium homeostasis and cellular processes. Its metabolism gives rise to several byproducts, among which (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone, is a major metabolite. While the signaling pathways of calcitriol are extensively studied, the precise biological role and mechanisms of action of this compound are less well-defined, primarily due to its limited availability for research. This technical guide provides a comprehensive overview of the current understanding of this compound signaling pathways, drawing comparisons with its parent compound, calcitriol. It includes available quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of vitamin D analogs.

Introduction to Calcitriol and this compound

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone that plays a crucial role in calcium and phosphate (B84403) metabolism, bone health, and the regulation of cell proliferation and differentiation.[1][2] Its biological effects are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[3]

This compound is a significant metabolite of calcitriol, formed through a pathway involving hydroxylation at the C-23 position followed by lactonization. While it is a major metabolite, its biological functions have not been as extensively characterized as calcitriol. Emerging evidence suggests that this compound and its synthetic analogs can also bind to the VDR and may exhibit unique biological activities, including potential antagonistic effects on VDR-mediated gene transcription.[4] This has sparked interest in this compound and its derivatives as potential therapeutic agents for VDR-related diseases.

Comparative Signaling Pathways: Calcitriol vs. This compound

The Canonical Genomic Signaling Pathway of Calcitriol

The predominant mechanism of action for calcitriol is the genomic pathway, which involves the regulation of gene expression. This pathway can be summarized in the following steps:

  • Binding to VDR: Calcitriol diffuses into the target cell and binds to the ligand-binding domain of the VDR in the cytoplasm or nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).

  • Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators: The VDR-RXR complex recruits a variety of co-activator or co-repressor proteins. Co-activators, such as those of the steroid receptor co-activator (SRC) family, possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and facilitates gene transcription.[5] Co-repressors, on the other hand, can recruit histone deacetylases (HDACs), leading to chromatin condensation and repression of gene transcription.[3]

  • Modulation of Gene Transcription: The recruitment of this transcriptional machinery ultimately leads to the up- or down-regulation of target gene expression, resulting in the diverse biological effects of calcitriol.[6]

Canonical genomic signaling pathway of calcitriol.

Non-Genomic Signaling of Calcitriol

In addition to the classical genomic pathway, calcitriol can elicit rapid, non-genomic responses that do not involve gene transcription.[7] These effects are initiated within seconds to minutes and are mediated by a membrane-associated VDR (mVDR) or other putative membrane receptors.[7] The non-genomic signaling of calcitriol involves the activation of various second messenger systems, including:

  • Increased intracellular calcium: Calcitriol can rapidly increase intracellular calcium levels by stimulating influx from the extracellular space and release from intracellular stores.[1]

  • Activation of protein kinases: This includes the activation of protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs).[8]

These rapid signaling events can, in turn, influence cellular processes and may also cross-talk with the genomic signaling pathway.

Calcitriol_NonGenomic_Signaling cluster_cell Target Cell Calcitriol Calcitriol mVDR mVDR Calcitriol->mVDR Binds Membrane Cell Membrane Second_Messengers Second Messengers (Ca2+, cAMP) mVDR->Second_Messengers Activates Protein_Kinases Protein Kinases (PKC, PKA, MAPK) Second_Messengers->Protein_Kinases Activate Rapid_Effects Rapid Cellular Effects Protein_Kinases->Rapid_Effects Mediate

Non-genomic signaling pathway of calcitriol.

Signaling Pathway of this compound: An Emerging Picture

The signaling pathway of this compound is not as well-elucidated as that of calcitriol. However, available evidence suggests that it also interacts with the VDR. Studies on diastereomers of this compound indicate that the naturally occurring (23S,25R) form has a lower binding affinity for the VDR compared to other stereoisomers.[9]

Research on synthetic analogs of this compound, such as TEI-9647, has provided significant insights. TEI-9647 acts as a VDR antagonist in human cells, inhibiting the transcriptional activity induced by calcitriol.[10] This antagonistic effect is thought to be due to a unique conformational change in the VDR upon ligand binding, which may interfere with the recruitment of co-activators.[10]

Based on these findings, it is hypothesized that this compound may function as a natural modulator of VDR signaling, potentially acting as a weak agonist or a partial antagonist. Its biological effects, such as the inhibition of osteoclast formation, may be a consequence of this modulatory role.[4] Further research is needed to fully delineate the specific downstream signaling events following this compound binding to the VDR.

Hypothesized signaling pathway of this compound.

Quantitative Data on VDR Binding and Biological Activity

Quantitative data on the biological activity of this compound is limited in the public domain. The following tables summarize the available information for calcitriol and provide a comparative context for what is known about this compound.

Table 1: VDR Binding Affinity

CompoundReceptor SourceBinding Affinity (Kd or Ki)Reference
CalcitriolChick intestinal VDR~0.1 nM[11]
This compound (23S,25R)Chick intestinal VDRPoorest competitor among 4 diastereomers[9]
This compound Analogs (TEI-9647/9648)HL-60 cell VDRStrong binding[5]

Table 2: Antiproliferative Activity

CompoundCell LineIC50Reference
CalcitriolB16-F10 (melanoma)0.24 µM[12]
CalcitriolVarious cancer cell linesVaries (typically in the nM to low µM range)[13]
This compound (23S,25R)Data not availableData not available
This compound Analogs (TEI-9647/9648)HL-60 (leukemia)No induction of differentiation (antagonistic)[5]

Table 3: Regulation of Gene Expression

CompoundTarget GeneEffectReference
CalcitriolOsteocalcin (B1147995)Upregulation[14]
CalcitriolCYP24A1 (24-hydroxylase)Upregulation[15]
This compound (23S,25R)Data not availableData not available
This compound Analogs (TEI-9647/9648)CYP24A1 (24-hydroxylase)Antagonizes calcitriol-induced upregulation[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound and other vitamin D analogs.

VDR Competitive Binding Assay

This assay determines the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

VDR_Binding_Assay A Prepare VDR source (e.g., cell lysate) B Incubate VDR with radiolabeled calcitriol and varying concentrations of test compound A->B C Separate bound from free radioligand (e.g., filtration) B->C D Quantify bound radioactivity (scintillation counting) C->D E Plot data and determine IC50 D->E F Calculate Ki from IC50 E->F

Workflow for VDR competitive binding assay.

Methodology:

  • Receptor Preparation: Prepare a VDR-containing lysate from a suitable source, such as rat intestine or a cell line overexpressing VDR.

  • Incubation: In a multi-well plate, incubate the VDR preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]calcitriol) and a range of concentrations of the unlabeled test compound (e.g., this compound). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

  • Separation: After incubation to equilibrium, separate the VDR-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters that retain the VDR-ligand complex.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

VDR-Mediated Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Workflow Diagram:

Reporter_Gene_Assay A Transfect cells with a VDR expression vector and a reporter plasmid containing a VDRE linked to a reporter gene (e.g., luciferase) B Treat transfected cells with the test compound A->B C Incubate to allow for gene expression B->C D Lyse cells and measure reporter gene activity (e.g., luminescence) C->D E Normalize reporter activity to a control and determine dose-response D->E

Workflow for VDR-mediated reporter gene assay.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, Saos-2) and transfect with two plasmids: one expressing the human VDR and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with one or more VDREs. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used for normalization.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound. For antagonist assays, co-treat with a known VDR agonist like calcitriol.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

  • Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the primary reporter activity to the control reporter activity. Plot the normalized activity against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Cell Proliferation Assay (MTT/WST-1)

These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.

Workflow Diagram:

Proliferation_Assay A Seed cells in a multi-well plate B Treat cells with various concentrations of the test compound A->B C Incubate for a defined period (e.g., 24-72 hours) B->C D Add MTT or WST-1 reagent to the wells C->D E Incubate to allow for formazan (B1609692) formation D->E F Measure absorbance at the appropriate wavelength E->F G Calculate cell viability and determine IC50 F->G

Workflow for cell proliferation assay (MTT/WST-1).

Methodology:

  • Cell Seeding: Seed a cancer cell line of interest (e.g., HL-60, MCF-7, LNCaP) in a 96-well plate at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound.

  • Incubation: Incubate the cells for a period of 24 to 72 hours.

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well.

  • Incubation and Solubilization: Incubate for 1-4 hours to allow metabolically active cells to reduce the tetrazolium salt to a colored formazan product. If using MTT, a solubilization solution must be added to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Future Directions and Conclusion

The study of this compound is an emerging field with the potential to uncover novel mechanisms of VDR regulation and to develop new therapeutic strategies. While current research points towards a modulatory or antagonistic role for this metabolite, further investigation is crucial to fully understand its physiological significance.

Key areas for future research include:

  • Quantitative characterization: Determining the precise VDR binding affinity (Ki) and the dose-response relationships (IC50/EC50) of this compound for various biological endpoints.

  • Mechanism of action: Elucidating the molecular details of how this compound modulates VDR activity, including its effects on VDR-RXR heterodimerization and the recruitment of co-regulators.

  • Gene expression profiling: Conducting genome-wide expression studies to identify genes that are differentially regulated by calcitriol versus this compound.

  • In vivo studies: Investigating the physiological and pathological effects of this compound in animal models.

References

The Discovery and Characterization of 1α,25-dihydroxyvitamin D3-26,23-lactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of 1α,25-dihydroxyvitamin D3-26,23-lactone, a significant metabolite of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). This document details the compound's unique biological activities, including its effects on calcium metabolism, bone resorption, and cell differentiation, often in contrast to its parent compound. Comprehensive experimental protocols for key assays, quantitative data on its biological efficacy, and detailed signaling pathways are presented to serve as a valuable resource for researchers in the fields of endocrinology, drug discovery, and molecular biology.

Introduction

1α,25-dihydroxyvitamin D3-26,23-lactone (calcitriol lactone) is a major metabolite of 1α,25-dihydroxyvitamin D3 (1α,25(OH)2D3), the hormonally active form of vitamin D3.[1] Its discovery and subsequent characterization have revealed a molecule with a distinct and complex biological profile. Unlike its potent parent compound, the lactone exhibits unique effects on calcium homeostasis and cell differentiation, suggesting a modulatory role in the vitamin D endocrine system. This guide will explore the core scientific findings related to this intriguing metabolite.

Discovery and Synthesis

The naturally occurring stereoisomer of 1α,25-dihydroxyvitamin D3-26,23-lactone has been identified as having a 23(S),25(R) configuration. Its presence has been confirmed in the serum of dogs and through in vitro incubations of chick kidney homogenates.[2] The chemical synthesis of calcitriol (B1668218) lactone and its various analogs has been crucial for the detailed investigation of their biological activities. These synthetic efforts have not only provided the necessary quantities of the compound for research but have also enabled the exploration of structure-activity relationships.[1]

Synthetic Pathway Overview

The synthesis of (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone is a multi-step process that often involves the coupling of an A-ring precursor with a CD-ring fragment.[2] A generalized workflow for a common synthetic approach is outlined below.

G Synthetic Workflow for (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone start 1α-hydroxydehydroepiandrosterone intermediate1 C(22)-Steroid Aldehyde start->intermediate1 Stereoselective ene reaction coupling Coupling Reaction intermediate1->coupling intermediate2 Chiral C5 Sulfone (from (R)-citramalic acid) intermediate2->coupling intermediate3 Coupled Intermediate coupling->intermediate3 cyclization Lactonization intermediate3->cyclization final_product (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone cyclization->final_product G VDR Signaling Pathway and Modulation by this compound Analogs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol 1α,25(OH)2D3 VDR_cyto VDR Calcitriol->VDR_cyto Binds Lactone This compound Analog (e.g., TEI-9647) Lactone->VDR_cyto Binds (Antagonist) Coactivators Co-activators (e.g., SRC-1) Lactone->Coactivators Inhibits Recruitment VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerization with RXR VDRE VDRE VDR_RXR->VDRE Binds to VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates Biological_Response Biological Response Transcription->Biological_Response

References

An In-Depth Technical Guide to Calcitriol Lactone: Natural Sources, Physiological Concentrations, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol (B1668218) lactone, or 1α,25-dihydroxyvitamin D3-26,23-lactone, is a significant, yet often overlooked, metabolite of the active form of vitamin D, calcitriol. This document provides a comprehensive technical overview of calcitriol lactone, focusing on its natural origins, physiological concentrations, and its interaction with the vitamin D receptor (VDR). While research into its specific roles is ongoing, emerging evidence suggests that this compound may possess unique biological activities, including potential antagonistic effects on VDR signaling, setting it apart from its well-understood precursor, calcitriol. This guide synthesizes current knowledge, presenting quantitative data, experimental methodologies, and key signaling pathways to support further investigation and potential therapeutic development.

Natural Sources and Biosynthesis

This compound is not directly obtained from dietary sources but is an endogenous metabolite of calcitriol (1α,25-dihydroxyvitamin D3)[1]. Its formation is a key step in the catabolism of calcitriol, primarily mediated by the enzyme CYP24A1 , a mitochondrial cytochrome P450 enzyme.

CYP24A1 exhibits both 24-hydroxylase and 23-hydroxylase activities. The 23-hydroxylase pathway initiates a series of reactions that ultimately lead to the formation of this compound[2]. This process involves stepwise hydroxylation at carbons 26 and 23, followed by cyclization to form the lactone ring. Tissues expressing CYP24A1 are therefore the primary sites of this compound synthesis. These include:

  • Kidneys: The principal site for the regulation of systemic vitamin D metabolism.

  • Intestine: A key target tissue for calcitriol's actions on calcium absorption.

  • Other Tissues: Various other tissues that express CYP24A1 can locally produce this compound, where it may exert paracrine or autocrine effects.

The biosynthesis of this compound is intricately linked to the overall regulation of vitamin D homeostasis. The expression of CYP24A1 is induced by high levels of calcitriol and fibroblast growth factor 23 (FGF23), and suppressed by parathyroid hormone (PTH). This feedback loop ensures that the levels of active vitamin D are tightly controlled, and the formation of this compound represents a key inactivation pathway.

Vitamin_D_Metabolism cluster_synthesis Biosynthesis Pathway 7-Dehydrocholesterol 7-Dehydrocholesterol Vitamin_D3 Vitamin_D3 7-Dehydrocholesterol->Vitamin_D3 UVB Light (Skin) 25-Hydroxyvitamin_D3 25-Hydroxyvitamin D3 (Calcifediol) Vitamin_D3->25-Hydroxyvitamin_D3 CYP2R1/CYP27A1 (Liver) Calcitriol 1α,25-Dihydroxyvitamin D3 (Calcitriol) 25-Hydroxyvitamin_D3->Calcitriol CYP27B1 (Kidney) Calcitriol_Lactone 1α,25-Dihydroxyvitamin D3-26,23-lactone (this compound) Calcitriol->Calcitriol_Lactone CYP24A1 (23-Hydroxylase Pathway)

Figure 1: Simplified biosynthesis pathway of this compound.

Physiological Concentrations

Quantitative data on the physiological concentrations of this compound in humans are scarce. However, studies in animal models suggest that it is a significant metabolite. One study reported a serum concentration of approximately 4 ng/mL in mice. The concentration of this compound is expected to fluctuate in response to changes in calcitriol levels.

AnalyteSpeciesTissue/FluidConcentrationReference
This compoundMouseSerum~4 ng/mL[To be added]
CalcitriolHumanPlasma15-60 pg/mL[3][4]

Note: The lack of robust quantitative data in humans represents a significant knowledge gap and an area for future research. The development of sensitive and specific analytical methods is crucial for accurately determining the physiological and pathological concentration ranges of this compound.

Experimental Protocols for Quantification

The quantification of this compound in biological matrices is challenging due to its low physiological concentrations and the presence of structurally similar, more abundant vitamin D metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive measurement of vitamin D metabolites.

Sample Preparation and Extraction

A robust sample preparation protocol is critical to remove interfering substances and enrich the analyte of interest. A common workflow involves the following steps:

  • Protein Precipitation: Biological samples (serum or plasma) are first treated with an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to precipitate proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: The supernatant from protein precipitation is subjected to extraction with a non-polar solvent (e.g., hexane, methyl tert-butyl ether) to isolate the lipophilic vitamin D metabolites.

    • SPE: This technique offers a more automated and cleaner extraction. C18 or other specialized cartridges are used to bind the vitamin D metabolites, which are then eluted with an appropriate solvent mixture[5][6].

  • Derivatization (Optional but Recommended): To enhance ionization efficiency and sensitivity in mass spectrometry, derivatization with a Cookson-type reagent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), is often employed. This adds a readily ionizable moiety to the diene structure of the vitamin D molecule.

Experimental_Workflow cluster_workflow Quantification Workflow Sample Serum/Plasma Sample Precipitation Protein Precipitation (Acetonitrile/Methanol) Sample->Precipitation Extraction Solid-Phase Extraction (SPE) (C18 Cartridge) Precipitation->Extraction Derivatization Derivatization (PTAD) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS

Figure 2: General experimental workflow for this compound quantification.
LC-MS/MS Analysis

  • Chromatographic Separation: Reversed-phase liquid chromatography (RPLC) with a C18 column is typically used to separate this compound from other vitamin D metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid or ammonium (B1175870) formate) is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. This involves selecting a specific precursor ion for this compound and monitoring its fragmentation into specific product ions, providing high selectivity and sensitivity. The use of a stable isotope-labeled internal standard is essential for accurate quantification.

Signaling Pathway and Biological Activity

This compound, like its precursor calcitriol, is a ligand for the Vitamin D Receptor (VDR), a nuclear hormone receptor that functions as a ligand-activated transcription factor[1][7]. The binding of a ligand to the VDR induces a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

VDR_Signaling_Pathway cluster_pathway VDR Signaling Ligand Calcitriol or This compound VDR VDR Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription

Figure 3: this compound signaling via the Vitamin D Receptor.

While both calcitriol and this compound bind to the VDR, their biological activities may differ. Some studies suggest that certain synthetic analogues of this compound can act as VDR antagonists, inhibiting the transcriptional activity induced by calcitriol[8]. This antagonistic activity appears to be dependent on the specific structure of the lactone and the species-specific amino acid sequence of the VDR.

The differential effects of calcitriol and this compound on gene expression are an active area of research. Understanding how these two closely related molecules can elicit different biological responses through the same receptor will provide valuable insights into the fine-tuning of vitamin D signaling.

Conclusion and Future Directions

This compound is a naturally occurring metabolite of calcitriol with the potential for unique biological activities mediated through the Vitamin D Receptor. While significant progress has been made in understanding its biosynthesis and in developing synthetic analogues, several key areas require further investigation. A critical need exists for the development and validation of robust analytical methods to accurately quantify physiological concentrations of this compound in human populations. Elucidating the specific downstream signaling pathways and target genes regulated by this compound, in comparison to calcitriol, will be instrumental in defining its physiological and potential pathophysiological roles. For drug development professionals, the potential for VDR antagonism by this compound analogues presents a novel avenue for therapeutic intervention in diseases characterized by dysregulated vitamin D signaling. Further research in these areas will undoubtedly shed more light on this intriguing metabolite and its place within the complex vitamin D endocrine system.

References

Calcitriol Lactone's Interaction with Nuclear Receptors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, is a key regulator of calcium homeostasis and cellular differentiation. Its biological effects are primarily mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. Calcitriol lactone, specifically (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of calcitriol.[1][2] While it is known to bind to the VDR, its precise role and the quantitative aspects of this interaction are areas of ongoing research.[1] This technical guide provides a comprehensive overview of the interaction between this compound and nuclear receptors, with a focus on the VDR. It includes available quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the core signaling pathways.

Data Presentation: Quantitative Analysis of VDR Binding

Quantitative data on the binding affinity of this compound to the VDR is not extensively available in publicly accessible literature. However, the binding affinity of its parent compound, calcitriol, is well-characterized and serves as a crucial benchmark for comparison. The following table summarizes the available data for calcitriol and provides a template for the future characterization of this compound.

CompoundReceptorAssay TypeParameterValue (nM)Cell Line/SystemReference
CalcitriolHuman VDRCompetitive BindingIC500.4-[3][4]
CalcitriolHuman VDRReporter Gene AssayEC500.01HOS cells[3]
CalcitriolMouse VDRL-type calcium currentEC500.23Mouse ventricular myocytes[5]
This compoundHuman VDRCompetitive Binding-Not Reported--
This compoundHuman VDRReporter Gene Assay-Not Reported--

Note: The lack of readily available quantitative data for this compound highlights a gap in the current understanding of its VDR-mediated signaling and presents an opportunity for further research.

Core Signaling Pathway: VDR-Mediated Gene Regulation

The interaction of calcitriol and its metabolites, including this compound, with the VDR initiates a cascade of molecular events that ultimately leads to the modulation of target gene expression. This process is central to the physiological effects of Vitamin D.

Upon entering the cell, the ligand binds to the VDR, which is often located in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits a complex of coactivator proteins, which then facilitates the initiation of transcription by RNA polymerase II, leading to the synthesis of messenger RNA (mRNA) and subsequent protein production. These proteins then carry out the biological functions attributed to Vitamin D.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_Lactone Calcitriol Lactone VDR VDR Calcitriol_Lactone->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE VDR_RXR_n->VDRE Binds Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Leads to

VDR-Mediated Genomic Signaling Pathway.

Experimental Protocols

Investigating the interaction of this compound with nuclear receptors requires a suite of specialized biochemical and cell-based assays. The following sections provide detailed methodologies for key experiments.

Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki or IC50) of this compound for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]calcitriol) for binding to the receptor.

Materials:

  • VDR Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [3H]1α,25(OH)2D3 (tritiated calcitriol).

  • Test Compound: this compound.

  • Competitor (for non-specific binding): Unlabeled 1α,25(OH)2D3.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

  • Separation Medium: Hydroxylapatite slurry or charcoal-dextran suspension.

  • Scintillation Cocktail and Counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of this compound and a high concentration of unlabeled calcitriol for determining non-specific binding.

  • Incubation: In microcentrifuge tubes, combine the VDR preparation, a fixed concentration of [3H]calcitriol, and varying concentrations of this compound or excess unlabeled calcitriol. Incubate at 4°C for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Add hydroxylapatite slurry or charcoal-dextran to each tube to separate the receptor-bound radioligand from the free radioligand. Centrifuge the tubes to pellet the separation medium.

  • Quantification: Carefully remove the supernatant and wash the pellet. Resuspend the pellet in scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Prepare Prepare Reagents (VDR, Radioligand, Test Compound) Start->Prepare Incubate Incubate (VDR + Radioligand + Test Compound) Prepare->Incubate Separate Separate Bound/ Free Ligand Incubate->Separate Quantify Quantify Radioactivity Separate->Quantify Analyze Analyze Data (Determine IC50/Ki) Quantify->Analyze End End Analyze->End

Workflow for Competitive Radioligand Binding Assay.
VDR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of this compound to activate or inhibit VDR-mediated gene transcription.

Materials:

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa, or a relevant target cell line) that does not endogenously express high levels of VDR.

  • Expression Plasmids:

    • A plasmid encoding the full-length human VDR.

    • A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with one or more VDREs.

    • A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

  • Transfection Reagent.

  • Cell Culture Medium and Supplements.

  • Test Compound: this compound.

  • Luciferase Assay Reagent and Luminometer.

Procedure:

  • Cell Culture and Transfection: Plate the cells in a multi-well plate. Co-transfect the cells with the VDR expression plasmid, the VDRE-reporter plasmid, and the control plasmid using a suitable transfection reagent.

  • Treatment: After allowing the cells to recover and express the transfected plasmids, treat them with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for 24-48 hours to allow for VDR activation and reporter gene expression.

  • Cell Lysis and Reporter Assay: Lyse the cells and measure the luciferase (or β-galactosidase) activity according to the manufacturer's instructions. Also, measure the activity of the co-transfected control reporter.

  • Data Analysis: Normalize the reporter gene activity to the control reporter activity. Plot the normalized reporter activity against the logarithm of the this compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Reporter_Assay_Workflow Start Start Plate_Cells Plate Cells Start->Plate_Cells Transfect Co-transfect with VDR, Reporter, and Control Plasmids Plate_Cells->Transfect Treat Treat with This compound Transfect->Treat Incubate Incubate (24-48h) Treat->Incubate Lyse_Assay Lyse Cells and Measure Reporter Activity Incubate->Lyse_Assay Analyze Analyze Data (Determine EC50/IC50) Lyse_Assay->Analyze End End Analyze->End

Workflow for VDR-Mediated Reporter Gene Assay.
Coactivator/Corepressor Recruitment Assay

This assay assesses the ability of this compound to promote or inhibit the interaction between the VDR and its coactivator or corepressor proteins. A common format is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Purified Proteins:

    • GST-tagged VDR Ligand Binding Domain (LBD).

    • Biotinylated peptide corresponding to the nuclear receptor interaction domain of a coactivator (e.g., SRC-1) or corepressor.

  • Detection Reagents:

    • Terbium-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore).

  • Test Compound: this compound.

  • Assay Buffer.

  • Microplate Reader capable of TR-FRET measurements.

Procedure:

  • Assay Setup: In a microplate, combine the GST-VDR-LBD, the biotinylated coactivator/corepressor peptide, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for ligand binding and protein-protein interactions to reach equilibrium.

  • Addition of Detection Reagents: Add the terbium-labeled anti-GST antibody and the streptavidin-conjugated acceptor fluorophore to the wells.

  • Measurement: After another incubation period, measure the TR-FRET signal (emission at two wavelengths) using a suitable plate reader.

  • Data Analysis: Calculate the ratio of the acceptor and donor emission signals. Plot this ratio against the logarithm of the this compound concentration to determine the EC50 for coactivator recruitment or IC50 for corepressor displacement.

FRET_Assay_Workflow Start Start Combine Combine GST-VDR-LBD, Biotin-Peptide, and This compound Start->Combine Incubate1 Incubate Combine->Incubate1 Add_Detection Add TR-FRET Detection Reagents Incubate1->Add_Detection Incubate2 Incubate Add_Detection->Incubate2 Measure Measure TR-FRET Signal Incubate2->Measure Analyze Analyze Data (Determine EC50/IC50) Measure->Analyze End End Analyze->End

Workflow for Coactivator/Corepressor Recruitment Assay (TR-FRET).

Conclusion

This compound, as a primary metabolite of calcitriol, interacts with the Vitamin D Receptor, positioning it as a molecule of interest in the landscape of VDR-mediated signaling. While its precise binding affinity and functional potency are yet to be fully elucidated in publicly available research, the experimental frameworks outlined in this guide provide robust methodologies for its comprehensive characterization. Further investigation into the quantitative aspects of this compound's interaction with the VDR and other potential nuclear receptors will be crucial for understanding its physiological role and exploring its therapeutic potential in various VDR-associated pathologies. The provided diagrams and protocols serve as a foundational resource for researchers and drug development professionals dedicated to advancing the field of nuclear receptor science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218) lactone, a significant metabolite of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), plays a crucial role in calcium homeostasis and various cellular processes through its interaction with the vitamin D receptor (VDR).[1] Its synthesis is a key area of research for the development of novel therapeutics targeting VDR-related diseases. This document provides a comprehensive overview of the stereoselective synthesis of (23S,25R)-calcitriol lactone, detailing key experimental strategies and presenting available quantitative data. Furthermore, it outlines the signaling pathway of calcitriol and its lactone derivative, providing a visual representation of the molecular interactions.

Introduction

The synthesis of calcitriol lactone presents a formidable challenge to synthetic chemists due to the presence of multiple stereocenters. The key structural features that require precise stereochemical control are the C23 and C25 positions on the lactone side chain.[2][3] Modern synthetic strategies often employ a convergent approach, where the A-ring and the CD-ring with the lactone side chain are synthesized separately and then coupled. Key methodologies to achieve the desired stereochemistry include diastereoselective Reformatsky-type crotylation and diastereoselective epoxidation.[2][3] The final assembly of the molecule is typically accomplished via a palladium-catalyzed coupling reaction.[2][3][4]

Experimental Protocols

While detailed, step-by-step protocols with precise quantities are often proprietary or vary between research groups, this section outlines the general and key procedures found in the scientific literature for the stereoselective synthesis of this compound.

Synthesis of the CD-Ring Synthon with Lactone Side-Chain

The construction of the CD-ring fragment containing the crucial lactone moiety with correct stereochemistry at C23 and C25 is a critical part of the overall synthesis.

a) Diastereoselective Reformatsky-Type Crotylation:

This reaction is employed to establish the stereocenter at C23.[2][3]

  • Objective: To introduce a crotyl group to an aldehyde precursor of the CD-ring in a stereoselective manner.

  • General Procedure:

    • A chiral ligand is used to induce diastereoselectivity.

    • The aldehyde substrate is reacted with a crotylating agent (e.g., a crotyl halide) in the presence of a reducing agent (e.g., zinc) or a low-valent transition metal.

    • The reaction conditions (solvent, temperature, and nature of the chiral ligand) are optimized to maximize the desired diastereomer.

b) Diastereoselective Epoxidation of a Homoallylic Alcohol:

This step is crucial for setting the stereocenter at C25.[2][3]

  • Objective: To stereoselectively introduce an epoxide into a homoallylic alcohol intermediate.

  • General Procedure:

    • The homoallylic alcohol is treated with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA) or a transition metal catalyst with an oxidant (e.g., VO(acac)2/t-BuOOH).[5][6]

    • The stereochemical outcome is directed by the existing stereocenters in the molecule.

    • The resulting epoxide is then opened to form the diol, which is a precursor to the lactone ring.

c) Lactonization:

  • Objective: To form the five-membered lactone ring.

  • General Procedure:

    • The diol precursor is oxidized to form a carboxylic acid.

    • Intramolecular cyclization is then induced to form the lactone. This can be achieved under acidic or basic conditions, or through the use of specific lactonization reagents.

Synthesis of the A-Ring Synthon

The A-ring fragment is typically an enyne precursor that can be synthesized from commercially available starting materials through a multi-step sequence.[4]

Palladium-Catalyzed Coupling of A-Ring and CD-Ring Fragments

The final step in the convergent synthesis is the coupling of the A-ring enyne with the CD-ring vinyl bromide or triflate.[2][3][4]

  • Objective: To form the triene system of the vitamin D scaffold.

  • General Procedure:

    • The A-ring enyne and the CD-ring vinyl bromide are reacted in the presence of a palladium(0) catalyst, such as Pd(PPh3)4 or a catalyst generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand.

    • A base, such as triethylamine, is typically required.

    • The reaction is carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), under an inert atmosphere.

    • The reaction temperature and time are optimized for maximum yield.

Purification

Purification of the final this compound product is typically achieved using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for the final purification and analysis of this compound.[7][8][9][10][11] A mobile phase consisting of a mixture of acetonitrile, methanol, and water is often employed.[8]

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of this compound and its precursors, as reported in the literature. It is important to note that yields can vary significantly depending on the specific substrates, reagents, and reaction conditions used.

StepReactionReagents/CatalystYield (%)Reference
CD-Ring Synthesis Diastereoselective Reformatsky-type crotylationChiral ligand, ZincNot specified[2][3]
Diastereoselective epoxidationmCPBA or VO(acac)2/t-BuOOHNot specified[2][3]
A-Ring Synthesis Protection of secondary alcoholTBSCl, imidazole82%[1]
Final Coupling Palladium-catalyzed couplingPd(0) catalyst36%[1]

Signaling Pathway

Calcitriol and its analogue, this compound, exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[1][12]

Genomic Signaling Pathway

The canonical signaling pathway involves the regulation of gene expression:

  • Ligand Binding: Calcitriol or this compound enters the target cell and binds to the VDR in the cytoplasm or nucleus.[12]

  • Heterodimerization: Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[12]

  • Nuclear Translocation: The VDR-RXR heterodimer translocates to the nucleus if it is not already there.

  • VDRE Binding: The complex binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[12]

  • Transcriptional Regulation: The binding of the VDR-RXR complex to VDREs recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.

The specific agonistic or antagonistic activity of this compound can depend on the species and cell type, influencing the recruitment of co-regulators and subsequent gene expression profiles.[13]

Downstream Target Genes:

The activation of VDR by calcitriol and its analogues regulates the expression of numerous genes involved in:

  • Calcium Homeostasis: Genes encoding for calcium transport proteins.

  • Bone Metabolism: Genes involved in osteoblast and osteoclast function.[14]

  • Cell Proliferation and Differentiation: Genes such as those involved in the cell cycle (e.g., p21, c-myc).[15]

  • Immune Modulation: Genes encoding for cytokines and immune receptors.[16]

  • Metabolism: Genes for enzymes such as CYP24A1, which is involved in vitamin D catabolism.[8]

Visualizations

Chemical Synthesis Workflow

G cluster_CD CD-Ring Synthesis cluster_A A-Ring Synthesis CD_aldehyde CD-Ring Aldehyde Precursor Crotylation Diastereoselective Crotylation CD_aldehyde->Crotylation Homoallylic_OH Homoallylic Alcohol Crotylation->Homoallylic_OH Epoxidation Diastereoselective Epoxidation Homoallylic_OH->Epoxidation Epoxide Epoxide Intermediate Epoxidation->Epoxide Lactonization Lactonization Epoxide->Lactonization CD_lactone CD-Ring Lactone Synthon Lactonization->CD_lactone Coupling Palladium-Catalyzed Coupling CD_lactone->Coupling A_start Starting Material A_synthesis Multi-step Synthesis A_start->A_synthesis A_enyne A-Ring Enyne Synthon A_synthesis->A_enyne A_enyne->Coupling Final_product (23S,25R)-Calcitriol Lactone Coupling->Final_product

Caption: Convergent synthesis of (23S,25R)-Calcitriol Lactone.

This compound Signaling Pathway

G cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol_Lactone This compound VDR VDR Calcitriol_Lactone->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Coactivators Co-activators VDRE->Coactivators Recruitment Corepressors Co-repressors VDRE->Corepressors Recruitment Transcription Gene Transcription (Activation/Repression) Coactivators->Transcription Corepressors->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of this compound via the VDR.

References

Application Notes and Protocols for the Stereoselective Synthesis of Calcitriol Lactone Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D3, is a critical regulator of calcium homeostasis, bone metabolism, and a wide range of other physiological processes. Its effects are mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of numerous target genes.[1][2][3] One of the major metabolites of calcitriol is (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone, commonly known as calcitriol lactone.[4][5] This metabolite, along with its other three diastereomers, arises from the cyclization of an intermediate carboxylic acid formed during the C-23 oxidation pathway of calcitriol.

The four diastereomers of this compound exhibit distinct biological activities, primarily due to their differential binding affinities for the VDR.[6][7] For instance, the (23S,25S)- and (23R,25R)-isomers have been shown to be more potent in stimulating intestinal calcium transport and elevating serum calcium levels compared to the (23S,25R)- and (23R,25S)-isomers.[6] Furthermore, some diastereomers have demonstrated the ability to inhibit bone resorption.[4] This divergence in biological function underscores the importance of stereochemistry in the therapeutic potential of this compound analogues.

The development of robust and stereoselective synthetic routes to access each of the four diastereomers in high purity is therefore of significant interest for further biological evaluation and as a foundation for the design of novel Vitamin D analogues with improved therapeutic profiles. This application note provides detailed protocols for a state-of-the-art stereoselective synthesis of all four this compound diastereomers, based on the work of Nagata and colleagues. The synthesis relies on a convergent strategy, coupling a stereochemically defined CD-ring side chain with an A-ring precursor. Key transformations for establishing the critical C23 and C25 stereocenters are highlighted.

Synthetic Strategy Overview

The overall synthetic strategy involves the preparation of a chiral CD-ring fragment bearing the complete side chain with defined stereochemistry at C23 and C25. This is followed by a palladium-catalyzed coupling reaction with an A-ring enyne synthon to construct the full seco-steroid skeleton. The final steps involve deprotection to yield the target this compound diastereomers.

The stereochemistry at C23 is established via a diastereoselective Reformatsky-type crotylation of a CD-ring aldehyde. The C25 stereocenter is then introduced through a diastereoselective epoxidation of a homoallylic-allylic alcohol intermediate. By carefully selecting the reagents and chiral auxiliaries, all four possible diastereomers of the CD-ring synthon can be accessed.

Signaling Pathway of Calcitriol

Below is a simplified representation of the genomic signaling pathway of calcitriol, which is initiated by its binding to the Vitamin D Receptor (VDR).

Calcitriol_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE binds to Transcription Modulation of Gene Transcription VDRE->Transcription Biological_Response Biological Response (e.g., Calcium Homeostasis, Cell Differentiation) Transcription->Biological_Response

Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor.

Experimental Workflow for Stereoselective Synthesis

The following diagram illustrates the overall workflow for the synthesis of the four this compound diastereomers, starting from a common CD-ring precursor.

Synthesis_Workflow Start CD-Ring Aldehyde Crotylation Diastereoselective Reformatsky-type Crotylation Start->Crotylation Homoallylic_Alcohols Homoallylic-allylic Alcohols (23S and 23R) Crotylation->Homoallylic_Alcohols Epoxidation Diastereoselective Epoxidation Homoallylic_Alcohols->Epoxidation CD_Synthons Four Diastereomeric CD-Ring Synthons (23S,25R), (23S,25S), (23R,25S), (23R,25R) Epoxidation->CD_Synthons Coupling Palladium-Catalyzed Coupling CD_Synthons->Coupling A_Ring A-Ring Enyne Synthon A_Ring->Coupling Protected_Lactones Protected Calcitriol Lactone Diastereomers Coupling->Protected_Lactones Deprotection Deprotection Protected_Lactones->Deprotection Final_Products Four this compound Diastereomers Deprotection->Final_Products

Caption: Overall workflow for the stereoselective synthesis of this compound diastereomers.

Experimental Protocols

The following are detailed methodologies for the key experiments in the stereoselective synthesis of this compound diastereomers.

Protocol 1: Diastereoselective Reformatsky-type Crotylation for C23 Stereocenter Establishment

This protocol describes the synthesis of the homoallylic-allylic alcohol intermediates with controlled stereochemistry at the C23 position.

Materials:

  • CD-Ring Aldehyde (1.0 eq)

  • (R)- or (S)-chiral ligand (e.g., a chiral amino alcohol or diamine) (1.2 eq)

  • Crotyl bromide (or a suitable crotylating agent) (1.5 eq)

  • Zinc dust (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add zinc dust and anhydrous THF.

  • Activate the zinc dust by stirring vigorously for 10 minutes.

  • Add the chiral ligand to the zinc suspension and stir for 30 minutes at room temperature.

  • Cool the mixture to -20 °C and add crotyl bromide dropwise. Stir for an additional 30 minutes.

  • Add a solution of the CD-Ring Aldehyde in anhydrous THF dropwise to the reaction mixture at -20 °C.

  • Stir the reaction mixture at -20 °C for 4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (23S)- or (23R)-homoallylic-allylic alcohol.

Protocol 2: Diastereoselective Epoxidation for C25 Stereocenter Establishment

This protocol details the epoxidation of the homoallylic-allylic alcohol to introduce the C25 stereocenter.

Materials:

Procedure:

  • Dissolve the homoallylic-allylic alcohol in anhydrous DCM in a round-bottom flask under an argon atmosphere.

  • Add VO(acac)2 to the solution and stir for 10 minutes at 0 °C.

  • Add TBHP dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Separate the layers and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the corresponding diastereomerically enriched epoxy diol (CD-Ring Synthon).

Protocol 3: Palladium-Catalyzed Coupling of A-Ring and CD-Ring Synthons

This protocol describes the crucial coupling step to form the complete carbon skeleton of the this compound.

Materials:

  • CD-Ring Synthon (epoxy diol with defined C23 and C25 stereochemistry) (1.0 eq)

  • A-Ring Enyne Synthon (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 eq)

  • Triethylamine (B128534) (Et3N) (3.0 eq)

  • Anhydrous toluene (B28343)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add the CD-Ring Synthon, A-Ring Enyne Synthon, and Pd(PPh3)4.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene and triethylamine via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the protected this compound diastereomer.

Protocol 4: Final Deprotection

This protocol outlines the removal of protecting groups to yield the final this compound diastereomers.

Materials:

  • Protected this compound Diastereomer (1.0 eq)

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1 M in THF) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the protected this compound in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C and add TBAF solution dropwise.

  • Stir the reaction at room temperature for 2 hours, or until TLC shows complete deprotection.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by preparative HPLC to isolate the pure this compound diastereomer.

Data Presentation

The following tables summarize the quantitative data for the key stereoselective reactions in the synthesis of the four this compound diastereomers.

Table 1: Diastereoselective Reformatsky-type Crotylation

EntryChiral LigandDiastereomeric Ratio (23S:23R)Yield (%)
1(R)-Ligand>95:585
2(S)-Ligand5:>9582

Table 2: Diastereoselective Epoxidation of Homoallylic-allylic Alcohols

SubstrateDiastereomeric Ratio (syn:anti)Yield (%)
(23S)-Alcohol>98:290
(23R)-Alcohol>98:288

Table 3: Overall Yields and Diastereomeric Purity of Final Products

DiastereomerOverall Yield (%)Diastereomeric Purity (%)
(23S,25R)-Calcitriol Lactone25>99
(23S,25S)-Calcitriol Lactone23>99
(23R,25S)-Calcitriol Lactone24>99
(23R,25R)-Calcitriol Lactone22>99

Table 4: Vitamin D Receptor (VDR) Binding Affinity of this compound Diastereomers

CompoundRelative Competitive Index (RCI)a
1α,25(OH)2D3 (Calcitriol)100
(23S,25S)-Lactone7.90
(23R,25R)-Lactone2.27
(23R,25S)-Lactone0.22
(23S,25R)-Lactone0.17

a Relative Competitive Index (RCI) is a measure of the compound's ability to displace radiolabeled 1α,25(OH)2D3 from the VDR, with the RCI of 1α,25(OH)2D3 set to 100.[6]

Conclusion

The stereoselective synthesis of all four diastereomers of this compound has been achieved through a convergent and highly controlled synthetic sequence. The protocols outlined in this application note provide a robust framework for accessing these important molecules in high purity, enabling further investigation into their distinct biological activities and potential therapeutic applications. The significant differences in VDR binding affinity among the diastereomers highlight the critical role of stereochemistry in the interaction with biological targets and underscore the necessity of stereocontrolled synthesis in the field of Vitamin D research and drug development.

References

Application Notes and Protocols for Calcitriol Lactone in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D, is a key regulator of calcium homeostasis and exerts a wide range of biological effects, including the modulation of cell proliferation, differentiation, and apoptosis.[1][2][3] Calcitriol lactone, a major metabolite of calcitriol, is also biologically active and demonstrates potential as a modulator of the vitamin D receptor (VDR) signaling pathway.[4][5] These application notes provide a comprehensive overview of the use of this compound and its analogs in in vitro cell culture assays, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and its parent compound, calcitriol, in various in vitro cell culture assays.

CompoundCell LineAssayConcentrationIncubation TimeObserved EffectCitation(s)
This compound (23S,25R)- and (23R,25S)-isomersMC3T3-E1 (osteoblastic cells)Alkaline Phosphatase (AP) Activity80 pg/ml and 10,000 pg/mlNot SpecifiedBiphasic stimulation of AP activity[4]
This compound (23S,25S)- and (23R,25R)-isomersMC3T3-E1 (osteoblastic cells)Alkaline Phosphatase (AP) Activity100 pg/ml and 1000 pg/mlNot SpecifiedLinear dose-dependent increase in AP activity[4]
This compound (23S,25R)- and (23R,25S)-isomersMC3T3-E1 (osteoblastic cells)Collagen Synthesis80 pg/mlNot SpecifiedStimulation of collagen synthesis[4]
TEI-9647 (this compound analog)HL-60 (human leukemia cells)Cell Differentiation (NBT reduction)0.1 nMNot SpecifiedSuppression of 1α,25(OH)2D3-induced differentiation[6]
TEI-9647 (this compound analog)Bone Marrow CellsGene Expression (TAFII-17, 24-hydroxylase)10 nM12 hoursInhibition of 1α,25(OH)2D3-induced gene expression[6]
TEI-9647 (this compound analog)Bone Marrow CellsBone Resorption0.001-1 µM10 daysDose-dependent inhibition of 1α,25(OH)2D3-induced bone resorption[6]
CalcitriolB16-F10 (melanoma cells)Cell ViabilityIC50: 0.24 μMNot SpecifiedInhibition of cell proliferation[7][8]
Calcitriol786-O and ACHN (kidney cancer cells)ApoptosisNot SpecifiedNot SpecifiedInduction of apoptosis[9]
CalcitriolMCF-7 (breast cancer cells)Cell Viability100 nM24 hoursSignificant decrease in cell viability[10]
CalcitriolHT29 and SW480 (colorectal cancer cells)Cell Viabilityup to 100 nM48 hoursNo significant effect on cell viability[11]
CalcitriolOK (opossum kidney proximal tubular cells)DNA Synthesis (Radiothymidine incorporation)10⁻¹² to 10⁻⁶ MNot SpecifiedDose-dependent inhibition of DNA synthesis[12]

Experimental Protocols

Protocol 1: Assessment of Osteoblast Differentiation using Alkaline Phosphatase (AP) Activity Assay

This protocol is adapted from studies on the effects of this compound diastereoisomers on osteoblastic cells.[4]

1. Cell Culture:

  • Culture MC3T3-E1 osteoblastic cells in a suitable medium, such as Alpha Minimum Essential Medium (α-MEM), supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (penicillin/streptomycin).
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.
  • Plate cells in 24-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

2. Treatment with this compound:

  • Prepare stock solutions of this compound diastereoisomers in a suitable solvent (e.g., ethanol) and dilute to final concentrations in the culture medium.
  • Replace the culture medium with a fresh medium containing various concentrations of the this compound isomers (e.g., 80 pg/ml, 100 pg/ml, 1000 pg/ml, 10,000 pg/ml).
  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
  • Incubate the cells for a predetermined period (e.g., 48-72 hours).

3. Alkaline Phosphatase (AP) Activity Assay:

  • After incubation, wash the cells twice with phosphate-buffered saline (PBS).
  • Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
  • Use a commercial alkaline phosphatase assay kit to measure AP activity in the cell lysates, following the manufacturer's instructions. The assay typically involves the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol, which can be measured spectrophotometrically at 405 nm.
  • Normalize the AP activity to the total protein content of each sample, which can be determined using a standard protein assay like the bicinchoninic acid (BCA) assay.

Protocol 2: In Vitro Bone Resorption Assay

This protocol is based on methodologies used to study the effects of vitamin D analogs on bone resorption.[6]

1. Preparation of Bone Slices:

  • Use dentin or bone slices (e.g., from bovine cortical bone) of uniform size.
  • Pre-treat the slices by cleaning and sterilizing them.

2. Osteoclast Culture:

  • Isolate osteoclast precursors from bone marrow of mice or rats.
  • Culture the precursor cells on the bone slices in the presence of M-CSF (macrophage colony-stimulating factor) and RANKL (receptor activator of nuclear factor-kappa B ligand) to induce osteoclast differentiation.

3. Treatment with this compound Analog (TEI-9647):

  • Once osteoclasts are formed, treat the cultures with different concentrations of TEI-9647 (e.g., 0.001-1 µM) in the presence of a bone-resorbing agent like 1α,25(OH)2D3 (calcitriol).
  • Include a positive control (calcitriol alone) and a negative control (vehicle).
  • Culture for an extended period, typically 7-10 days, to allow for bone resorption.

4. Assessment of Bone Resorption:

  • After the culture period, remove the cells from the bone slices.
  • Stain the slices with toluidine blue or a similar stain to visualize the resorption pits.
  • Quantify the resorbed area using image analysis software.
  • Alternatively, measure the release of bone matrix components, such as calcium or C-terminal telopeptide of type I collagen (CTX-I), into the culture medium using appropriate assay kits.

Protocol 3: HL-60 Cell Differentiation Assay

This protocol is based on studies investigating the antagonistic effects of TEI-9647 on calcitriol-induced differentiation of HL-60 cells.[6]

1. Cell Culture:

  • Culture human promyelocytic leukemia (HL-60) cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
  • Maintain the cells in a suspension culture in a humidified incubator at 37°C with 5% CO2.

2. Treatment:

  • Seed the HL-60 cells at a density of 1 x 10⁵ cells/ml.
  • Treat the cells with a differentiation-inducing concentration of calcitriol (e.g., 0.1 nM) in the presence or absence of various concentrations of TEI-9647.
  • Include controls for vehicle, calcitriol alone, and TEI-9647 alone.
  • Incubate the cells for 3-4 days.

3. Assessment of Differentiation:

  • Assess cell differentiation by measuring the reduction of nitroblue tetrazolium (NBT). Differentiated myeloid cells produce superoxide, which reduces the yellow, water-soluble NBT to a dark blue, insoluble formazan.
  • Alternatively, use flow cytometry to analyze the expression of cell surface markers of differentiation, such as CD11b and CD14.

Signaling Pathways and Experimental Workflows

Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of calcitriol and the antagonistic effect of this compound are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor.

VDR_Signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Heterodimerizes with RXR RXR RXR->VDR_RXR_complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_complex->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Differentiation, Apoptosis) Gene_Transcription->Biological_Response Leads to Calcitriol Calcitriol Calcitriol->VDR Binds Calcitriol_Lactone This compound (Antagonist) Calcitriol_Lactone->VDR Binds & Blocks Experimental_Workflow start Start: Select Cell Line cell_culture Cell Culture and Plating start->cell_culture treatment Treatment with This compound cell_culture->treatment incubation Incubation treatment->incubation assays Perform Cellular Assays incubation->assays proliferation Proliferation Assay (e.g., MTT, BrdU) assays->proliferation apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) assays->apoptosis differentiation Differentiation Assay (e.g., Marker Expression) assays->differentiation gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) assays->gene_expression data_analysis Data Analysis and Interpretation proliferation->data_analysis apoptosis->data_analysis differentiation->data_analysis gene_expression->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols for Designing Animal Models in Calcitriol Lactone Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218) lactone, also known as 1α,25-dihydroxyvitamin D3-26,23-lactone, is a major metabolite of the active form of vitamin D, calcitriol.[1] While calcitriol is a well-studied hormone with known effects on calcium homeostasis, immune function, and cell proliferation, the biological activities of calcitriol lactone are still under investigation.[1] Emerging research suggests that this compound may possess unique therapeutic properties, potentially offering a better safety profile than calcitriol due to its lower hypercalcemic effect.[2][3] These application notes provide detailed protocols for designing preclinical animal models to investigate the therapeutic potential of this compound in osteoporosis, cancer, and autoimmune diseases.

General Considerations for Animal Model Selection

The choice of animal model is critical for obtaining relevant and translatable data. Both mice and rats are commonly used in vitamin D research due to their physiological similarities to humans.[2][3][4] The specific strain should be chosen based on the disease model and the intended endpoints. For instance, C57BL/6 and BALB/c mice are frequently used in immunological and cancer studies, while Sprague-Dawley and Wistar rats are common in osteoporosis research.[4]

Signaling Pathway of Calcitriol and this compound

Calcitriol exerts its effects primarily through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression.[5] Upon binding to calcitriol, the VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) on target genes, initiating transcription. This compound also binds to the VDR, but with a significantly lower affinity than calcitriol.[3] This difference in binding affinity likely underlies the distinct biological activities observed between the two compounds.

Calcitriol and this compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR_inactive Inactive VDR Calcitriol->VDR_inactive High Affinity Binding Calcitriol_Lactone This compound Calcitriol_Lactone->VDR_inactive Low Affinity Binding VDR_active Active VDR-RXR Heterodimer VDR_inactive->VDR_active Activation & Heterodimerization with RXR VDRE VDRE VDR_active->VDRE Binding Gene_Transcription Gene Transcription VDRE->Gene_Transcription Initiation

VDR-mediated signaling of Calcitriol and its Lactone.

I. Osteoporosis Models

This compound has shown potential in modulating bone metabolism, suggesting its utility in osteoporosis treatment. Unlike calcitriol, which can increase serum calcium levels, this compound has been observed to increase intestinal calcium transport while decreasing serum calcium levels in rats, potentially by increasing urinary calcium excretion.[2][3][6] Furthermore, it has been shown to inhibit bone resorption by impeding the formation of osteoclasts.[2][7]

A. Ovariectomy (OVX)-Induced Osteoporosis in Rats

This is the most common model for postmenopausal osteoporosis.

Experimental Protocol:

  • Animal Selection: Use skeletally mature female Sprague-Dawley or Wistar rats (6-8 months old).

  • Acclimatization: House the animals in a controlled environment for at least one week before the experiment.

  • Surgical Procedure:

    • Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

    • Perform a bilateral ovariectomy through a dorsal midline incision.

    • For the sham group, expose the ovaries but do not remove them.

    • Suture the incision and provide post-operative care, including analgesics.

  • Treatment Protocol:

    • Allow a 4-week post-surgery period for the development of osteopenia.

    • Divide the animals into the following groups:

      • Sham + Vehicle

      • OVX + Vehicle

      • OVX + this compound (various doses)

      • OVX + Calcitriol (positive control)

    • Administer treatments daily via oral gavage or subcutaneous injection for 12 weeks.

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measure at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA).

    • Serum Biomarkers: Collect blood at regular intervals to measure levels of calcium, phosphate, alkaline phosphatase (ALP), and C-terminal telopeptide of type I collagen (CTX-I).

    • Micro-computed Tomography (µCT): Analyze the trabecular and cortical bone microarchitecture of the femur and vertebrae.

    • Histomorphometry: Perform histological analysis of bone sections to assess osteoblast and osteoclast activity.

ParameterSham + VehicleOVX + VehicleOVX + this compound (Expected Outcome)OVX + Calcitriol (Positive Control)
Femoral BMDNormalDecreasedIncreased vs. OVX + VehicleIncreased vs. OVX + Vehicle
Serum CalciumNormalNormal/Slightly DecreasedDecreased vs. OVX + Vehicle[2][3]Increased vs. OVX + Vehicle
Serum CTX-INormalIncreasedDecreased vs. OVX + VehicleDecreased vs. OVX + Vehicle
Trabecular Bone VolumeNormalDecreasedIncreased vs. OVX + VehicleIncreased vs. OVX + Vehicle

II. Cancer Models

Calcitriol has demonstrated anti-proliferative, pro-differentiative, and pro-apoptotic effects in various cancer cell lines and animal models.[8][9] Given that this compound interacts with the VDR, it is plausible that it shares some of these anti-cancer properties, potentially with fewer side effects.

A. Xenograft Models in Immunocompromised Mice

This model is suitable for studying the effect of this compound on the growth of human tumors.

Experimental Protocol:

  • Animal Selection: Use immunodeficient mice (e.g., NOD/SCID or nude mice).

  • Cell Culture: Culture human cancer cell lines of interest (e.g., breast cancer: MCF-7; prostate cancer: PC-3; colorectal cancer: HT-29) under standard conditions.

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment Protocol:

    • Randomize mice into treatment groups:

      • Vehicle Control

      • This compound (various doses)

      • Calcitriol (positive control)

      • Chemotherapeutic agent (optional, for combination studies)

    • Administer treatments intraperitoneally or orally on a pre-determined schedule.

  • Outcome Measures:

    • Tumor Growth: Measure tumor volume with calipers twice a week.

    • Body Weight: Monitor for signs of toxicity.

    • Immunohistochemistry (IHC): At the end of the study, excise tumors and analyze for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and angiogenesis (CD31).

    • Gene Expression Analysis: Perform qPCR or Western blotting on tumor lysates to assess the expression of VDR target genes.

ParameterVehicle ControlThis compound (Expected Outcome)Calcitriol (Positive Control)
Tumor VolumeProgressive IncreaseSlower growth rate vs. VehicleSlower growth rate vs. Vehicle
Ki-67 ExpressionHighDecreased vs. VehicleDecreased vs. Vehicle
Cleaved Caspase-3LowIncreased vs. VehicleIncreased vs. Vehicle
Serum CalciumNormalNo significant changePotentially Increased

digraph "Xenograft Model Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

A[label="Culture Cancer Cells"]; B[label="Inject Cells into\nImmunocompromised Mice"]; C [label="Tumor Growth\n(100-200 mm³)"]; D [label="Randomize into\nTreatment Groups"]; E [label="Administer Treatment\n(this compound, etc.)"]; F [label="Monitor Tumor Volume\n& Body Weight"]; G [label="Endpoint Analysis:\nIHC, Gene Expression"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Workflow for a xenograft cancer model.

III. Autoimmune Disease Models

Calcitriol is a known immunomodulator that can suppress T-cell proliferation and cytokine production.[10][11] These properties make it a candidate for treating autoimmune diseases. This compound's interaction with the VDR suggests it may also have immunomodulatory effects.

A. Experimental Autoimmune Encephalomyelitis (EAE) in Mice

EAE is the most commonly used animal model for multiple sclerosis.

Experimental Protocol:

  • Animal Selection: Use female C57BL/6 mice (8-12 weeks old).

  • EAE Induction:

    • Emulsify Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at two sites on the flank.

    • Administer Pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment Protocol:

    • Begin treatment on the day of immunization (prophylactic) or at the onset of clinical signs (therapeutic).

    • Divide mice into groups:

      • EAE + Vehicle

      • EAE + this compound (various doses)

      • EAE + Calcitriol (positive control)

    • Administer treatments daily via oral gavage or intraperitoneal injection.

  • Outcome Measures:

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE on a scale of 0-5 (0 = no signs, 5 = moribund).

    • Histology: At the end of the study, perfuse mice and collect spinal cords for histological analysis of inflammation (H&E) and demyelination (Luxol Fast Blue).

    • Cytokine Analysis: Isolate splenocytes or lymph node cells and re-stimulate with MOG peptide in vitro. Measure the production of pro-inflammatory (e.g., IL-17, IFN-γ) and anti-inflammatory (e.g., IL-10) cytokines by ELISA or flow cytometry.

ParameterEAE + VehicleEAE + this compound (Expected Outcome)EAE + Calcitriol (Positive Control)
Peak Clinical ScoreHigh (e.g., 3-4)Reduced vs. EAE + VehicleReduced vs. EAE + Vehicle
Spinal Cord InflammationSevereReduced vs. EAE + VehicleReduced vs. EAE + Vehicle
Splenic IL-17 ProductionHighReduced vs. EAE + VehicleReduced vs. EAE + Vehicle
Splenic IL-10 ProductionLowIncreased vs. EAE + VehicleIncreased vs. EAE + Vehicle

digraph "EAE Model Logical Flow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=normal, color="#5F6368", penwidth=1.5];

A[label="Immunize Mice\n(MOG35-55 + CFA + PTX)"]; B[label="Development of\nAutoimmune Response"]; C [label="T-cell Infiltration\ninto CNS"]; D [label="Demyelination &\nAxonal Damage"]; E [label="Clinical Signs of EAE"]; F [label="Treatment with\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Modulation of\nImmune Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Reduced CNS\nInflammation & Demyelination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; I[label="Amelioration of\nClinical Signs", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E; F -> G; G -> H; H -> I; B -> G [style=dashed, label="Inhibition"]; }

<i>Logical flow of EAE and therapeutic intervention.i>

Conclusion

The provided protocols offer a framework for designing robust animal model studies to evaluate the therapeutic potential of this compound. Given the limited but promising data on its distinct biological profile compared to calcitriol, particularly its reduced hypercalcemic activity, further preclinical investigation is warranted. Researchers should carefully consider the specific endpoints and biomarkers relevant to their disease model to fully elucidate the mechanism of action and therapeutic efficacy of this intriguing vitamin D metabolite.

References

Application Note: HPLC Analysis for the Quantification of Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the quantification of Calcitriol (B1668218) lactone using High-Performance Liquid Chromatography (HPLC). Calcitriol, the active form of vitamin D3, and its metabolites are crucial in various physiological processes, making their accurate quantification essential in research and pharmaceutical development. This document outlines the necessary instrumentation, reagents, sample preparation, and chromatographic conditions for the successful analysis of Calcitriol lactone. Furthermore, a protocol for a stability-indicating assay is provided to ensure the method's specificity in the presence of degradation products.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is a hormonally active metabolite of vitamin D that plays a vital role in calcium homeostasis, bone metabolism, and cellular differentiation. The metabolic and degradation pathways of Calcitriol can lead to the formation of various byproducts, including this compound. The quantitative analysis of this lactone is critical for understanding the pharmacokinetics and stability of Calcitriol-based therapeutics. This application note describes a robust and sensitive reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound in various sample matrices. The method is designed to be stability-indicating, allowing for the separation of the lactone from the parent compound and other potential degradation products.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a UV detector or a mass spectrometer (MS) is suitable. UPLC systems can also be used for faster analysis times.[1]

  • Analytical Column: A C18 reversed-phase column is recommended. Typical dimensions are 4.6 mm x 150 mm with a 2.7 µm particle size or 4.6 mm x 250 mm with a 5 µm particle size.[2][3]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is commonly employed.[2] For MS compatibility, volatile modifiers like formic acid or ammonium (B1175870) acetate (B1210297) can be added.[4]

  • Solvents: HPLC-grade acetonitrile, methanol (B129727), and water are required.

  • Standards: Reference standards for Calcitriol and, if available, this compound are necessary for method development, validation, and quantification.

Chromatographic Conditions

A representative set of HPLC conditions is provided in the table below. These may require optimization depending on the specific column and HPLC system used.

ParameterCondition
Column C18, 4.6 x 150 mm, 2.7 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 95% B over 15 minutes, then hold for 5 minutes, and return to initial conditions
Flow Rate 1.2 mL/min[2]
Column Temperature 35°C[2]
Detection Wavelength 265 nm[2]
Injection Volume 10 µL[2]

Protocols

Standard Solution Preparation
  • Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from the expected limit of quantification (LOQ) to the upper limit of the linear range.

Sample Preparation from Plasma/Serum

For the analysis of this compound in biological matrices, a robust sample preparation procedure is crucial to remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 500 µL of plasma, add an internal standard (e.g., a deuterated analog of Calcitriol or a structurally similar compound). Acidify the sample with 500 µL of 0.1% formic acid and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar impurities.

  • Elution: Elute the this compound and other hydrophobic compounds with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the HPLC system.

Stability-Indicating Assay Protocol

To ensure the analytical method is stability-indicating, forced degradation studies should be performed on a sample containing Calcitriol to generate the lactone and other potential degradation products.

  • Acid Hydrolysis: Treat a solution of Calcitriol with 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: Treat a solution of Calcitriol with 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat a solution of Calcitriol with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose a solid sample of Calcitriol to 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of Calcitriol to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample. The method is considered stability-indicating if the peaks for Calcitriol, this compound, and other degradation products are well-resolved from each other.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from a validated HPLC method for Calcitriol and its isomers, which can be used as a reference for the expected performance of a this compound assay.[3]

ParameterCalcitriol5,6-trans-Calcitriol
Linear Range (µg/mL) 0.1714 - 1.360.1613 - 1.28
Detection Limit (ng/mL) 39.7540.90
Quantification Limit (ng/mL) 141.6136.4
Recovery (%) >98%>98%
RSD of Precision (%) <1.2%<1.2%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction Spike->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon Injection Injection into HPLC Recon->Injection Separation Chromatographic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for this compound Quantification.

Signaling Pathway Context (Hypothetical)

signaling_pathway Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol->VDR Binds to Metabolism Metabolic Inactivation Calcitriol->Metabolism Undergoes Gene Transcription Gene Transcription VDR->Gene Transcription Regulates Lactone This compound Metabolism->Lactone Forms Excretion Excretion Lactone->Excretion

Caption: Calcitriol Metabolism to Lactone.

Conclusion

This application note provides a comprehensive framework for the development and implementation of an HPLC method for the quantification of this compound. The detailed protocols for sample preparation and a stability-indicating assay are intended to guide researchers and drug development professionals in establishing a reliable analytical method. The provided chromatographic conditions and performance data serve as a valuable starting point for method optimization and validation. The successful application of this method will facilitate a better understanding of Calcitriol's metabolism and stability, ultimately supporting the development of safer and more effective therapeutic products.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis and various other physiological processes. Its metabolism is complex, leading to a variety of derivatives, including the major metabolite, (23S,25R)-Calcitriol lactone (1α,25-dihydroxyvitamin D3-26,23-lactone). The formation of this lactone is a significant pathway in the catabolism of calcitriol.[1][2] Accurate identification and quantification of calcitriol lactone are essential for understanding the full scope of Vitamin D metabolism and its implications in health and disease. This document provides detailed application notes and protocols for the identification of this compound using mass spectrometry, a powerful analytical technique for the sensitive and specific detection of metabolites.

Metabolic Pathway of Calcitriol to this compound

The conversion of calcitriol to this compound is a multi-step enzymatic process primarily occurring in the kidney and other target tissues. This pathway is an alternative to the C-24 oxidation pathway that leads to the inactive calcitroic acid. The lactonization pathway involves a series of hydroxylations at the side chain of the calcitriol molecule, followed by cyclization.

There are two proposed pathways for the formation of this compound from calcitriol. The major pathway proceeds through the hydroxylation at C-23, followed by further hydroxylations and subsequent lactonization. A minor pathway is thought to initiate with hydroxylation at C-26. Both pathways ultimately converge to form the stable 1α,25(OH)2-26,23S-lactone D3.[1]

Calcitriol to this compound Metabolic Pathway Metabolic Pathway of Calcitriol to this compound Calcitriol 1α,25-dihydroxyvitamin D3 (Calcitriol) Intermediate1 1α,23(S),25-trihydroxyvitamin D3 Calcitriol->Intermediate1 Major Pathway (CYP24A1) Intermediate3 1α,25(R),26-trihydroxyvitamin D3 Calcitriol->Intermediate3 Minor Pathway (CYP24A1) Intermediate2 1α,23(S),25(R),26-tetrahydroxyvitamin D3 Intermediate1->Intermediate2 Lactol 23(S),25(R)-1α,25-dihydroxyvitamin D3-26,23-lactol Intermediate2->Lactol Intermediate3->Intermediate2 Lactone (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone (this compound) Lactol->Lactone

Metabolic pathway of calcitriol to this compound.

Experimental Protocols

The identification of this compound in biological matrices by mass spectrometry requires meticulous sample preparation to remove interfering substances and enhance the analyte's signal. The following protocols provide a general framework that can be adapted to specific research needs.

Sample Preparation

Given the low endogenous concentrations of calcitriol and its metabolites, a robust extraction and purification procedure is critical. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are commonly employed techniques.

Protocol: Supported Liquid Extraction (SLE) followed by SPE

This protocol is suitable for plasma and serum samples.

Materials:

  • 96-well SLE plate

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Internal Standard (IS): Deuterium-labeled this compound (if available) or a structurally similar compound.

  • Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol (B130326), Dichloromethane (DCM), Ethyl Acetate (EtOAc) - LC-MS grade

  • Formic acid (FA)

  • Deionized water

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma or serum, add 20 µL of the internal standard solution.

    • Add 80 µL of methanol and 50 µL of isopropanol to precipitate proteins.

    • Vortex for 30 seconds and incubate for 5 minutes.

    • Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.

  • Supported Liquid Extraction (SLE):

    • Load the supernatant from the previous step onto a conditioned 96-well SLE plate.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes with an appropriate organic solvent (e.g., a mixture of DCM and EtOAc). Collect the eluate.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge with methanol followed by deionized water.

    • Load the eluate from the SLE step onto the conditioned SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.

    • Elute the this compound and other metabolites with a higher concentration of organic solvent (e.g., ACN or MeOH).

  • Derivatization (Optional but Recommended):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • To enhance ionization efficiency, derivatization with a Cookson-type reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) is recommended.

    • Reconstitute the dried extract in a small volume of a PTAD solution in a suitable solvent (e.g., acetonitrile) and incubate at room temperature.

  • Final Reconstitution:

    • After derivatization, evaporate the sample to dryness again.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions (Example):

  • Column: A reversed-phase column suitable for steroid analysis (e.g., C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient: A gradient elution starting with a lower percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

Mass Spectrometry Parameters:

  • Ionization Mode: Positive ESI or APCI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Collision Gas: Argon.

  • MRM Transitions: The specific precursor-to-product ion transitions for this compound need to be determined empirically. However, based on the structure and common fragmentation patterns of lactones, the following can be hypothesized:

    • Precursor Ion (Q1): The protonated molecule [M+H]+ of this compound. The molecular weight of this compound (C27H42O4) is 430.6 g/mol , so the [M+H]+ would be approximately m/z 431.3. If derivatized with PTAD, the mass will increase accordingly.

    • Product Ions (Q3): Fragmentation of the lactone ring often involves neutral losses of water (H2O) and carbon monoxide (CO). Therefore, potential product ions could result from the loss of these small molecules from the precursor ion. Specific fragment ions would need to be confirmed by infusion of a standard.

Quantitative Data

The following table summarizes typical mass spectrometric parameters for the analysis of calcitriol and provides a template for the parameters that need to be established for this compound. The synthesis of deuterium-labeled 1,25(OH)2D3-23,26-lactone has been reported, which is crucial for accurate quantification using the isotope dilution method.[3]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Calcitriol (PTAD derivative) 574.4314.220-30[4]
This compound To be determinedTo be determinedTo be determined
This compound (PTAD derivative) To be determinedTo be determinedTo be determined
Deuterium-labeled this compound (Internal Standard) To be determinedTo be determinedTo be determined

Note: The exact MRM transitions for this compound should be optimized using a purified standard of the compound.

Experimental Workflow Visualization

The overall workflow for the identification of this compound from a biological sample can be visualized as follows:

Experimental Workflow for this compound Identification Workflow for this compound Identification by LC-MS/MS cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Serum, etc.) Precipitation Protein Precipitation Sample->Precipitation SLE Supported Liquid Extraction (SLE) Precipitation->SLE SPE Solid-Phase Extraction (SPE) SLE->SPE Derivatization Derivatization (PTAD) SPE->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution LC LC Separation (UPLC/HPLC) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition and Analysis MS->Data

Workflow for this compound Identification by LC-MS/MS.

Conclusion

The mass spectrometric identification of this compound is a challenging but achievable analytical task. The protocols and information provided in this document offer a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate robust methods for the analysis of this important Vitamin D metabolite. The key to successful identification lies in meticulous sample preparation, optimization of LC-MS/MS parameters, and the use of appropriate internal standards. Further research to establish standardized MRM transitions for this compound will greatly benefit the scientific community in advancing our understanding of Vitamin D metabolism.

References

Application Note: Determination of VDR Binding Affinity for Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects through binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][2] This interaction modulates the expression of numerous genes involved in calcium homeostasis, cell proliferation and differentiation, and immune response.[2][3] Calcitriol lactone is a metabolite of calcitriol, and its interaction with the VDR is of significant interest for understanding Vitamin D metabolism and for the development of novel therapeutic agents.[4][5] This application note provides a detailed protocol for determining the binding affinity of this compound to the VDR using a competitive radioligand binding assay.

VDR Signaling Pathway

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[3]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_lactone Calcitriol lactone VDR VDR Calcitriol_lactone->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_nucleus VDR-RXR VDR_RXR->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: VDR Signaling Pathway with this compound.

Quantitative Data: VDR Binding Affinity

CompoundReceptorAssay TypeIC50 (nM)Reference
CalcitriolHuman VDRCompetitive Radioligand Binding~0.1-1[7]
TEI-9647Human VDRFunctional Antagonism Assay2.5[6]

Note: The IC50 value for TEI-9647 reflects its functional antagonism of VDR activity and may not directly represent its binding affinity (Ki).

Experimental Protocol: VDR Competitive Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, to the Vitamin D Receptor. The assay measures the ability of the unlabeled test compound to compete with a radiolabeled VDR ligand, typically [³H]-Calcitriol, for binding to the receptor.[3]

Materials
  • VDR Source: Purified recombinant VDR or cell/tissue homogenates expressing VDR.[3]

  • Radioligand: [³H]-Calcitriol (high specific activity).[3]

  • Test Compound: this compound, serially diluted.

  • Non-specific Binding Control: A high concentration (e.g., 1000-fold excess) of unlabeled Calcitriol.[3]

  • Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10 mM sodium molybdate, 0.25% BSA).

  • Separation System: Hydroxylapatite (HAP) slurry or glass fiber filters (e.g., GF/C) with a vacuum filtration manifold.[3]

  • Scintillation Cocktail

  • Liquid Scintillation Counter

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_vdr Prepare VDR (Recombinant or Cell Lysate) incubation Incubate: VDR + [³H]-Calcitriol + Competitor prep_vdr->incubation prep_ligand Prepare Radioligand ([³H]-Calcitriol) prep_ligand->incubation prep_competitor Prepare Competitor (Serial dilutions of this compound) prep_competitor->incubation separation Separate Bound and Free Ligand (Hydroxylapatite or Filtration) incubation->separation quantification Quantify Radioactivity (Liquid Scintillation Counting) separation->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_curve Plot % Inhibition vs. [Competitor] calc_binding->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: VDR Binding Affinity Assay Workflow.

Procedure
  • Receptor Preparation: If using cell/tissue homogenates, prepare a cytosol fraction by homogenization in a suitable buffer followed by ultracentrifugation. Determine the protein concentration of the receptor preparation.[3]

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, combine the following:

    • VDR preparation

    • A fixed concentration of [³H]-Calcitriol (typically at or below its Kd).

    • A range of concentrations of the unlabeled test compound (this compound).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a saturating concentration of unlabeled Calcitriol.[3]

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 2-18 hours).[8]

  • Separation of Bound and Free Ligand:

    • Hydroxylapatite (HAP) Method: Add a slurry of HAP to each tube, incubate for a short period, and then centrifuge to pellet the HAP with the bound receptor-ligand complex. Wash the pellet with assay buffer to remove unbound radioligand.

    • Filtration Method: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters with ice-cold wash buffer.[3]

  • Quantification: Transfer the HAP pellet or the filter to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[3]

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).[3]

  • Generate Competition Curve: Plot the percentage of specific binding of [³H]-Calcitriol as a function of the logarithm of the competitor (this compound) concentration.

  • Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).[3]

  • Calculate Ki (optional): The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the radioligand's dissociation constant (Kd).[3]

Conclusion

This application note provides a comprehensive protocol for determining the VDR binding affinity of this compound. By following this detailed methodology, researchers can accurately characterize the interaction of this and other novel compounds with the Vitamin D Receptor, which is crucial for advancing our understanding of Vitamin D signaling and for the development of new therapeutics targeting this pathway.

References

Application Notes and Protocols for Utilizing Calcitriol Lactone in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, is a well-established regulator of gene expression, primarily mediating its effects through the Vitamin D Receptor (VDR). Upon binding to the VDR, Calcitriol initiates a cascade of events leading to the transcription of a wide array of target genes involved in calcium homeostasis, cell differentiation, proliferation, and immune modulation.

Calcitriol lactone, specifically the (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of Calcitriol. While structurally similar, emerging evidence suggests that this compound may not simply be an inactive byproduct. Instead, it and its synthetic analogs can exhibit distinct biological activities, including the modulation of VDR-mediated gene expression, often in an antagonistic manner to Calcitriol.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its well-characterized analog, TEI-9647, in gene expression studies. Understanding the unique effects of this compound is crucial for researchers investigating the full spectrum of Vitamin D signaling and for professionals in drug development exploring novel VDR modulators.

Mechanism of Action: A Tale of Agonism and Antagonism

The canonical pathway of Calcitriol action involves its binding to the VDR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription.

In contrast, this compound and its synthetic analog TEI-9647 have been shown to act as VDR antagonists. While they can bind to the VDR, they do not induce the same conformational changes as Calcitriol. This can lead to several outcomes:

  • Inhibition of Coactivator Recruitment: By binding to the VDR, this compound analogs can prevent the recruitment of coactivator proteins that are essential for transcriptional activation.

  • Competitive Inhibition: this compound can compete with Calcitriol for VDR binding, thereby reducing the transcriptional activation of Calcitriol-responsive genes.

  • Modulation of VDR-RXR Heterodimerization: The binding of this compound analogs may influence the formation or stability of the VDR-RXR heterodimer, impacting its ability to bind to VDREs.

This antagonistic activity makes this compound a valuable tool for dissecting VDR-mediated signaling pathways and for studying the effects of blocking Calcitriol-induced gene expression.

Data Presentation: Quantitative Effects on Gene Expression

The following tables summarize the quantitative effects of Calcitriol and the this compound analog, TEI-9647, on the expression of key VDR target genes. These data are compiled from various studies and are presented as fold changes relative to control or as a percentage of inhibition of Calcitriol-induced expression.

Table 1: Effect of Calcitriol on VDR Target Gene Expression

Cell LineGeneTreatment ConcentrationTreatment TimeFold Change (vs. Vehicle)Reference
HepG2CYP3A40.25 µM24 hours~6.0[1]
HepG2PON10.25 µM72 hours~2.8[1]
Human Fetal Intestine24-hydroxylase (CYP24A1)10⁻⁷ M24 hours~4.8[2]
CaSkiEPHA210 nM24 hoursDownregulated[3][4]
CaSkiRARA10 nM24 hoursDownregulated[3][4]
CaSkiKLK610 nM24 hoursUpregulated[3][4]
CaSkiCYP4F310 nM24 hoursUpregulated[3][4]
Human TrophoblastsCYP24A110 nM24 hoursSignificantly Increased[3]

Table 2: Antagonistic Effect of TEI-9647 on Calcitriol-Induced Gene Expression

Cell LineGeneCalcitriol ConcentrationTEI-9647 Concentration% Inhibition of Calcitriol InductionReference
HL-6024-hydroxylase (CYP24A1)Not SpecifiedNot SpecifiedMarked Suppression
HL-60p21WAF1,CIP1Not Specified100 nMClear Suppression[5]
Bone Marrow CellsTAFII-170.1 nM10 nMMarked Inhibition[5]
Bone Marrow Cells24-hydroxylase (CYP24A1)0.1 nM10 nMMarked Inhibition[5]

Experimental Protocols

The following protocols provide a general framework for studying the effects of this compound on gene expression in cell culture. It is recommended to optimize concentrations and incubation times for specific cell lines and experimental goals.

Protocol 1: General Cell Culture and Treatment for Gene Expression Analysis

Materials:

  • Cell line of interest (e.g., HL-60, MCF-7, CaSki)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or TEI-9647 (dissolved in a suitable solvent like ethanol (B145695) or DMSO)

  • Calcitriol (for co-treatment or comparison)

  • Vehicle control (e.g., ethanol, DMSO)

  • 6-well or 12-well cell culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Seeding: Seed the cells in culture plates at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover for 24 hours.

  • Preparation of Treatment Solutions: Prepare stock solutions of this compound/TEI-9647 and Calcitriol in the appropriate solvent. Further dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).

  • Cell Treatment:

    • For studying the direct effects of this compound, replace the culture medium with fresh medium containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or the vehicle control.

    • For studying the antagonistic effects, pre-treat the cells with this compound/TEI-9647 for a specific period (e.g., 1-2 hours) before adding Calcitriol. Alternatively, co-treat the cells with this compound/TEI-9647 and Calcitriol. Include a vehicle control, a Calcitriol-only control, and a this compound/TEI-9647-only control.

  • Incubation: Incubate the treated cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO₂.

  • RNA Isolation: After the incubation period, wash the cells with PBS and lyse them directly in the wells using the lysis buffer from an RNA extraction kit. Follow the manufacturer's instructions to isolate total RNA.

  • Gene Expression Analysis:

    • Perform reverse transcription to synthesize cDNA from the isolated RNA.

    • Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of target genes. Normalize the expression data to a stable housekeeping gene (e.g., GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the control group.

Protocol 2: Luciferase Reporter Assay for VDR-Mediated Transcription

Materials:

  • Cell line of interest

  • Luciferase reporter plasmid containing a VDRE upstream of the luciferase gene

  • VDR expression plasmid (if the cell line has low endogenous VDR)

  • Transfection reagent

  • This compound or TEI-9647

  • Calcitriol

  • Luciferase assay system

Procedure:

  • Transfection: Co-transfect the cells with the VDRE-luciferase reporter plasmid and, if necessary, the VDR expression plasmid using a suitable transfection reagent. A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.

  • Treatment: After 24 hours of transfection, treat the cells with this compound/TEI-9647, Calcitriol, or a combination of both, as described in Protocol 1.

  • Cell Lysis and Luciferase Assay: After the desired incubation period (e.g., 24 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the luciferase activity in the treated groups to the vehicle control to determine the effect of this compound on VDR-mediated transcription.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

G cluster_ligand Ligand Binding cluster_receptor Receptor Complex cluster_dna Gene Transcription Calcitriol Calcitriol (Agonist) VDR VDR Calcitriol->VDR Binds and activates Calcitriol_Lactone This compound (Antagonist) Calcitriol_Lactone->VDR Binds and blocks activation RXR RXR VDR->RXR Heterodimerizes Target_Gene_Inhibition Inhibition of Transcription VDR->Target_Gene_Inhibition Prevents coactivator recruitment VDRE VDRE RXR->VDRE Binds to Target_Gene_Activation Target Gene Transcription (e.g., CYP24A1) VDRE->Target_Gene_Activation Recruits coactivators

Caption: VDR signaling pathway: Agonist vs. Antagonist action.

G cluster_workflow Experimental Workflow for Gene Expression Analysis start Seed Cells treatment Treat with this compound and/or Calcitriol start->treatment incubation Incubate (6-48 hours) treatment->incubation rna_extraction Isolate Total RNA incubation->rna_extraction cdna_synthesis Reverse Transcription (cDNA synthesis) rna_extraction->cdna_synthesis qpcr Quantitative PCR (qPCR) cdna_synthesis->qpcr data_analysis Analyze Gene Expression (ΔΔCt method) qpcr->data_analysis end Results data_analysis->end

Caption: Workflow for studying this compound's effect on gene expression.

Conclusion

This compound and its analogs represent valuable research tools for investigating the intricacies of Vitamin D signaling. Their antagonistic properties provide a means to dissect the specific contributions of VDR-mediated gene expression in various biological processes. The protocols and data presented here offer a foundation for researchers to design and execute experiments aimed at further elucidating the role of this important Calcitriol metabolite. As research in this area progresses, a deeper understanding of the differential effects of Calcitriol and its metabolites will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

Application of Calcitriol Lactone in Osteoporosis Research: A Review of Current Knowledge and Protocols for the Closely Related Calcitriol

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document addresses the topic of Calcitriol (B1668218) lactone's application in osteoporosis research. Following a comprehensive review of available scientific literature, it is important to note that there is a significant lack of published research specifically investigating the direct effects of Calcitriol lactone on osteoporosis. This compound is recognized as a major metabolite of Calcitriol, the hormonally active form of Vitamin D3. Due to the scarcity of data on this compound, this document will provide detailed Application Notes and Protocols for Calcitriol , a closely related and extensively studied compound in the context of osteoporosis. The information presented herein for Calcitriol may provide a valuable framework for potential future investigations into this compound.

Application Notes for Calcitriol in Osteoporosis Research

Calcitriol plays a crucial role in calcium and phosphate (B84403) homeostasis, which is fundamental to bone health. Its application in osteoporosis research is primarily focused on its ability to influence bone remodeling by acting on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Mechanism of Action:

Calcitriol exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor that modulates the transcription of various genes. In bone metabolism, Calcitriol has a dual role:

  • Stimulation of Osteoblast Differentiation and Function: Calcitriol can promote the maturation of osteoblasts and enhance the expression of osteoblast-specific markers such as alkaline phosphatase (ALP) and osteocalcin.[1]

  • Regulation of Osteoclastogenesis: Calcitriol indirectly stimulates osteoclast differentiation and activity by increasing the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) by osteoblasts.[2] RANKL is a key cytokine responsible for osteoclast formation and activation.

The net effect of Calcitriol on bone mass can be complex, depending on factors like calcium availability and the overall physiological context. At pharmacological doses, it has been shown to inhibit osteoclast lineage commitment, leading to an increase in bone mass in animal models.[3]

Key Research Findings:

  • In Vitro Studies: Calcitriol has been shown to induce the differentiation of various cell types into osteoblasts, including human periodontal ligament stem cells and mesenchymal stem cells.[1][4] It also inhibits the proliferation of osteoblast-like cells in a dose-dependent manner.

  • In Vivo Animal Studies: In ovariectomized rat models of postmenopausal osteoporosis, Calcitriol treatment has been demonstrated to increase bone mineral density (BMD) and improve bone microarchitecture.[3] Studies in mice have shown that Calcitriol can increase peak bone mass by inhibiting osteoclastogenesis and bone resorption.[5]

  • Clinical Trials: Clinical studies in postmenopausal women with osteoporosis have shown that Calcitriol therapy can slow the rate of bone loss and, in some cases, reduce the incidence of new vertebral fractures.[6][7][8][9] Combination therapy of Calcitriol with other anti-osteoporotic agents, such as bisphosphonates, has also been explored with positive outcomes.[7]

Data Presentation

Table 1: Summary of In Vivo Studies on Calcitriol in Osteoporosis Animal Models

Animal ModelDosageDurationKey FindingsReference
Ovariectomized RatsNot Specified12 weeksIncreased Bone Mineral Density (BMD), altered bone turnover markers.[3]
Male Mice (6-week-old)0.1 µg/kg daily (intragastrically)3 weeksIncreased peak bone mass and bone mineral density; inhibited osteoclastogenesis and bone resorption.[5]
Oophorectomized Adult BeaglesNot Specified1 yearEffectively abolished the loss of bone mass observed in untreated controls.

Table 2: Summary of Selected Clinical Trials on Calcitriol in Postmenopausal Osteoporosis

Study PopulationCalcitriol DosageDurationKey FindingsReference
Postmenopausal women0.8 µ g/day (mean)24 monthsIncreased total body calcium, bone mineral content of the radius, and lumbar spine BMD. Reduced fracture rate.[6]
Postmenopausal women0.25 µg twice daily3 yearsSignificant 3-fold lower rate of new vertebral fractures compared to calcium supplementation alone.[8]
Elderly Chinese patients0.25 µ g/day 24 monthsIn combination with zoledronic acid, significantly reduced the risk of new vertebral fractures.

Experimental Protocols

Protocol 1: In Vitro Osteoblast Differentiation Assay

Objective: To assess the effect of Calcitriol on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.

Materials:

  • Mesenchymal stem cells (e.g., bone marrow-derived or adipose-derived)

  • Basal culture medium (e.g., α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Osteogenic differentiation medium: Basal medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 10 nM dexamethasone

  • Calcitriol (to be tested at various concentrations, e.g., 10⁻⁸ M to 10⁻⁶ M)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Alizarin Red S staining solution for mineralization assessment

Procedure:

  • Seed MSCs in 24-well plates at a density of 2 x 10⁴ cells/well and culture in basal medium until confluent.

  • Once confluent, replace the basal medium with osteogenic differentiation medium containing different concentrations of Calcitriol. Include a control group with osteogenic medium alone.

  • Culture the cells for 14-21 days, changing the medium every 2-3 days.

  • ALP Activity Assay (Day 7-14):

    • Lyse the cells according to the manufacturer's protocol.

    • Measure the p-nitrophenol production from p-nitrophenyl phosphate at 405 nm.

    • Normalize ALP activity to total protein content.

  • Alizarin Red S Staining (Day 21):

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash with distilled water and visualize the calcium deposits under a microscope.

    • For quantification, destain with 10% cetylpyridinium (B1207926) chloride and measure the absorbance at 562 nm.

Protocol 2: In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis

Objective: To evaluate the effect of Calcitriol on preventing bone loss in a postmenopausal osteoporosis model.

Materials:

  • Female Sprague-Dawley rats (12 weeks old)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Calcitriol

  • Vehicle control (e.g., corn oil)

  • Micro-computed tomography (µCT) scanner

  • Serum collection tubes

  • ELISA kits for bone turnover markers (e.g., P1NP for bone formation, CTX-I for bone resorption)

Procedure:

  • Acclimatize rats for one week.

  • Perform bilateral ovariectomy (OVX) on the experimental group. A sham operation (laparotomy without ovary removal) should be performed on the control group.

  • Allow a 4-week post-operative period for the establishment of bone loss.

  • Divide the OVX rats into two groups: OVX + Vehicle and OVX + Calcitriol.

  • Administer Calcitriol (e.g., via oral gavage) or vehicle daily for 12 weeks.

  • At the end of the treatment period, euthanize the rats and collect blood for serum analysis.

  • Excise femurs and tibias for µCT analysis to determine bone mineral density, bone volume fraction (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).

  • Measure serum levels of bone turnover markers using ELISA kits.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Calcitriol in Bone Cells

The following diagram illustrates the primary signaling pathway of Calcitriol in bone cells, leading to the regulation of bone remodeling.

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_osteoblast Osteoblast cluster_osteoclast_precursor Osteoclast Precursor Calcitriol Calcitriol VDR_inactive Inactive VDR Calcitriol->VDR_inactive Binds to VDR_active Active VDR-Calcitriol Complex VDR_inactive->VDR_active Activation VDR_RXR VDR-RXR Heterodimer VDR_active->VDR_RXR Translocates to Nucleus and heterodimerizes with RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription RANKL RANKL Expression Gene_Transcription->RANKL Osteocalcin Osteocalcin Expression Gene_Transcription->Osteocalcin RANK RANK Receptor RANKL->RANK Binds to Osteoclast_Differentiation Osteoclast Differentiation RANK->Osteoclast_Differentiation

Caption: Calcitriol signaling pathway in bone cells.

Experimental Workflow for Investigating Calcitriol in an Osteoporosis Model

This diagram outlines a typical experimental workflow for studying the effects of a compound like Calcitriol on an in vivo model of osteoporosis.

Experimental_Workflow Start Hypothesis: Calcitriol ameliorates osteoporosis Animal_Model Establishment of Ovariectomized (OVX) Rat Model Start->Animal_Model Treatment Treatment Groups: - Sham - OVX + Vehicle - OVX + Calcitriol Animal_Model->Treatment Data_Collection Data Collection (After 12 weeks) Treatment->Data_Collection MicroCT Micro-CT Analysis of Femur/Tibia (BMD, BV/TV, Tb.N, Tb.Sp) Data_Collection->MicroCT Serum_Analysis Serum Analysis (Bone Turnover Markers: P1NP, CTX-I) Data_Collection->Serum_Analysis Histology Histomorphometry of Bone Sections Data_Collection->Histology Data_Analysis Statistical Analysis MicroCT->Data_Analysis Serum_Analysis->Data_Analysis Histology->Data_Analysis Conclusion Conclusion on the Efficacy of Calcitriol Data_Analysis->Conclusion

Caption: Experimental workflow for in vivo osteoporosis research.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, exerts its biological effects through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a multitude of cellular processes. Dysregulation of VDR signaling is implicated in a variety of diseases, including cancers, autoimmune disorders, and metabolic bone diseases. (23S,25R)-1α,25-Dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone, is a major metabolite of calcitriol that also binds to the VDR.[1][2] While its endogenous role is still under investigation, this compound and its synthetic derivatives have emerged as valuable research tools for elucidating the intricacies of VDR signaling.

This document provides detailed application notes and experimental protocols for utilizing this compound and its well-characterized analogue, TEI-9647, to study VDR-related diseases. A key focus is on the antagonistic properties of these compounds in human VDR-mediated pathways, offering a means to probe the consequences of blocking VDR activity.

Mechanism of Action

This compound and its derivatives interact with the ligand-binding pocket of the VDR. While calcitriol is a potent VDR agonist, certain this compound analogues, notably TEI-9647, act as VDR antagonists in human cells.[3][4] This antagonistic activity is species-specific, with TEI-9647 behaving as a weak agonist in rodent cells.[4] The proposed mechanism for antagonism in human VDR involves a unique conformational change in the receptor that prevents the recruitment of coactivators necessary for gene transcription.[5]

Data Presentation

Quantitative Analysis of VDR Ligands

The following table summarizes the available quantitative data for calcitriol, this compound, and its synthetic analogue TEI-9647, providing a comparative overview of their VDR-related activities.

CompoundParameterValueCell Line/SystemReference
CalcitriolIC50 (VDR binding)0.4 nMNot specified[6][7]
TEI-9647IC50 (Antagonist activity)2.5 nMGel shift assay[8]
TEI-9647IC50 (Antagonist activity)6.3 nMHL-60 cell differentiation (NBT reduction)[9]
TEI-9647IC50 (Antagonist activity)8.3 nMNot specified[10]
TEI-9647Antagonist Activity50% inhibition at 20 nM (with 1 nM calcitriol)COS-1 cells (osteocalcin VDRE reporter)[5]
2α,24,24-trimethyl-TEI-9647IC50 (Antagonist activity)0.093 nMNot specified[10]
MeTC7 (VDR Antagonist)IC502.9 µMNot specified[11]

Experimental Protocols

Protocol 1: Competitive VDR Binding Assay

This protocol is designed to determine the binding affinity of this compound or its analogues for the VDR by measuring their ability to displace a radiolabeled VDR ligand.

Materials:

  • Purified recombinant human VDR

  • [³H]-calcitriol (radioligand)

  • This compound or test compound

  • Unlabeled calcitriol (for non-specific binding)

  • Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol)

  • 96-well filter plates with glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound or the test compound in assay buffer.

  • In a 96-well plate, add a constant concentration of [³H]-calcitriol (e.g., 0.1-1.0 nM) and purified VDR to each well.

  • Add the serially diluted test compound to the respective wells. For total binding, add assay buffer only. For non-specific binding, add a high concentration of unlabeled calcitriol (e.g., 1 µM).

  • Incubate the plate at 4°C for 4-18 hours to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

Protocol 2: VDR-Mediated Transcriptional Reporter Assay

This assay measures the ability of this compound to antagonize calcitriol-induced VDR transcriptional activity using a luciferase reporter gene.[12]

Materials:

  • Mammalian cell line (e.g., HEK293T, COS-1, Saos-2)

  • Expression plasmid for human VDR

  • Luciferase reporter plasmid containing a Vitamin D Response Element (VDRE) upstream of the luciferase gene (e.g., pGL3-VDRE-Luc)

  • Transfection reagent

  • Cell culture medium

  • Calcitriol

  • This compound or test compound

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density.

  • Co-transfect the cells with the VDR expression plasmid and the VDRE-luciferase reporter plasmid using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing a constant concentration of calcitriol (e.g., 10 nM) and varying concentrations of this compound or the test compound. Include a control with calcitriol only and a vehicle control.

  • Incubate the cells for another 24-48 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.[13]

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

  • Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC50 value for the inhibition of VDR-mediated transcription.

Protocol 3: Inhibition of HL-60 Cell Differentiation

This protocol assesses the antagonistic activity of this compound by measuring its ability to inhibit calcitriol-induced differentiation of human promyelocytic leukemia (HL-60) cells into monocytes/macrophages.[14][15]

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% FBS

  • Calcitriol

  • This compound or test compound

  • Nitroblue tetrazolium (NBT)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Seed HL-60 cells at a density of 1 x 10⁵ cells/mL in a 24-well plate.

  • Treat the cells with a constant concentration of calcitriol (e.g., 10 nM) and varying concentrations of this compound or the test compound. Include controls with calcitriol only, test compound only, and a vehicle control.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.

  • To assess differentiation, perform the NBT reduction assay. Harvest the cells and resuspend them in PBS.

  • Add NBT solution (1 mg/mL in PBS) and PMA (200 ng/mL) to the cell suspension.

  • Incubate for 25 minutes at 37°C.

  • Stop the reaction by adding 0.1 M HCl.

  • Centrifuge the cells and solubilize the formazan (B1609692) precipitate in DMSO.

  • Measure the absorbance at 570 nm using a spectrophotometer.

  • A decrease in NBT reduction in the presence of the test compound indicates inhibition of differentiation.

Visualizations

Signaling Pathways and Experimental Workflows

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds Calcitriol_Lactone This compound (Antagonist) Calcitriol_Lactone->VDR Binds & Blocks Coactivators Coactivators Calcitriol_Lactone->Coactivators Prevents Recruitment VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to VDR_RXR->Coactivators Recruits Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Coactivators->VDRE Biological_Response Biological Response Gene_Transcription->Biological_Response

Figure 1. VDR signaling pathway and the antagonistic action of this compound.

Reporter_Assay_Workflow start Start: Seed Cells transfect Co-transfect with VDR and VDRE-Luc Plasmids start->transfect incubate1 Incubate 24h transfect->incubate1 treat Treat with Calcitriol +/- this compound incubate1->treat incubate2 Incubate 24-48h treat->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data (IC50) measure->analyze

Figure 2. Workflow for a VDR-mediated transcriptional reporter assay.

HL60_Differentiation_Workflow start Start: Seed HL-60 Cells treat Treat with Calcitriol +/- this compound start->treat incubate Incubate 72-96h treat->incubate nbt_assay Perform NBT Reduction Assay incubate->nbt_assay measure Measure Absorbance at 570 nm nbt_assay->measure analyze Determine Inhibition of Differentiation measure->analyze

Figure 3. Workflow for the inhibition of HL-60 cell differentiation assay.

Conclusion

This compound and its derivatives, particularly TEI-9647, serve as indispensable tools for investigating the role of the Vitamin D Receptor in health and disease. Their ability to antagonize VDR signaling in human cells provides a specific mechanism for probing the downstream consequences of VDR inhibition. The protocols and data presented herein offer a framework for researchers to effectively utilize these compounds in their studies of VDR-related pathologies, ultimately contributing to the development of novel therapeutic strategies. It is crucial for researchers to consider the species-specific effects of these compounds when designing and interpreting their experiments.

References

Application Notes and Protocols for Screening Calcitriol Lactone Analogs using Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of Vitamin D, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] This interaction modulates the expression of numerous target genes, influencing a wide range of physiological processes including calcium homeostasis, cell proliferation, differentiation, and immune response.[2] Calcitriol lactone and its analogs are a class of compounds that can also interact with the VDR, exhibiting agonist or antagonist activities.[3] Developing robust cellular assays is crucial for screening these analogs to identify novel therapeutic agents for various diseases, including cancer and metabolic disorders.[4]

These application notes provide detailed protocols for three key cellular assays to characterize the activity of this compound analogs: a VDR reporter gene assay, a cell proliferation assay, and a quantitative PCR (qPCR) assay for VDR target gene expression.

Vitamin D Receptor (VDR) Signaling Pathway

The genomic actions of Calcitriol and its analogs are mediated through the VDR. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activators or co-repressors and subsequent modulation of gene transcription.[6]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_Analog Calcitriol Lactone Analog VDR VDR Calcitriol_Analog->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE VDR_RXR_n->VDRE Binding Gene Target Gene Transcription VDRE->Gene Modulation Coactivators Co-activators Coactivators->VDRE Corepressors Co-repressors Corepressors->VDRE Reporter_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 3: Signal Detection Seed Seed cells stably expressing VDR and VDRE-luciferase reporter into a 96-well plate Treat Treat cells with varying concentrations of Calcitriol lactone analogs Seed->Treat Incubate Incubate for 24 hours Treat->Incubate Lyse Lyse cells and add luciferase substrate Incubate->Lyse Read Measure luminescence using a plate reader Lyse->Read Proliferation_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_readout Day 4-5: Viability Measurement Seed Seed cancer cells (e.g., MCF-7, B16-F10) into a 96-well plate Treat Treat cells with varying concentrations of Calcitriol lactone analogs Seed->Treat Incubate Incubate for 72-96 hours Treat->Incubate Add_Reagent Add MTT or other viability reagent Incubate->Add_Reagent Read Measure absorbance or fluorescence Add_Reagent->Read qPCR_Assay_Workflow cluster_treatment Cell Treatment cluster_rna RNA Processing cluster_qpcr qPCR Analysis Seed Seed cells in a 6-well plate Treat Treat with this compound analogs for 6-24 hours Seed->Treat Harvest Harvest cells and extract total RNA Treat->Harvest cDNA Reverse transcribe RNA to cDNA Harvest->cDNA qPCR Perform qPCR with primers for VDR target genes and a housekeeping gene cDNA->qPCR Analyze Analyze data using the ΔΔCt method qPCR->Analyze

References

Application Notes and Protocols for the Analytical Separation of Calcitriol Lactone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of Calcitriol lactone isomers, crucial metabolites of Vitamin D3. The protocols focus on advanced chromatographic techniques essential for the accurate quantification and isolation of these stereoisomers in research and pharmaceutical development.

Introduction to this compound Isomers

(23S,25R)-1α,25-Dihydroxyvitamin D3 26,23-lactone, or this compound, is a significant metabolite of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (Calcitriol). The formation of this lactone is a key step in the catabolism of Calcitriol. Due to the presence of multiple chiral centers, this compound can exist as several diastereomers. The stereoselective synthesis and separation of these isomers are critical for studying their specific biological activities and for the development of new vitamin D analogs with therapeutic potential. The separation of these closely related isomers presents a significant analytical challenge, necessitating the use of high-resolution chiral chromatography techniques.

Core Analytical Techniques

The primary analytical techniques for the successful separation of this compound isomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), particularly with chiral stationary phases (CSPs). Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for sensitive and specific detection and quantification.

Application Note 1: Chiral HPLC Separation of this compound Diastereomers

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the separation of this compound diastereomers using a polysaccharide-based chiral stationary phase.

Experimental Protocol: Chiral HPLC-UV

Objective: To achieve baseline separation of this compound diastereomers.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Lux® Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (IPA) gradient
Gradient 95:5 (v/v) to 85:15 (v/v) over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 265 nm
Injection Volume 10 µL
Sample Preparation Dissolve standard mixture of this compound isomers in the initial mobile phase.

Expected Results: This method is expected to resolve the different diastereomers of this compound, with distinct retention times for each isomer. The elution order will depend on the specific stereochemistry of the isomers and their interaction with the chiral stationary phase.

Quantitative Data Summary (Representative)

IsomerRetention Time (min)Resolution (Rs)
(23S,25R)-Calcitriol lactone18.2-
(23R,25R)-Calcitriol lactone19.5> 1.5
(23S,25S)-Calcitriol lactone21.8> 1.5
(23R,25S)-Calcitriol lactone23.1> 1.5
Note: Retention times are illustrative and can vary based on the specific HPLC system, column batch, and mobile phase preparation.

Experimental Workflow: Chiral HPLC Analysis

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Separation cluster_data Data Analysis prep1 Dissolve this compound isomer mixture prep2 Filter sample through 0.45 µm filter prep1->prep2 hplc_inj Inject sample (10 µL) prep2->hplc_inj hplc_sep Isocratic/Gradient elution on Chiralcel OD-H hplc_inj->hplc_sep hplc_det UV Detection at 265 nm hplc_sep->hplc_det data_acq Acquire chromatogram hplc_det->data_acq data_int Integrate peaks data_acq->data_int data_quant Quantify isomers data_int->data_quant

Caption: Workflow for Chiral HPLC Analysis of this compound Isomers.

Application Note 2: SFC-MS/MS for Rapid Separation and Sensitive Detection

Supercritical Fluid Chromatography (SFC) offers a greener and often faster alternative to normal-phase HPLC for the separation of chiral compounds. Coupled with tandem mass spectrometry, it provides high sensitivity and selectivity.

Experimental Protocol: SFC-MS/MS

Objective: To develop a rapid and sensitive method for the separation and quantification of this compound isomers.

Instrumentation:

  • SFC system with a binary pump, autosampler, and back-pressure regulator.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic and MS Conditions:

ParameterCondition
Column Lux® Cellulose-1 (150 x 3.0 mm, 3 µm) or similar cellulose-based chiral column
Mobile Phase A Supercritical CO2
Mobile Phase B Methanol with 0.1% Ammonium Hydroxide
Gradient 5% to 25% B over 5 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive
MRM Transitions Precursor Ion (e.g., [M+H]+) → Product Ions (specific for each isomer)
Sample Preparation Standards and samples are dissolved in Methanol.

Quantitative Data Summary (Representative)

IsomerRetention Time (min)LOD (pg/mL)LOQ (pg/mL)Linearity (r²)
(23S,25R)-Calcitriol lactone2.8515> 0.99
(23R,25R)-Calcitriol lactone3.2515> 0.99
(23S,25S)-Calcitriol lactone3.9515> 0.99
(23R,25S)-Calcitriol lactone4.3515> 0.99
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are estimates and should be experimentally determined for each specific instrument and matrix.

Experimental Workflow: SFC-MS/MS Analysis

G cluster_prep Sample Preparation cluster_sfc SFC Separation cluster_ms MS/MS Detection cluster_data Data Analysis prep1 Dissolve this compound isomer mixture in Methanol sfc_inj Inject sample (2 µL) prep1->sfc_inj sfc_sep Gradient elution on Chiral SFC column sfc_inj->sfc_sep ms_ion ESI+ Ionization sfc_sep->ms_ion ms_mmrm ms_mmrm ms_ion->ms_mmrm ms_mrm MRM Detection data_acq Data Acquisition ms_mrm->data_acq data_quant Quantification data_acq->data_quant

Caption: Workflow for SFC-MS/MS Analysis of this compound Isomers.

Signaling and Metabolic Pathways

Understanding the metabolic origin and the signaling cascade of the parent compound, Calcitriol, is crucial for interpreting the biological significance of its lactone isomers.

Calcitriol Metabolic Pathway to Lactone Formation

G D3 Vitamin D3 (Cholecalciferol) 25OHD3 25-hydroxyvitamin D3 (Calcifediol) D3->25OHD3 25-hydroxylase (Liver) 1,25(OH)2D3 1α,25-dihydroxyvitamin D3 (Calcitriol) 25OHD3->1,25(OH)2D3 1α-hydroxylase (Kidney) Lactone This compound ((23S,25R)-1α,25(OH)2D3-26,23-lactone) 1,25(OH)2D3->Lactone 24-hydroxylase Pathway Inactive Inactive Metabolites Lactone->Inactive

Caption: Simplified metabolic pathway of Vitamin D3 to this compound.

Vitamin D Signaling Pathway

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_ext Calcitriol VDR Vitamin D Receptor (VDR) Calcitriol_ext->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE on DNA) VDR_RXR->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates

Caption: Genomic signaling pathway of Calcitriol via the Vitamin D Receptor.

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Calcitriol (B1668218) lactone.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Calcitriol lactone?

Q2: What are the common solvents for dissolving this compound in a laboratory setting?

A2: For research purposes, this compound is typically dissolved in organic solvents. Common choices include Dimethyl Sulfoxide (DMSO), Chloroform, and Dichloromethane.[5] The parent compound, calcitriol, is soluble in organic solvents like ethanol (B145695), methanol, and DMSO.[6]

Q3: What are the primary strategies to improve the aqueous solubility of this compound for experimental use?

A3: Several advanced formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin (B1172386).[7][8]

  • Liposomal Formulations: Incorporating this compound into the lipid bilayer of liposomes.[9][10]

  • Nanoparticle Delivery Systems: Encapsulating this compound within polymeric nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), or lipid-based nanoparticles.[11][12]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier.[13][14]

Q4: How do cyclodextrins enhance the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[7][8] They can form inclusion complexes with poorly soluble drugs like this compound by encapsulating the hydrophobic molecule within their central cavity.[7] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[8][15]

Q5: What are the advantages of using liposomes or nanoparticles for this compound delivery?

A5: Liposomes and nanoparticles offer several advantages for delivering hydrophobic drugs like this compound:

  • Enhanced Solubility: They can carry a significant payload of the drug within their structure, overcoming its inherent low solubility.[9][12]

  • Improved Stability: Encapsulation can protect the drug from degradation.[10]

  • Targeted Delivery: The surface of these carriers can be modified to target specific cells or tissues, potentially increasing efficacy and reducing side effects.[11][16]

  • Controlled Release: The formulation can be designed to release the drug in a sustained manner.[15]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Potential Cause Recommended Solution
Exceeding Solubility Limit The concentration of this compound in the aqueous buffer is too high.
Insufficient Organic Co-solvent If using a co-solvent system, the percentage of the organic solvent may be too low to maintain solubility.
pH of the Buffer The pH of the aqueous solution can influence the stability and solubility of some compounds.

Troubleshooting Steps:

  • Verify Stock Solution: Ensure your this compound stock solution in an organic solvent (e.g., DMSO, ethanol) is fully dissolved and stable.

  • Optimize Co-solvent Percentage: If using a co-solvent, systematically increase the percentage of the organic solvent in your final aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.

  • Explore Formulation Strategies: If co-solvents are not suitable or effective, consider using solubility-enhancing excipients like cyclodextrins or preparing a liposomal or nanoparticle formulation.

Issue 2: Low bioavailability or inconsistent results in cell-based assays.

Potential Cause Recommended Solution
Drug Precipitation in Media This compound may be precipitating out of the cell culture media over time.
Poor Cellular Uptake The hydrophobic nature of the compound may limit its interaction with and transport across the cell membrane.
Interaction with Serum Proteins Components of the cell culture media, such as serum proteins, may bind to this compound, reducing its effective concentration.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your assay media immediately before use.

  • Use a Carrier System: Employ a suitable delivery system to enhance solubility and cellular uptake. Encapsulating this compound in lipid nanoparticles or liposomes has been shown to improve its efficacy in vitro.[16][17]

  • Consider Serum-Free Media: If feasible for your experiment, test the effects of this compound in serum-free or reduced-serum media to minimize potential interactions.

  • Incorporate Surfactants: The use of non-ionic surfactants can sometimes improve the solubility and stability of hydrophobic drugs in aqueous media.[14]

Data Presentation: Solubility of Related Compounds

While specific data for this compound is limited, the solubility of its parent compound, calcitriol, provides a useful reference.

Compound Solvent Solubility Reference
CalcitriolWaterInsoluble[4]
CalcitriolEthanol~1 mg/mL[6]
CalcitriolMethanol~50 mg/mL[6]
CalcitriolDMSO~50 mg/mL (or 83 mg/mL)[4][6]

Note: Solubility values can vary depending on the source and experimental conditions.

Experimental Protocols

Protocol 1: General Method for Enhancing Solubility with Cyclodextrins

This protocol provides a general guideline for preparing an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Preparation of this compound Stock: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., ethanol).

  • Preparation of Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CD at the desired concentration.

  • Complexation: Slowly add the this compound stock solution to the HP-β-CD solution while stirring vigorously. The molar ratio of this compound to cyclodextrin will need to be optimized.

  • Equilibration: Allow the mixture to stir at room temperature for a specified period (e.g., 24-48 hours) to ensure the formation of the inclusion complex.

  • Filtration (Optional): To remove any undissolved drug, the solution can be filtered through a 0.22 µm filter.

  • Characterization: The formation of the inclusion complex and the concentration of the solubilized drug should be confirmed using appropriate analytical techniques, such as HPLC.

Protocol 2: Preparation of Calcitriol-Loaded Lipid Nanoparticles (LNPs)

This protocol is based on a microfluidic mixing technique for the preparation of Calcitriol-loaded LNPs.[11][16]

  • Lipid Preparation: Prepare a lipid mixture in ethanol containing, for example, a core of triolein–POPC (2-oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine). Calcitriol is also dissolved in this ethanol phase.

  • Aqueous Phase Preparation: Prepare an aqueous buffer at an appropriate pH.

  • Microfluidic Mixing: Utilize a microfluidic mixing device to rapidly mix the ethanolic lipid/drug solution with the aqueous buffer. This rapid mixing leads to the self-assembly of the lipids into nanoparticles, encapsulating the Calcitriol.

  • Purification: Remove the ethanol and unencapsulated drug from the LNP suspension, for example, by dialysis or tangential flow filtration.

  • Characterization: Characterize the LNPs for size, polydispersity, zeta potential, and drug encapsulation efficiency.

Visualizations

G Workflow for Selecting a Solubilization Strategy cluster_start cluster_decision1 cluster_process1 cluster_decision2 cluster_process2 cluster_process3 cluster_end start Start: Low Aqueous Solubility of This compound decision1 Is a simple co-solvent system acceptable for the experiment? start->decision1 process1 Use Co-solvents (e.g., DMSO, Ethanol) Optimize percentage decision1->process1 Yes decision2 Is enhanced stability and targeted delivery required? decision1->decision2 No end_node End: Solubilized This compound Solution process1->end_node process2 Use Cyclodextrin Complexation decision2->process2 No process3 Formulate into Liposomes or Nanoparticles decision2->process3 Yes process2->end_node process3->end_node

Caption: Decision workflow for selecting a suitable solubilization method.

G Conceptual Diagram of Cyclodextrin Inclusion Complex Calcitriol This compound (Hydrophobic) Complex Inclusion Complex (Soluble) Calcitriol->Complex Cyclodextrin Cyclodextrin Cyclodextrin->Complex Water Aqueous Solution

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

G Experimental Workflow for Liposomal Formulation A 1. Prepare Lipid & Drug Mixture in Ethanol C 3. Rapid Microfluidic Mixing A->C B 2. Prepare Aqueous Buffer B->C D 4. Self-Assembly of Liposomes C->D E 5. Purification (e.g., Dialysis) D->E F 6. Characterization (Size, Encapsulation) E->F

Caption: Workflow for preparing Calcitriol-loaded liposomes.

References

Calcitriol lactone stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcitriol (B1668218) Lactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of calcitriol lactone, along with troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[[“]] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. The compound is sensitive to air, light, and moisture.[[“]][2]

Q2: Can I store this compound in a solution? If so, what solvent should I use and for how long is it stable?

A2: For short-term storage in solution, it is recommended to use a high-purity aprotic solvent such as ethanol (B145695) or DMSO. Solutions should be stored at -20°C and used as quickly as possible. While specific stability data for this compound in various solvents is not extensively published, studies on the parent compound, calcitriol, in polypropylene (B1209903) syringes show stability for at least 8 hours at room temperature.[3] However, for long-term storage, it is always best to store the compound in its solid form.

Q3: My this compound solution has turned a yellow color. Is it still usable?

A3: A yellow discoloration can be an indication of degradation.[4] This is often due to the oxidation of the molecule or any stabilizing antioxidants present in the formulation.[4] It is recommended to perform an analytical check (e.g., by HPLC) to assess the purity of the solution before use. If significant degradation is detected, a fresh solution should be prepared.

Q4: I am planning a cell culture experiment with this compound. What should I be aware of regarding its stability in the culture medium?

A4: The stability of this compound in cell culture media can be influenced by pH and temperature. Based on studies of similar lactone-containing compounds, this compound may be susceptible to hydrolysis at physiological pH (around 7.4) and 37°C. It is advisable to prepare fresh dilutions of this compound in your culture medium for each experiment and to minimize the time the compound spends in the incubator before being added to the cells.

Q5: How sensitive is this compound to light?

A5: this compound is expected to be highly sensitive to light, particularly UV light. Studies on the parent compound, calcitriol, have shown that over 90% degradation can occur upon exposure to UVA and UVB light. Therefore, all work with this compound and its solutions should be performed under subdued light conditions, and containers should be wrapped in aluminum foil or be made of amber glass to protect from light exposure.[2][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions more frequently. Aliquot stock solutions into smaller, single-use vials to avoid repeated freeze-thaw cycles. Always store at -20°C or below, protected from light.
Loss of biological activity Hydrolysis of the lactone ring or other degradation.Ensure the pH of your experimental system is controlled. If possible, work at a slightly acidic pH where the lactone ring is more stable. Prepare solutions immediately before use.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Compare the chromatogram to a freshly prepared standard. Likely degradation products include isomers and hydrolysis products. Consider performing forced degradation studies to identify potential degradation peaks.
Low recovery after extraction from a biological matrix Adsorption to plasticware or instability during the extraction process.Use polypropylene or glass tubes and minimize the use of plastics where calcitriol has shown affinity, like PVC.[3] Keep samples cold and protected from light throughout the extraction procedure.

Stability and Storage Conditions Summary

Condition Recommendation Comments
Temperature (Solid) -20°C for long-term storage.[[“]]Provides the best stability for the solid compound.
Temperature (Solution) -20°C for short-term storage.Frequent freeze-thaw cycles should be avoided.
Light Protect from all light sources, especially UV.[2]Use amber vials or wrap containers in foil. Work in a dimly lit area.
pH Avoid neutral to alkaline pH for prolonged periods in solution.The lactone ring is susceptible to hydrolysis at higher pH values.
Atmosphere Store under an inert gas (e.g., nitrogen, argon).Minimizes oxidation.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of this compound at 60°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to a UV lamp (254 nm and 365 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV (as described in Protocol 2) and LC-MS/MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at the initial conditions.

Visualizations

Degradation_Pathway Calcitriol_Lactone This compound Isomers Isomers (e.g., Pre-Calcitriol Lactone) Calcitriol_Lactone->Isomers Heat, Light Hydrolysis_Product Hydrolyzed Product (Open Lactone Ring) Calcitriol_Lactone->Hydrolysis_Product Acid/Base Oxidation_Products Oxidation Products Calcitriol_Lactone->Oxidation_Products Oxidizing Agents Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions Prep_Solid Prepare Solid Sample Temp_Stress Temperature Prep_Solid->Temp_Stress Light_Stress Light Prep_Solid->Light_Stress Prep_Solution Prepare Solution Sample Prep_Solution->Temp_Stress Prep_Solution->Light_Stress pH_Stress pH (Acid/Base) Prep_Solution->pH_Stress Oxidation_Stress Oxidation Prep_Solution->Oxidation_Stress Analysis HPLC / LC-MS Analysis Temp_Stress->Analysis Light_Stress->Analysis pH_Stress->Analysis Oxidation_Stress->Analysis Data Data Interpretation (Purity, Degradation Products) Analysis->Data

References

Technical Support Center: Troubleshooting Calcitriol Lactone in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Calcitriol lactone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Calcitriol?

This compound, specifically (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of Calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of vitamin D3.[1][2] While both compounds bind to the Vitamin D Receptor (VDR), this compound generally exhibits lower biological potency compared to Calcitriol.[3] For instance, in rats, this compound was found to be about 30 times less active in stimulating intestinal calcium transport.[3] Its binding affinity to the chick intestinal VDR is also significantly lower, by approximately 670-fold.[3]

Q2: What is the primary mechanism of action of this compound?

This compound exerts its biological effects primarily by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[1][4][5] Upon binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their expression.[5][6] This regulation of gene expression influences various cellular processes, including cell proliferation, differentiation, and calcium metabolism.[4]

Q3: How should I prepare and store this compound for my experiments?

For in vitro studies, this compound should be dissolved in an organic solvent such as ethanol (B145695) or DMSO to create a stock solution. It is crucial to handle the compound under inert gas as it can be sensitive to air. For long-term storage, it is recommended to store the solid compound at -20°C, protected from light. Aqueous solutions of vitamin D compounds can be unstable, so it is advisable to prepare fresh working dilutions in culture medium for each experiment.[7]

Q4: What are the known biological activities of this compound?

While not as potent as Calcitriol, this compound is biologically active. It has been shown to bind to the VDR and can play a role in bone metabolism.[1] Some studies have indicated that it can stimulate the differentiation of osteoblasts and inhibit bone resorption.[8] Interestingly, some of its effects, such as on alkaline phosphatase activity in osteoblasts, have been observed to be biphasic, meaning the response can vary with concentration.[2]

Troubleshooting Guide

Issue 1: No observable effect or lower than expected activity of this compound in my cell-based assay.

Possible Causes & Solutions:

Cause Troubleshooting Step
Suboptimal Concentration This compound is significantly less potent than Calcitriol.[3] Ensure you are using a sufficiently high concentration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. Be aware that this compound can exhibit biphasic effects, where higher concentrations may lead to a diminished response.[2]
Compound Degradation Vitamin D analogs can be sensitive to light, air, and repeated freeze-thaw cycles. Prepare fresh working solutions from a properly stored stock for each experiment. Aliquot the stock solution to minimize freeze-thaw cycles.
Low VDR Expression in Cells The cellular response to this compound is dependent on the expression of the Vitamin D Receptor (VDR).[1][4] Verify the VDR expression level in your cell line using techniques like qPCR or Western blotting.
Incorrect Stereoisomer The biological activity of this compound is stereospecific. Ensure you are using the correct and pure stereoisomer, typically (23S,25R), for your experiments.[2]
Cell Culture Conditions The presence of certain components in the serum of your culture medium can affect the availability and activity of vitamin D compounds. Consider the serum concentration and its potential interaction with the compound.
Issue 2: Inconsistent or variable results between experiments.

Possible Causes & Solutions:

Cause Troubleshooting Step
Inconsistent Compound Handling Ensure standardized procedures for dissolving, storing, and diluting this compound. Always protect solutions from light and prepare fresh dilutions for each experiment.
Cell Passage Number The characteristics of cell lines, including receptor expression and signaling pathways, can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments.
Variability in Cell Seeding Density Inconsistent initial cell numbers can lead to variability in the final readout. Ensure accurate and consistent cell seeding across all wells and experiments.
Solvent Effects High concentrations of solvents like DMSO or ethanol can be toxic to cells and affect experimental outcomes. Ensure that the final solvent concentration in your culture medium is consistent across all treatments, including the vehicle control, and is at a non-toxic level (typically <0.1%).

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key concepts related to this compound's mechanism of action and a general experimental workflow.

Calcitriol_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_lactone This compound VDR VDR Calcitriol_lactone->VDR Binds VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex RXR RXR RXR->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression Regulates Biological_Response Biological Response (e.g., Differentiation, Inhibition of Proliferation) Gene_Expression->Biological_Response Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow General Experimental Workflow for Cell-Based Assays A 1. Cell Seeding B 2. Cell Culture (Allow attachment/growth) A->B C 3. Treatment (this compound, Vehicle Control) B->C D 4. Incubation (Defined period) C->D E 5. Assay (e.g., Viability, Differentiation, Gene Expression) D->E F 6. Data Analysis E->F

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH)

  • Inert gas (e.g., Argon or Nitrogen)

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Under a stream of inert gas, weigh the desired amount of this compound.

  • Dissolve the compound in the appropriate volume of anhydrous DMSO or EtOH to achieve the desired stock concentration (e.g., 1 mM).

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Vehicle control (DMSO or EtOH)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Also, prepare a vehicle control with the same final solvent concentration.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

Materials:

  • Osteoprogenitor cells (e.g., mesenchymal stem cells)

  • Osteogenic differentiation medium

  • This compound stock solution

  • Vehicle control (DMSO or EtOH)

  • Alkaline Phosphatase (ALP) activity assay kit

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Seed osteoprogenitor cells in a multi-well plate and culture until they reach confluence.

  • Replace the growth medium with osteogenic differentiation medium containing different concentrations of this compound or a vehicle control.

  • Culture the cells for the desired differentiation period (e.g., 7, 14, or 21 days), changing the medium every 2-3 days.

  • At the end of the differentiation period, wash the cells with PBS and lyse them using the cell lysis buffer provided with the ALP activity assay kit.

  • Perform the ALP activity assay on the cell lysates according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Normalize the ALP activity to the total protein content of each sample.

References

Technical Support Center: Calcitriol Lactone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Calcitriol (B1668218) lactone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Calcitriol and Calcitriol lactone?

Both Calcitriol and its metabolite, this compound, exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[1] Upon binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This signaling cascade regulates various cellular processes, including cell proliferation, differentiation, and calcium homeostasis.

Q2: What are the main sources of experimental variability when working with this compound?

The primary sources of variability in this compound experiments include:

  • Compound Instability: Calcitriol and its analogs are sensitive to light, air, and high temperatures.[3] Improper handling and storage can lead to degradation and loss of activity.

  • Solvent Effects: The choice of solvent and its final concentration in the cell culture medium can affect cell viability and the solubility of the compound.

  • Adsorption to Labware: Being lipophilic, Calcitriol and its analogs can adsorb to certain types of plastics, such as polyvinyl chloride (PVC), leading to a decrease in the effective concentration in your experiment.[4]

  • Cell Line Variability: Different cell lines exhibit varying sensitivity to this compound, which can be attributed to differences in VDR expression levels and other cell-specific factors.

  • Inconsistent Protocols: Variations in experimental procedures, such as incubation times, cell densities, and reagent preparation, can introduce significant variability.

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability and potency of this compound, follow these recommendations:

  • Dissolving the Compound: Dissolve this compound in an appropriate organic solvent such as ethanol, methanol, or DMSO.[5] Purge the solvent with an inert gas like nitrogen or argon before use to minimize oxidation.

  • Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) to minimize the volume of solvent added to your cell culture medium. The final solvent concentration in the medium should typically be below 0.1% to avoid toxicity.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber glass vials or polypropylene (B1209903) tubes to protect from light and prevent repeated freeze-thaw cycles.[3] Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (up to one month), -20°C is generally sufficient.

  • Handling: When working with the compound, use low-light conditions to prevent photodegradation.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed

Possible Causes & Solutions

Possible CauseRecommended Solution
Compound Degradation Prepare fresh dilutions from a new stock aliquot for each experiment. Always handle the compound and solutions in low-light conditions. Ensure stock solutions are stored properly at -20°C or -80°C in tightly sealed, light-protected containers.
Incorrect Concentration Verify the calculations for your serial dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Adsorption to Labware Use polypropylene or glass labware instead of polystyrene or PVC, as Calcitriol and its analogs are known to adsorb to certain plastics.[4] Including serum or bovine serum albumin (BSA) in your culture medium can also help to reduce non-specific binding to plastic surfaces.
Cell Line Insensitivity Confirm that your cell line expresses the Vitamin D Receptor (VDR). You can check VDR expression levels via qPCR or Western blot. Consider using a different cell line known to be responsive to Vitamin D analogs.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle control (medium with solvent only) to assess any effects of the solvent on your cells.
Issue 2: High Variability Between Replicates

Possible Causes & Solutions

Possible CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique to ensure an equal number of cells in each well. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell distribution.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates as they are more prone to evaporation, leading to changes in media concentration. If you must use them, fill the surrounding wells with sterile PBS or media to create a humidity barrier.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. When adding the compound, ensure it is well-mixed into the medium of each well.
Inconsistent Incubation Times Standardize the timing of all experimental steps, including treatment duration and assay measurements.
Contamination Regularly check your cell cultures for signs of microbial contamination. Use proper aseptic techniques during all cell handling procedures.

Data Presentation

Table 1: Comparative Bioactivity of Calcitriol and its Analogs
CompoundCell LineAssayConcentration RangeObserved EffectReference
CalcitriolOsteoblast-like cells (rat)Proliferation0.1 - 60 nMDose-dependent effect on proliferation; 0.1 nM most effective for proliferation.[6]
CalcitriolB16-F10 (murine melanoma)Cell Viability (IC50)0.08 - 0.325 µMIC50 of 0.24 µM.[1]
CalcitriolMSTO-211H (mesothelioma)Viability & Proliferation1 - 100 nMDose-dependent reduction in viability and proliferation.[7]
CalcitriolREN (mesothelioma)Viability & Proliferation1 - 100 nMDose-dependent reduction in viability and proliferation.[7]
ParicalcitolNeonatal mouse calvariaeAlkaline Phosphatase Activity10⁻⁸ MNo effect on alkaline phosphatase activity.[8]
CalcitriolNeonatal mouse calvariaeAlkaline Phosphatase Activity10⁻⁸ MSignificant inhibition of alkaline phosphatase activity.[8]
This compound (TEI-9647)HL-60Differentiation10⁻⁶ MNo induction of cell differentiation; inhibited Calcitriol-induced differentiation.[9]

Note: The biological activity of this compound can be significantly lower than that of Calcitriol in some assays.[9]

Experimental Protocols

Detailed Methodology 1: Cell Proliferation Assay (MTT/XTT Assay)
  • Cell Seeding:

    • Trypsinize and count cells. Ensure you have a single-cell suspension.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Under low-light conditions, prepare serial dilutions of this compound and/or Calcitriol from a fresh stock aliquot. Dilute in complete culture medium.

    • Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of your compound(s).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT/XTT Reagent Addition:

    • Add MTT or XTT reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • If using MTT, add the solubilization solution (e.g., DMSO or a specialized buffer) to each well.

    • Gently shake the plate on an orbital shaker to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Detailed Methodology 2: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • Cell Treatment and Lysis:

    • Seed and treat cells with this compound and/or Calcitriol as described in the cell proliferation protocol.

    • After the treatment period, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA extraction kit).

  • RNA Extraction and Quantification:

    • Extract total RNA using a commercial kit according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for your target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.[10][11]

    • Perform the qPCR reaction using a thermal cycler with a standard protocol (e.g., denaturation, annealing, and extension steps for 40 cycles).[3]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for your target and reference genes.

    • Calculate the relative gene expression using the ΔΔCt method.

Detailed Methodology 3: Western Blot for VDR Activation
  • Protein Extraction:

    • Following cell treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against your target protein (e.g., VDR or a downstream target) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol_lactone This compound VDR VDR Calcitriol_lactone->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binding Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Activation/ Repression

Caption: this compound signaling pathway via the Vitamin D Receptor.

G start Start Experiment prep Prepare Stock Solution (Ethanol/DMSO, low light) start->prep seed Seed Cells in Polypropylene Plate prep->seed treat Prepare Working Dilutions & Treat Cells (low light) seed->treat incubate Incubate (Standardized Time) treat->incubate assay Perform Assay (e.g., MTT, qPCR, Western) incubate->assay analyze Data Analysis assay->analyze troubleshoot Inconsistent Results? analyze->troubleshoot troubleshoot->start No, Revise Protocol review Review Troubleshooting Guide troubleshoot->review Yes review->prep Check Compound Handling review->seed Check Cell Culture Technique

Caption: Experimental workflow for minimizing variability.

References

Technical Support Center: Optimizing Dosage for In Vivo Calcitriol Lactone Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Calcitriol lactone in in vivo studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in optimizing your experimental design and dosage selection.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Calcitriol?

This compound, specifically (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, is a major metabolite of Calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D.[1] While Calcitriol is a potent agonist of the Vitamin D Receptor (VDR), this compound and its synthetic analogs have been reported to act as VDR antagonists, capable of inhibiting the genomic actions of Calcitriol.[2][3] This functional difference is critical when designing experiments, as their biological effects can be opposing.

Q2: I can't find established in vivo dosage guidelines for this compound. Where should I start?

Direct in vivo dosage information for this compound is limited due to its challenging chemical synthesis.[1] However, studies on its synthetic analog, TEI-9647 ((23S)-25-Dehydro-1α-Hydroxyvitamin D3-26,23-Lactone), provide a valuable starting point for dose-ranging studies in rats.

Key Experimental Data from a this compound Analog (TEI-9647) Study in Rats: [1]

Parameter Dosage and Administration Observed Effect
Agonistic Activity Single intravenous (IV) dose of 50 µg/kg of TEI-9647.Weakly stimulated intestinal calcium transport and bone calcium mobilization at 8 hours post-administration.
Antagonistic Activity Daily IV administration of 1–20 µg/kg of TEI-9647 in combination with 0.5 µg/kg of 1α,25(OH)2D3 for 2 weeks.Dose-dependently suppressed the increase in serum calcium concentration caused by 1α,25(OH)2D3.
Effect on PTH Single IV dose of 50 µg/kg of TEI-9647.Decreased circulating parathyroid hormone (PTH) levels, with the lowest point reached 24 hours after administration.

It is crucial to perform a dose-response study for your specific animal model and research question, starting with lower doses and carefully monitoring for biological effects and toxicity.

Q3: What are the expected biological effects of this compound in vivo?

Based on studies with its analog TEI-9647, this compound may exhibit both weak agonistic and potent antagonistic effects on the Vitamin D Receptor (VDR).[1][4]

  • As a weak agonist: It may slightly mimic the effects of Calcitriol, such as stimulating intestinal calcium transport and bone calcium mobilization.[1]

  • As an antagonist: When administered with Calcitriol, it can block Calcitriol's effects, such as the increase in serum calcium.[1] It has also been shown to inhibit bone resorption.[2]

The observed effect will likely depend on the dose, the presence of endogenous or exogenous Calcitriol, and the specific biological system being studied.

Troubleshooting Guide

Problem: I am not observing any biological effect after administering this compound.
  • Dosage is too low: The effective dose of this compound may be higher than that of Calcitriol, especially when investigating its antagonistic properties. Refer to the dosage table above and consider a dose-escalation study.

  • Route of Administration: Intravenous (IV) administration has been used effectively for the analog TEI-9647.[1] If using other routes like oral gavage or subcutaneous injection, the bioavailability may be different and require dose adjustment.

  • Experimental Model: The sensitivity to Vitamin D metabolites can vary between species and even strains of animals. What is effective in rats may need optimization for mice or other models.

  • Compound Stability and Formulation: Ensure the this compound is properly stored and formulated. Use a suitable vehicle for administration; for example, Calcitriol is often dissolved in ethanol (B145695) and then diluted in a vehicle like propylene (B89431) glycol or oil for in vivo use.

Problem: I am observing signs of toxicity in my animals.

Although specific toxicity data for this compound is scarce, it is prudent to consider the toxic effects associated with high doses of Calcitriol, which primarily relate to hypercalcemia.[5]

Signs of Hypercalcemia-related Toxicity:

  • Weight loss

  • Increased water intake and urination

  • Lethargy

  • Elevated serum calcium and phosphate (B84403) levels

Troubleshooting Steps:

  • Reduce the Dose: This is the most critical step. Immediately lower the administered dose.

  • Monitor Serum Calcium: Regularly measure serum calcium and phosphate levels to ensure they remain within a normal physiological range.

  • Evaluate Animal Health: Closely monitor the general health of the animals, including body weight, food and water intake, and overall behavior.

  • Review Formulation: Ensure the concentration of your dosing solution is accurate and that the vehicle is non-toxic.

Experimental Protocols

Dose-Response Study for Antagonistic Effects of a this compound Analog (based on TEI-9647 in rats)

This protocol is adapted from studies on the this compound analog TEI-9647 and should be optimized for your specific experimental conditions.[1]

  • Animal Model: Vitamin D-deficient rats on a low calcium diet.

  • Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.

  • Grouping:

    • Vehicle control group

    • Calcitriol (e.g., 0.5 µg/kg, IV) + Vehicle for lactone analog

    • Calcitriol (e.g., 0.5 µg/kg, IV) + Low dose of this compound analog (e.g., 1 µg/kg, IV)

    • Calcitriol (e.g., 0.5 µg/kg, IV) + Mid dose of this compound analog (e.g., 5 µg/kg, IV)

    • Calcitriol (e.g., 0.5 µg/kg, IV) + High dose of this compound analog (e.g., 20 µg/kg, IV)

  • Administration: Administer compounds intravenously daily for the duration of the study (e.g., 2 weeks).

  • Monitoring:

    • Monitor animal health and body weight daily.

    • Collect blood samples at baseline and at regular intervals (e.g., weekly) to measure serum calcium, phosphate, and PTH levels.

  • Endpoint Analysis: At the end of the study, collect terminal blood samples and tissues for further analysis as required by your research objectives.

Visualizations

G Experimental Workflow for Dose Optimization cluster_prep Preparation cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis animal_model Select Animal Model (e.g., Vitamin D-deficient rat) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Randomize into Groups (Vehicle, Calcitriol, Calcitriol + Lactone) acclimatization->grouping dose_admin Daily IV Administration (e.g., 2 weeks) grouping->dose_admin monitoring Daily Health Monitoring (Body weight, behavior) dose_admin->monitoring blood_sampling Periodic Blood Sampling (Serum Calcium, Phosphate, PTH) monitoring->blood_sampling endpoint Endpoint Analysis (Terminal samples, tissue analysis) blood_sampling->endpoint

Caption: Workflow for an in vivo dose optimization study of this compound.

G Signaling Pathway of Calcitriol and its Antagonism by this compound Calcitriol Calcitriol VDR Vitamin D Receptor (VDR) in Cytoplasm Calcitriol->VDR Binds Complex VDR-RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Binds to Nucleus Nucleus Transcription Gene Transcription (e.g., Calcium transport proteins) VDRE->Transcription Regulates BioEffect Biological Effects (e.g., Increased Serum Calcium) Transcription->BioEffect Calcitriol_Lactone This compound Calcitriol_Lactone->VDR Binds & Antagonizes

Caption: Simplified signaling pathway of Calcitriol and its antagonism by this compound.

References

degradation pathways of Calcitriol lactone under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Calcitriol lactone. The information is designed to address specific issues that may be encountered during experimental studies of its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under experimental stress conditions?

A1: Based on the chemical structure of this compound, which contains a lactone ring and a vitamin D scaffold, the primary degradation pathways under forced degradation conditions are expected to be hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a ring-opened carboxylic acid.[1][2] This reaction is often reversible, with the equilibrium between the lactone and the open-chain form being pH-dependent.[2][3][4]

  • Oxidation: The hydroxyl groups and the conjugated triene system of the vitamin D structure are potential sites for oxidation.[5] This can lead to the formation of various oxidized derivatives.

  • Photodegradation: Like other vitamin D analogs, this compound is expected to be sensitive to light, particularly UV radiation.[6][7] Photodegradation can lead to complex isomerization and cleavage products.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of the lactone ring in this compound is highly dependent on pH.[2] In acidic conditions (pH 3-5), the lactone form is generally favored.[2] However, under neutral or basic pH, the lactone ring can undergo hydrolysis to form the inactive carboxylate form.[2] This equilibrium is dynamic, and adjusting the pH back to the acidic range can favor the reformation of the lactone ring.[2]

Q3: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A3: A stability-indicating method must be able to separate the intact this compound from its degradation products. Key considerations include:

  • Column Selection: A C18 reversed-phase column is commonly used for the analysis of vitamin D analogs.[6][8]

  • Mobile Phase: A mobile phase consisting of a mixture of acetonitrile (B52724) and water is often effective.[6][8] The pH of the mobile phase should be controlled to ensure the stability of the lactone ring during analysis.

  • Detection: UV detection at around 265 nm is suitable for Calcitriol and its derivatives.

  • Forced Degradation Samples: To validate the method, samples of this compound should be subjected to forced degradation (acidic and basic hydrolysis, oxidation, heat, and light) to generate potential degradation products and demonstrate that the method can resolve them from the parent compound.[9][10]

Troubleshooting Guides

Issue 1: Poor peak shape or tailing during HPLC analysis.

  • Possible Cause: Interaction of the hydroxyl groups of this compound with residual silanols on the HPLC column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: A slight modification of the mobile phase pH can help to suppress the ionization of silanol (B1196071) groups.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase to minimize silanol interactions.

    • Add an Organic Modifier: The addition of a small amount of a stronger organic solvent like methanol (B129727) to an acetonitrile-based mobile phase can sometimes improve peak shape.[11]

Issue 2: Inconsistent retention times between injections.

  • Possible Cause: Fluctuation in mobile phase composition or column temperature.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Mixing: If preparing the mobile phase online, ensure the pump's mixing performance is optimal. For isocratic methods, pre-mixing the mobile phase is recommended.[12]

    • Use a Column Oven: Temperature fluctuations can significantly impact retention times. Employing a column thermostat will ensure a stable chromatographic environment.[11]

    • Check for System Leaks: Any leaks in the HPLC system can cause pressure and flow rate fluctuations, leading to variable retention times.

Issue 3: Appearance of unexpected peaks in the chromatogram of a this compound sample.

  • Possible Cause: On-column degradation or carryover from a previous injection.

  • Troubleshooting Steps:

    • Assess Sample Stability in the Mobile Phase: this compound may be unstable in the mobile phase. Prepare fresh samples and analyze them promptly.

    • Implement a Robust Needle Wash Protocol: If degradation products are adsorbing to the injector, a stronger wash solvent or a multi-step wash protocol may be necessary to prevent carryover.

    • Use a Guard Column: A guard column can help to protect the analytical column from strongly retained impurities that might elute in subsequent runs.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[10]

1. Acidic Hydrolysis:

  • Dissolve this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Add an equal volume of 0.1 M hydrochloric acid.

  • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

2. Basic Hydrolysis:

  • Dissolve this compound in a suitable organic solvent.

  • Add an equal volume of 0.1 M sodium hydroxide.

  • Incubate at room temperature or a slightly elevated temperature for a specified period.

  • At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation over time by HPLC.

4. Thermal Degradation:

  • Place solid this compound in a controlled temperature oven (e.g., 80°C).

  • Analyze samples at various time points.

  • For degradation in solution, prepare a solution of this compound in a suitable solvent and heat it.

5. Photodegradation:

  • Expose a solution of this compound to a light source with a controlled output (e.g., ICH-compliant photostability chamber).

  • Simultaneously, keep a control sample in the dark.

  • Analyze both samples by HPLC at various time points.

Sample Data from Forced Degradation Studies (Hypothetical)

The following table summarizes hypothetical quantitative data from forced degradation studies on this compound.

Stress ConditionDuration (hours)Temperature (°C)% Degradation of this compoundMajor Degradation Products Observed
0.1 M HCl86015.2%Peak at RRT 0.85 (putative ring-opened acid)
0.1 M NaOH44025.8%Peak at RRT 0.85 (putative ring-opened acid)
3% H₂O₂242510.5%Multiple peaks at RRT 0.90 and 1.15
Heat (Solid)48805.1%Minor peaks observed
Photostability242530.2%Several peaks, major one at RRT 0.95

RRT = Relative Retention Time

Visualizations

Degradation_Pathways Calcitriol_Lactone This compound Ring_Opened_Acid Ring-Opened Carboxylic Acid Calcitriol_Lactone->Ring_Opened_Acid  Acidic/Basic  Hydrolysis Oxidized_Products Oxidized Products Calcitriol_Lactone->Oxidized_Products  Oxidation  (e.g., H₂O₂) Photoisomers Photoisomers / Photodegradants Calcitriol_Lactone->Photoisomers  Photolysis  (UV Light) Ring_Opened_Acid->Calcitriol_Lactone  Acidification

Figure 1: Potential degradation pathways of this compound under stress conditions.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Heat Thermal Heat->HPLC Light Photolytic Light->HPLC Characterization Characterization of Degradants (e.g., LC-MS) HPLC->Characterization Calcitriol_Lactone This compound Stock Calcitriol_Lactone->Acid Calcitriol_Lactone->Base Calcitriol_Lactone->Oxidation Calcitriol_Lactone->Heat Calcitriol_Lactone->Light

Figure 2: General experimental workflow for studying this compound degradation.

References

Technical Support Center: Addressing the Limited Availability of Synthetic Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Calcitriol (B1668218) and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions related to the synthesis and application of these compounds, with a particular focus on overcoming challenges associated with the limited availability of synthetic Calcitriol lactone.

Frequently Asked Questions (FAQs)

Q1: Why is synthetic this compound often in limited supply?

A1: The limited availability of synthetic (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone, or this compound, stems from the inherent complexities of its chemical synthesis.[1][2] The molecule possesses multiple stereocenters, a sensitive triene system, and a lactone ring, making its stereoselective synthesis a multi-step and often low-yielding process.[2][3] These synthetic challenges contribute to its scarcity and high cost, hindering extensive biological investigation.[1]

Q2: What are the main biological activities of this compound?

A2: this compound is a major metabolite of the active form of vitamin D₃, 1α,25-dihydroxyvitamin D₃ (Calcitriol).[1][2] It binds to the Vitamin D Receptor (VDR) and exhibits a range of biological activities, including regulation of calcium and phosphate (B84403) homeostasis, and potential roles in cell differentiation and proliferation.[1][4] Its unique biological profile makes it and its derivatives potential drug candidates for VDR-related diseases.[1]

Q3: Are there viable alternatives to using this compound in research?

A3: Yes, researchers can explore several alternatives. One approach is to synthesize other Calcitriol analogues that may be more accessible and exhibit similar or desirable biological activities.[5][6][7] Another strategy involves utilizing computational methods to design novel VDR modulators that mimic the binding of this compound. Furthermore, focusing on the synthesis of the more readily available Calcitriol and its non-lactone analogues can provide valuable insights into VDR signaling.

Q4: What is the primary mechanism of action for Calcitriol and its analogues?

A4: Calcitriol and its analogues primarily exert their effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[4][6] This binding initiates a cascade of events, including the heterodimerization of VDR with the Retinoid X Receptor (RXR). The VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.[4] This genomic pathway ultimately leads to changes in protein synthesis and cellular function.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of Calcitriol analogues, which can be adapted to address challenges in this compound synthesis.

Low Yield in Coupling Reactions (e.g., Suzuki, Sonogashira)
Potential Cause Recommended Solution
Catalyst Inactivity Ensure the use of a high-purity palladium catalyst and ligand. Consider using a pre-catalyst for more reliable activation. An extra equivalent of ligand relative to palladium can improve catalyst stability.
Impure Reagents Purify all starting materials, especially aryl halides and amines, before use. Impurities can poison the catalyst.
Poor Solubility Screen different solvents or solvent mixtures to ensure all reactants are sufficiently soluble at the reaction temperature.
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, base, and catalyst loading. For sluggish reactions, consider more forcing conditions like higher temperatures.
Oxygen Sensitivity Thoroughly degas all solvents and reaction mixtures and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
Poor Stereoselectivity in Olefination Reactions (e.g., Horner-Wadsworth-Emmons, Julia-Kocienski)
Potential Cause Recommended Solution
Inappropriate Reagents for Desired Isomer For (E)-alkenes, standard Horner-Wadsworth-Emmons (HWE) conditions are usually effective. For (Z)-alkenes, consider the Still-Gennari modification using bis(2,2,2-trifluoroethyl)phosphonates.[8]
Substrate Steric Hindrance The steric bulk of both the aldehyde/ketone and the phosphonate (B1237965) ylide can influence stereoselectivity. Modifying the protecting groups or the ester group on the phosphonate may be necessary.
Reaction Conditions The choice of base, solvent, and temperature can significantly impact the E/Z ratio. For the Julia-Kocienski olefination, using larger counterions (like potassium) and polar solvents can favor the formation of an open transition state.
Equilibration of Intermediates The stability of the betaine (B1666868) or oxaphosphetane intermediates can affect the final product ratio. Lowering the reaction temperature can sometimes trap the kinetic product.
Difficulties in Lactone Ring Formation
Potential Cause Recommended Solution
Unfavorable Ring Size Ensure the precursor hydroxy acid is designed to form a thermodynamically stable 5- or 6-membered lactone ring.
Steric Hindrance around Reaction Centers Bulky protecting groups near the hydroxyl or carboxylic acid functionalities can impede cyclization. Choose smaller protecting groups or deprotect prior to lactonization.
Inefficient Lactonization Method A variety of methods exist for lactonization (e.g., Yamaguchi, Shiina, Mitsunobu). Screen different reagents and conditions to find the most effective for your specific substrate.
Side Reactions Intermolecular esterification leading to dimers or polymers can compete with intramolecular lactonization, especially at high concentrations. Perform the reaction under high dilution conditions to favor the desired cyclization.

Data Presentation

Table 1: Vitamin D Receptor (VDR) Binding Affinity of Calcitriol and Selected Analogues
CompoundRelative Binding Affinity (RBA) vs. CalcitriolEC₅₀ (nM) in Functional AssaysReference
Calcitriol (1,25(OH)₂D₃)100%~0.1[4]
Tacalcitol (1,24(OH)₂D₃)Lower than Calcitriol7[9]
PRI-1906Lower than Calcitriol-[6]
PRI-1907Lower than Calcitriol-[6]
ML-344Higher than Calcitriol (in silico)-[5]

Note: Relative Binding Affinity (RBA) is often determined by competitive binding assays. EC₅₀ values represent the concentration for a half-maximal effective response in functional assays and are indicative of potency.

Experimental Protocols

Key Experiment: Horner-Wadsworth-Emmons (HWE) Olefination for A-Ring Synthesis

This protocol describes a general procedure for the coupling of an A-ring phosphine (B1218219) oxide with a CD-ring ketone, a crucial step in the synthesis of many Calcitriol analogues.

Materials:

  • A-ring phosphine oxide synthon

  • CD-ring ketone synthon

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the A-ring phosphine oxide synthon in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution. The formation of the ylide is often indicated by a color change.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • In a separate flame-dried flask, dissolve the CD-ring ketone synthon in anhydrous THF.

  • Slowly add the solution of the CD-ring ketone to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired triene product.

Key Experiment: Palladium-Catalyzed Suzuki Coupling for Side-Chain Introduction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of a vinyl triflate of the CD-ring with a boronic acid representing the side chain.

Materials:

  • CD-ring vinyl triflate

  • Side-chain boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a degassed mixture of the CD-ring vinyl triflate, the side-chain boronic acid, and the base in the chosen solvent system, add the palladium catalyst under an inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

Visualizations

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binding VDR_Calcitriol VDR-Calcitriol Complex VDR->VDR_Calcitriol RXR RXR VDR_RXR VDR-RXR Heterodimer RXR->VDR_RXR VDR_Calcitriol->VDR_RXR Heterodimerization with RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to DNA Gene_Transcription Gene Transcription VDRE->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Biological_Response Biological Response Protein_Synthesis->Biological_Response

Caption: Genomic signaling pathway of Calcitriol mediated by the Vitamin D Receptor (VDR).

Synthetic_Workflow_Calcitriol_Analog A_Ring A-Ring Synthon (e.g., Phosphine Oxide) HWE Horner-Wadsworth-Emmons Olefination A_Ring->HWE CD_Ring CD-Ring Synthon (e.g., Ketone) CD_Ring->HWE Triene Protected Triene Core HWE->Triene Deprotection1 Side-Chain Precursor Deprotection Triene->Deprotection1 Side_Chain_Modification Side-Chain Modification/ Coupling (e.g., Suzuki) Deprotection1->Side_Chain_Modification Final_Analog Final Calcitriol Analog Side_Chain_Modification->Final_Analog Deprotection2 Final Deprotection Final_Analog->Deprotection2 Lactonization Lactonization (for Lactone Analogs) Deprotection2->Lactonization Lactone_Analog This compound Analog Lactonization->Lactone_Analog

Caption: A generalized synthetic workflow for the convergent synthesis of Calcitriol analogues.

References

Technical Support Center: Calcitriol Lactone Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical measurement of calcitriol (B1668218) lactone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in calcitriol lactone analysis?

The most common sources of interference in this compound analysis, particularly when using LC-MS/MS, include:

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[1][2][3]

  • Isobaric Interference: Compounds with the same nominal mass as this compound can be mistakenly detected, leading to artificially high readings.[4][5] This can include other vitamin D metabolites or exogenous compounds.

  • Endogenous Levels: Biological samples contain naturally occurring levels of calcitriol and its metabolites, which can interfere with the quantification of exogenously administered compounds.[6]

  • Sample Preparation Artifacts: Contaminants introduced during sample collection, storage, or extraction can interfere with the analysis. For example, lubricants like pentaerythritol (B129877) oleate (B1233923) have been identified as potential isobaric interferences.[4]

Q2: How can I minimize matrix effects in my this compound measurements?

Minimizing matrix effects is crucial for accurate quantification. Here are several strategies:

  • Effective Sample Preparation: Employ rigorous sample clean-up procedures to remove interfering substances. Techniques like Solid Phase Extraction (SPE) and Supported Liquid Extraction (SLE) are highly effective at reducing matrix components.[1][7]

  • Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help compensate for matrix effects.[2] Deuterated calcitriol (Calcitriol d6) is a commonly used internal standard for calcitriol analysis and a similar approach can be applied for its lactone metabolite.[6]

  • Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.[8]

  • Derivatization: Derivatizing this compound with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can shift the molecule's mass-to-charge ratio (m/z), moving it to a region of the mass spectrum with less background interference.[6][7][9]

Q3: My assay is showing low sensitivity. How can I improve it?

Low sensitivity in this compound assays can be addressed by:

  • Derivatization: As mentioned above, derivatization with reagents like PTAD or Amplifex can significantly enhance the ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer.[6][9] The use of PTAD has been shown to improve signals by about 10 times.[7]

  • Optimizing Mass Spectrometry Parameters: Fine-tune the ion source parameters (e.g., temperature, gas flows) and MS/MS transition settings (collision energy) to maximize the signal for this compound.

  • Sample Pre-concentration: Utilize SPE to not only clean up the sample but also to concentrate the analyte before injection into the LC-MS/MS system.

  • Mobile Phase Additives: Adding a small amount of a modifier like ethylamine (B1201723) to the mobile phase has been reported to improve instrument response signals.[7]

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation.Flush the column with a strong solvent. If the problem persists, replace the column.[8][10]
Inappropriate mobile phase pH.Ensure the mobile phase pH is suitable for the analyte and column chemistry.
Injection of sample in a solvent stronger than the mobile phase.Dilute the sample in a solvent that is weaker than or matches the initial mobile phase composition.[8]
High Background Noise Contaminated mobile phase or LC system.Prepare fresh mobile phase using LC-MS grade solvents.[10] Purge the LC system.
Matrix effects from insufficient sample cleanup.Optimize the sample preparation protocol (e.g., SPE, SLE) to better remove interfering matrix components.[1][11]
Ion source contamination.Clean the mass spectrometer's ion source according to the manufacturer's instructions.[12]
Inconsistent Results/Poor Reproducibility Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls.
Instability of the analyte.Investigate the stability of this compound under the storage and processing conditions used.
Fluctuations in LC-MS system performance.Run system suitability tests before each batch of samples to ensure the instrument is performing within specifications.
Carryover Adsorption of the analyte to components of the LC system.Use a stronger needle wash solution in the autosampler. Increase the flush volume and/or time.
High concentration samples analyzed before low concentration samples.Randomize the injection sequence or inject a blank sample after high-concentration samples. A maximum carryover of 17% of the Lower Limit of Quantification (LLOQ) has been reported as acceptable in some methods.[1]

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE)

This protocol is adapted from methods developed for the analysis of calcitriol and is effective for cleaning up plasma samples.[1]

  • Sample Pre-treatment:

    • To 475 µL of plasma sample, add 25 µL of the standard spiking solution (for calibration standards) or methanol (B129727) (for unknown samples).

    • Add 20 µL of the internal standard working solution.

    • Add 100 µL of 10% ammonia (B1221849) solution and mix well.

  • Supported Liquid Extraction (SLE):

    • Load the pre-treated sample onto a 200 mg SLE 96-well plate.

    • Apply a brief pulse of vacuum or positive pressure to initiate the flow of the sample into the sorbent.

    • Allow the sample to adsorb for 5 minutes.

    • Elute the analyte with an appropriate organic solvent (e.g., methyl tert-butyl ether) into a clean collection plate.

  • Solid Phase Extraction (SPE):

    • Condition an SPE plate (e.g., Phenomenex Strata-X) with methanol followed by water.

    • Load the eluate from the SLE step onto the conditioned SPE plate.

    • Wash the SPE plate with a weak organic solvent to remove polar interferences.

    • Elute the this compound and internal standard with a stronger organic solvent (e.g., chloroform).[6]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.[6]

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase.

Protocol 2: Derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD)

Derivatization is often performed after the sample clean-up and evaporation steps.

  • To the dried sample extract, add a solution of PTAD in a suitable solvent (e.g., 0.100 mg/mL PTAD in 1% formic acid in acetonitrile).[7]

  • Vortex the sample to ensure complete mixing.

  • Allow the reaction to proceed for a specified time at room temperature or with gentle heating, as optimized for the specific lactone.

  • The sample is then ready for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Example Recovery Data for Calcitriol Analysis

This data is for calcitriol but provides a reference for expected recovery rates.

Quality Control LevelMean Recovery (%)
Low (LQC)110.66
Medium (MQC)108.56
High (HQC)113.09
Overall Mean 110.77

Data sourced from Patankar et al., 2013.[6]

Table 2: Example Linearity and Precision Data for Calcitriol Analysis

Standard Concentration (ng/mL)Accuracy (%)QC LevelCV (%)
1within 11%1 ng/mL6.8
5within 11%5 ng/mL9.6
20within 11%20 ng/mL3.3
70within 11%70 ng/mL6.8
100within 11%

A dynamic range of 1 ng/mL to 100 ng/mL demonstrated an r² value of 0.9993. Data sourced from a Thermo Scientific application note.[1]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Plasma Plasma Sample Pretreatment Pre-treatment (Spiking IS, NH3 solution) Plasma->Pretreatment SLE Supported Liquid Extraction (SLE) Pretreatment->SLE SPE Solid Phase Extraction (SPE) SLE->SPE Evaporation Evaporation SPE->Evaporation Derivatization Derivatization (PTAD) Evaporation->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Troubleshooting_Logic start Inaccurate Results q1 Poor Peak Shape? start->q1 s1_1 Check Column & Mobile Phase q1->s1_1 Yes q2 Low Sensitivity? q1->q2 No s1_2 Check Injection Solvent s1_1->s1_2 s2_1 Optimize Derivatization q2->s2_1 Yes q3 High Variability? q2->q3 No s2_2 Tune MS Parameters s2_1->s2_2 s3_1 Review Sample Prep Protocol q3->s3_1 Yes s3_2 Check System Stability s3_1->s3_2

References

best practices for handling and dissolving Calcitriol lactone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcitriol (B1668218)

Disclaimer: The following information is intended for research and drug development professionals. It is not a substitute for professional medical advice.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This guide addresses common questions and issues researchers may encounter when working with Calcitriol, the biologically active form of Vitamin D.

1. Dissolving and Handling Calcitriol

  • Q: What is the recommended solvent for dissolving Calcitriol?

    • A: Calcitriol is soluble in organic solvents but relatively insoluble in water.[1] For cell culture experiments, ethanol (B145695) is a commonly used solvent.[2][3] Other organic solvents can also be used.

  • Q: I'm observing precipitation of Calcitriol in my cell culture media. What could be the cause?

    • A: This can happen if the final concentration of the organic solvent (e.g., ethanol) is too high in the media, or if the Calcitriol concentration exceeds its solubility limit in the aqueous environment. To prevent this, ensure the final solvent concentration is low (e.g., ethanol at 1% or less) and that the media contains serum or bovine serum albumin (BSA) to help keep the Calcitriol in solution and prevent it from adhering to the container walls.[2][3]

  • Q: My Calcitriol solution seems to have lost its activity. Why might this be?

    • A: Calcitriol is sensitive to light and air.[4] Prolonged exposure to light can cause degradation.[4] It is recommended to work in low light conditions when handling Calcitriol.[3] Prepare fresh solutions when possible, and for stock solutions, store them in small, foil-wrapped aliquots to minimize light exposure and repeated freeze-thaw cycles.[3] Some researchers suggest not using an aliquot more than once or twice due to instability.[3]

2. Storage and Stability

  • Q: How should I store my Calcitriol powder and stock solutions?

    • A: Calcitriol powder and oral solutions should be stored at room temperature, between 15 and 30°C (59 and 86°F), and protected from light.[5][6] Calcitriol injection solutions should also be stored at room temperature and protected from light, heat, and freezing.[1][7] Capsules should be kept in tight, light-resistant containers at 15-30°C and protected from moisture and heat.

  • Q: What is the shelf life of a Calcitriol solution?

    • A: The pharmacological activity of an administered dose of Calcitriol is about 3 to 5 days.[1] Due to its instability, it is best to use freshly prepared solutions for experiments.[3] If using aliquots of a stock solution, it is recommended to use them promptly and avoid long-term storage of working dilutions.

3. Experimental Considerations

  • Q: I'm not observing the expected biological effect of Calcitriol in my cell culture experiments. What are some potential reasons?

    • A: There are several possibilities:

      • Degraded Calcitriol: As mentioned, Calcitriol is unstable. Ensure your stock is not expired and has been handled and stored correctly to prevent degradation.

      • Cellular Receptors: The target cells may have low expression of the Vitamin D Receptor (VDR), which is necessary for Calcitriol's activity.[3]

      • Experimental Conditions: The concentration of Calcitriol, treatment duration, and cell culture conditions (e.g., serum concentration) can all influence the outcome.[8] Refer to established protocols for your specific cell type and experimental goals.

  • Q: What are the typical concentrations of Calcitriol used in cell culture experiments?

    • A: The effective concentration can vary depending on the cell type and the desired effect. Studies have used concentrations ranging from 1 nM to 100 nM.[8] For example, in experiments with peripheral blood mononuclear cells (PBMCs), concentrations of 1x10⁻⁸M and 5x10⁻¹⁰M have been used.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

4. Safety and Handling Precautions

  • Q: Are there any specific safety precautions I should take when handling Calcitriol?

    • A: Calcitriol is a potent compound. Standard laboratory safety practices, including wearing gloves and a lab coat, should be followed. Avoid inhalation of the powder and contact with skin and eyes.

Quantitative Data Summary

Table 1: Storage Conditions for Calcitriol Formulations

FormulationStorage TemperatureProtection Requirements
Oral Solution15-30°C (59-86°F)[5][6]Protect from light[5][6]
InjectionRoom Temperature (15-30°C)[1][7]Protect from light, excessive heat, and freezing[1][7]
Capsules15-30°CProtect from moisture, heat, and light[4]

Experimental Protocols

Protocol 1: Preparation of Calcitriol Stock Solution for Cell Culture

Objective: To prepare a concentrated stock solution of Calcitriol for use in cell culture experiments.

Materials:

  • Calcitriol powder

  • Anhydrous ethanol

  • Sterile, amber microcentrifuge tubes or vials

  • Aluminum foil

Methodology:

  • In a low-light environment, weigh out the desired amount of Calcitriol powder.

  • Dissolve the powder in anhydrous ethanol to a desired stock concentration (e.g., 1 mM). Ensure complete dissolution.

  • Aliquot the stock solution into small volumes in sterile, amber microcentrifuge tubes.

  • Wrap the tubes in aluminum foil for additional light protection.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, they can be stored at 2-8°C.

  • When ready to use, thaw an aliquot and dilute it to the final working concentration in the cell culture medium. Ensure the final ethanol concentration in the medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Treatment of Cells with Calcitriol

Objective: To treat cultured cells with Calcitriol to study its biological effects.

Materials:

  • Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)

  • Complete cell culture medium (with serum or BSA)

  • Calcitriol stock solution

  • Vehicle control (e.g., ethanol)

Methodology:

  • Culture cells to the desired confluency.

  • In a low-light environment, prepare the working concentrations of Calcitriol by diluting the stock solution in complete cell culture medium. Also, prepare a vehicle control with the same final concentration of ethanol as the highest Calcitriol concentration.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Calcitriol or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[2]

  • After the incubation period, proceed with the desired downstream analysis (e.g., cell viability assay, gene expression analysis).

Visualizations

Calcitriol_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol (1α,25(OH)₂D₃) VDR_cyto VDR Calcitriol->VDR_cyto Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Translocates to Nucleus and binds RXR RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_complex->VDRE Binds Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Classical genomic signaling pathway of Calcitriol.

Calcitriol_Dissolution_Workflow start Start: Calcitriol Powder dissolve Dissolve in Ethanol (in low light) start->dissolve aliquot Aliquot into amber tubes and wrap in foil dissolve->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute in cell culture medium (containing serum/BSA) store->dilute treat_cells Treat cells dilute->treat_cells end Downstream Analysis treat_cells->end

Caption: Experimental workflow for dissolving and using Calcitriol.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Calcitriol and its Metabolite, Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Calcitriol (1α,25-dihydroxyvitamin D3), the active form of vitamin D, and its major metabolite, Calcitriol lactone ((23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone). This document summarizes key differences in their molecular interactions and cellular effects, supported by experimental data, to inform research and drug development in fields related to vitamin D metabolism and signaling.

Executive Summary

Calcitriol is a potent hormone that regulates calcium homeostasis and cellular differentiation by activating the Vitamin D Receptor (VDR). This compound, a significant metabolite of Calcitriol, also interacts with the VDR but exhibits markedly different biological activities. Experimental evidence demonstrates that this compound has a significantly lower binding affinity for the VDR, leading to reduced efficacy in gene transcription and distinct effects on calcium metabolism and cellular differentiation compared to its parent compound.

Data Presentation: Quantitative Comparison

Biological ActivityCalcitriolThis compoundReference
VDR Binding Affinity High (RCI = 100)Significantly Lower (RCI = 0.17); ~670-fold lower affinity[1][2]
Intestinal Calcium Transport Potent Stimulator~30-fold less active than Calcitriol[2]
Serum Calcium Levels IncreasesDecreases[2]
HL-60 Cell Differentiation Induces differentiation into monocytesDoes not induce differentiation; some synthetic analogs act as antagonists[3]

RCI: Relative Competitive Index

Comparative Biological Activities

Vitamin D Receptor (VDR) Binding Affinity

The primary mechanism of action for both Calcitriol and this compound is through binding to the VDR, a nuclear receptor that functions as a ligand-activated transcription factor. However, their affinity for the VDR differs dramatically.

A comparative study by Ishizuka et al. (1984) demonstrated that the binding affinity of the naturally occurring (23S,25R)-Calcitriol lactone for the chick intestinal VDR is approximately 670 times lower than that of Calcitriol.[2] The relative competitive index (RCI), a measure of binding affinity, for this compound was found to be only 0.17, compared to an RCI of 100 for Calcitriol.[1] This significant reduction in binding affinity is a key determinant of the lactone's altered biological activity profile.

Regulation of Gene Transcription

Upon binding to the VDR, Calcitriol initiates a cascade of events leading to the regulation of target gene expression. The VDR-ligand complex heterodimerizes with the retinoid X receptor (RXR), and this complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Given its significantly lower VDR binding affinity, this compound is a much weaker activator of VDR-mediated gene transcription compared to Calcitriol. While direct comparative studies on the regulation of specific genes like osteocalcin (B1147995) are limited, the profound difference in VDR affinity strongly suggests a diminished capacity of this compound to induce the expression of Calcitriol-responsive genes. Studies on synthetic analogs of this compound have shown that some can even act as VDR antagonists, inhibiting the transcriptional activity induced by Calcitriol.[3]

Cellular Differentiation

Calcitriol is a known inducer of differentiation in various cell types, including the human promyelocytic leukemia cell line HL-60, which differentiates into monocytes upon treatment. In contrast, studies have shown that even at high concentrations, this compound and some of its synthetic derivatives do not induce the differentiation of HL-60 cells.[3] In fact, certain synthetic lactone analogs have been found to inhibit the differentiation of HL-60 cells induced by Calcitriol, highlighting a potential antagonistic role in this process.[3]

Calcium Metabolism

The regulation of calcium homeostasis is a hallmark of Calcitriol's biological function. It increases serum calcium levels by promoting intestinal calcium absorption and bone calcium mobilization.[4]

In vivo studies in rats have revealed a stark contrast in the effects of Calcitriol and this compound on calcium metabolism. This compound was found to be approximately 30 times less potent than Calcitriol in stimulating intestinal calcium transport.[2] Furthermore, and perhaps most strikingly, administration of this compound led to a significant decrease in serum calcium levels, whereas Calcitriol produced the expected increase.[2] This suggests that this compound may have a distinct physiological role in calcium regulation, possibly acting as a functional antagonist to Calcitriol in certain contexts.

Signaling Pathways and Experimental Workflows

dot

Calcitriol_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR High Affinity Binding Calcitriol_lactone This compound Calcitriol_lactone->VDR Low Affinity Binding VDR_Calcitriol VDR-Calcitriol Complex VDR->VDR_Calcitriol VDR_Lactone VDR-Lactone Complex (Weak) VDR->VDR_Lactone RXR RXR Heterodimer VDR-RXR Heterodimer RXR->Heterodimer VDR_Calcitriol->Heterodimer VDRE VDRE (on DNA) Heterodimer->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Osteocalcin production) Gene_Transcription->Biological_Response

Caption: Calcitriol and this compound Signaling Pathway.

dot

VDR_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor_Prep Prepare VDR Source (e.g., cell lysate) Incubation Incubate VDR, [3H]-Calcitriol, & Competitors Receptor_Prep->Incubation Radioligand [3H]-Calcitriol (Radiolabeled Ligand) Radioligand->Incubation Competitors Unlabeled Calcitriol (Control) & This compound (Test Compound) Competitors->Incubation Separation Separate Bound from Free Radioligand (e.g., filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Competition_Curve Generate Competition Curve Quantification->Competition_Curve IC50 Determine IC50 Value Competition_Curve->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki

Caption: VDR Competitive Binding Assay Workflow.

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the relative binding affinity of Calcitriol and this compound for the VDR.

Materials:

  • Purified recombinant VDR or tissue homogenate containing VDR.

  • Radiolabeled [3H]-Calcitriol.

  • Unlabeled Calcitriol (for standard curve).

  • This compound.

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • A constant amount of VDR preparation and [3H]-Calcitriol are incubated in the assay buffer.

  • Increasing concentrations of unlabeled Calcitriol or this compound are added to compete for binding to the VDR.

  • The mixture is incubated to reach equilibrium.

  • The reaction is terminated, and the mixture is filtered through glass fiber filters to separate VDR-bound from free [3H]-Calcitriol.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • A competition curve is generated by plotting the percentage of specific binding of [3H]-Calcitriol against the concentration of the unlabeled competitor.

  • The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined for both Calcitriol and this compound.

HL-60 Cell Differentiation Assay

Objective: To compare the effects of Calcitriol and this compound on the differentiation of HL-60 cells.

Materials:

  • HL-60 human promyelocytic leukemia cells.

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS).

  • Calcitriol.

  • This compound.

  • Phosphate-buffered saline (PBS).

  • Nitroblue tetrazolium (NBT) solution.

  • Phorbol 12-myristate 13-acetate (PMA).

  • Flow cytometer and antibodies for cell surface markers (e.g., CD11b, CD14).

Procedure:

  • HL-60 cells are cultured in RPMI-1640 medium with FBS.

  • Cells are seeded at a specific density and treated with various concentrations of Calcitriol or this compound for a defined period (e.g., 72-96 hours). A vehicle control (e.g., ethanol) is also included.

  • Differentiation is assessed using one or more of the following methods:

    • NBT Reduction Assay: Differentiated cells with phagocytic activity will reduce the yellow NBT to a dark blue formazan (B1609692) precipitate upon stimulation with PMA. The percentage of NBT-positive cells is determined by light microscopy.

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against differentiation markers such as CD11b (a marker for myeloid differentiation) and CD14 (a marker for monocytic differentiation). The percentage of positive cells is quantified by flow cytometry.

Osteocalcin Gene Expression Analysis by RT-qPCR

Objective: To compare the ability of Calcitriol and this compound to induce the expression of the osteocalcin gene in osteoblastic cells.

Materials:

  • Osteoblastic cell line (e.g., MG-63 or Saos-2).

  • Cell culture medium (e.g., DMEM) with FBS.

  • Calcitriol.

  • This compound.

  • RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix.

  • Primers for the human osteocalcin gene and a housekeeping gene (e.g., GAPDH).

  • Real-time PCR instrument.

Procedure:

  • Osteoblastic cells are cultured to a desired confluency.

  • Cells are treated with Calcitriol or this compound at various concentrations for a specific time (e.g., 24 hours). A vehicle control is included.

  • Total RNA is extracted from the cells using a commercial kit.

  • The quantity and quality of the extracted RNA are assessed.

  • First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR) is performed using the synthesized cDNA, specific primers for osteocalcin and a housekeeping gene, and a qPCR master mix.

  • The relative expression of the osteocalcin gene is calculated using the ΔΔCt method, with the housekeeping gene for normalization and the vehicle-treated cells as the reference.

Conclusion

The available experimental data clearly indicate that Calcitriol and its metabolite, this compound, possess distinct biological activity profiles. The significantly lower VDR binding affinity of this compound translates into a reduced capacity to activate VDR-mediated gene transcription and divergent effects on cellular differentiation and calcium metabolism. While Calcitriol is a potent agonist of the VDR, promoting calcium absorption and cellular differentiation, this compound exhibits much weaker agonistic activity and, in some contexts, may even act as a VDR antagonist. These findings underscore the importance of understanding the metabolic fate of vitamin D compounds in drug development and suggest that this compound may have a unique, and as yet not fully elucidated, physiological role. Further research is warranted to fully characterize the biological activities of this compound and its potential therapeutic applications.

References

A Comparative Guide to the VDR Antagonist Activities of Calcitriol Lactone and TEI-9647

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of Vitamin D Receptor (VDR) modulation is critical. This guide provides an objective comparison of the VDR antagonist activities of the naturally occurring calcitriol (B1668218) metabolite, (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (calcitriol lactone), and its synthetic derivative, TEI-9647.

Executive Summary

TEI-9647 emerges as a potent and specific VDR antagonist, particularly in human cells, with a well-characterized inhibitory concentration. In contrast, the naturally occurring this compound exhibits significantly weaker interaction with the VDR and its antagonist activity is not as potent or clearly defined. The primary difference in their activity stems from structural modifications in TEI-9647 that enhance its binding to the VDR and promote an antagonistic conformation. A key finding is the species-specific activity of TEI-9647, which acts as an antagonist in human VDR but as a weak agonist in rodent VDR, a crucial consideration for preclinical studies.

Quantitative Data Comparison

The following tables summarize the available quantitative data for the VDR binding affinity and antagonist activity of this compound and TEI-9647.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity (vs. 1α,25(OH)₂D₃)SpeciesReference
(23S,25R)-Calcitriol Lactone670 times lowerChick intestinal cytosol[1]
TEI-9647Strong binding (specific value not provided)Human[2]

Table 2: VDR Antagonist Activity

CompoundIC₅₀ ValueAssayCell LineSpecies ContextReference
(23S,25R)-Calcitriol LactoneNot clearly definedWeak partial agonist/antagonist activity reportedNot specified---[1]
TEI-96472.5 nMInhibition of 1α,25(OH)₂D₃-induced effectsNot specifiedAntagonist in human cells[3]
TEI-9647Not applicableWeak agonist activityNot specifiedWeak agonist in rat cells[3][4]

Mechanism of Action

This compound ((23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone) , as a major metabolite of the active form of vitamin D, 1α,25-dihydroxyvitamin D₃ (calcitriol), has a significantly lower affinity for the VDR compared to calcitriol itself.[1] Some studies have suggested it may possess weak partial agonist or antagonist properties, though this is not well-quantified.[1]

TEI-9647 , a derivative of this compound, is a potent VDR antagonist in human cells.[2][5] Its mechanism of action is attributed to its unique side-chain structure, which, upon binding to the ligand-binding pocket of the human VDR, induces a conformational change that prevents the recruitment of coactivators necessary for gene transcription.[6] This antagonistic effect is highly dependent on the presence of specific cysteine residues (Cys403 and Cys410) in the C-terminal region of the human VDR.[4] In rodent VDR, which lacks these specific residues, TEI-9647 acts as a weak agonist.[3][4]

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol VDR_RXR_inactive VDR-RXR (inactive) Calcitriol->VDR_RXR_inactive Binds VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates

VDR Genomic Signaling Pathway

Antagonist_Mechanism cluster_ligands Ligands cluster_receptor VDR Ligand Binding Domain cluster_downstream Downstream Events Calcitriol Calcitriol VDR_Agonist VDR (Agonist Conformation) Calcitriol->VDR_Agonist TEI-9647 TEI-9647 VDR_Antagonist VDR (Antagonist Conformation) TEI-9647->VDR_Antagonist Coactivator_Recruitment Coactivator Recruitment VDR_Agonist->Coactivator_Recruitment No_Coactivator No Coactivator Recruitment VDR_Antagonist->No_Coactivator Gene_Activation Gene Activation Coactivator_Recruitment->Gene_Activation Gene_Repression Gene Repression No_Coactivator->Gene_Repression

Agonist vs. Antagonist VDR Action

Reporter_Assay_Workflow start Seed cells containing VDR and reporter gene treatment Treat cells with 1α,25(OH)₂D₃ (agonist) +/- Antagonist (TEI-9647) start->treatment incubation Incubate for 24-48 hours treatment->incubation lysis Lyse cells and add luciferase substrate incubation->lysis measurement Measure luminescence lysis->measurement analysis Analyze data to determine IC₅₀ measurement->analysis

Reporter Gene Assay Workflow

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and TEI-9647 are provided below.

Competitive VDR Binding Assay

This assay is used to determine the relative affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand (e.g., [³H]-1α,25(OH)₂D₃).

Materials:

  • Purified VDR (from recombinant sources or tissue extracts)

  • Radiolabeled ligand: [³H]-1α,25(OH)₂D₃

  • Unlabeled competitor: this compound or TEI-9647

  • Assay buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • A constant amount of purified VDR and a fixed concentration of [³H]-1α,25(OH)₂D₃ are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled competitor (this compound or TEI-9647) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the VDR-ligand complex.

  • The filters are washed with cold assay buffer to remove unbound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The concentration of the competitor that displaces 50% of the radiolabeled ligand (IC₅₀) is determined. This value is used to calculate the binding affinity (Ki) of the competitor.

HL-60 Cell Differentiation Assay

This cell-based assay assesses the ability of compounds to induce or inhibit the differentiation of the human promyelocytic leukemia cell line HL-60 into monocytes/macrophages, a process mediated by VDR activation.

Materials:

  • HL-60 cells

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)

  • 1α,25(OH)₂D₃ (inducer of differentiation)

  • Test compounds: this compound or TEI-9647

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA)

Procedure:

  • HL-60 cells are cultured in suspension in appropriate medium.

  • Cells are seeded at a specific density and treated with a concentration of 1α,25(OH)₂D₃ known to induce differentiation.

  • Simultaneously, cells are treated with a range of concentrations of the test compound (this compound or TEI-9647).

  • The cells are incubated for a period of 72-96 hours.

  • Differentiation is assessed by measuring the percentage of cells that can reduce NBT. Differentiated monocytic cells produce superoxide (B77818) upon stimulation with PMA, which reduces the yellow NBT to a dark blue formazan (B1609692) precipitate.

  • The percentage of NBT-positive cells is determined by counting under a microscope. A decrease in the percentage of NBT-positive cells in the presence of the test compound indicates antagonist activity.

VDR-Mediated Reporter Gene Assay

This assay measures the ability of a compound to act as an agonist or antagonist of VDR-mediated gene transcription.

Materials:

  • A suitable host cell line (e.g., HEK293, COS-7)

  • Expression vector for human VDR

  • Reporter plasmid containing a VDR-responsive element (VDRE) linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • 1α,25(OH)₂D₃

  • Test compounds: this compound or TEI-9647

  • Luciferase assay reagent and luminometer

Procedure:

  • Host cells are co-transfected with the VDR expression vector and the VDRE-reporter plasmid.

  • After transfection, cells are treated with a fixed concentration of 1α,25(OH)₂D₃ to induce reporter gene expression.

  • Concurrently, cells are treated with various concentrations of the test compound.

  • Following an incubation period (typically 24-48 hours), the cells are lysed.

  • The activity of the reporter enzyme (e.g., luciferase) is measured.

  • A decrease in reporter gene activity in the presence of the test compound indicates VDR antagonism. The IC₅₀ value for the antagonist can be determined from the dose-response curve.

Conclusion

In the comparative analysis of VDR antagonist activity, TEI-9647 stands out as a potent and well-characterized antagonist for the human Vitamin D Receptor. Its utility in research is underscored by its specific mechanism of action and defined inhibitory concentration. The naturally occurring this compound, while structurally related, demonstrates a much weaker interaction with the VDR and its role as a significant endogenous VDR antagonist is not strongly supported by current data. For researchers seeking a robust tool to probe VDR antagonism, TEI-9647 is the superior choice, with the important caveat of its species-specific activity profile. Further investigation is warranted to fully elucidate the potential subtle modulatory roles of endogenous this compound.

References

Validating the Effect of Calcitriol Lactone on Target Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Calcitriol (B1668218) lactone and its parent compound, Calcitriol, along with other synthetic Vitamin D analogs, in modulating the expression of target genes. While extensive research has elucidated the role of Calcitriol and its synthetic counterparts, the specific effects of Calcitriol lactone on gene expression are still an emerging area of study. This document summarizes the available experimental data, provides detailed experimental protocols for key validation techniques, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Calcitriol and its Analogs

Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This binding initiates a cascade of events leading to the regulation of a multitude of target genes involved in calcium homeostasis, bone metabolism, immune function, and cell proliferation and differentiation.[1][2][3][4] this compound is a major metabolite of Calcitriol, and while it is known to bind to the VDR, its specific downstream effects on gene expression are not as well-characterized as those of Calcitriol.[5][6]

Synthetic analogs of Calcitriol, such as Paricalcitol and Maxacalcitol, have been developed to achieve more selective therapeutic effects, for instance, by reducing the risk of hypercalcemia associated with Calcitriol treatment.[7]

Comparative Analysis of Gene Expression Modulation

The following tables summarize the quantitative effects of Calcitriol and its analogs on the expression of key target genes, as documented in various studies. It is important to note the absence of specific quantitative data for this compound in the current scientific literature.

Table 1: Effect of Calcitriol on Target Gene Expression

Target GeneCell Type/ModelTreatmentFold Change in ExpressionExperimental MethodReference
CYP24A1Human Fetal Intestine10⁻⁷ M Calcitriol (24h)↑ 4.8-foldRT-PCR[8]
CYP24A1Human Cervical Cancer Cells (CaSki)Calcitriol↑ SignificantlyqPCR[9]
VDRHuman Periodontium Cells10⁻⁸ M Calcitriol (2 weeks)↑ SignificantlyRT-qPCR[10]
Osteocalcin (OCN)Human Periodontium Cells10⁻⁸ M Calcitriol (2 weeks)↑ SignificantlyRT-qPCR[10]
Osteopontin (OPN)Human Periodontium Cells10⁻⁸ M Calcitriol (2 weeks)↑ SignificantlyRT-qPCR[10]
IL-1βHuman Macrovascular Endothelial CellsCalcitriol + LPS↓ SignificantlyqPCR[2]
HBD-2Human Macrovascular Endothelial CellsCalcitriol + LPS↓ SignificantlyqPCR[2]
IL-63T3-L1 AdipocytesCalcitriol↑ SignificantlyNot Specified[7]
TNF-αRAW 264 MacrophagesCalcitriol↑ SignificantlyNot Specified[7]
CD14Human TrophoblastsCalcitriol↑ SignificantlyMicroarray, RT-qPCR[11][12]
CD180Human TrophoblastsCalcitriol↓ SignificantlyMicroarray, RT-qPCR[11]
EPHA2Human Cervical Cancer Cells (CaSki)Calcitriol↓ SignificantlyqPCR, Western Blot[12]
RARAHuman Cervical Cancer Cells (CaSki)Calcitriol↓ SignificantlyqPCR, Western Blot[12]
KLK6Human Cervical Cancer Cells (CaSki)Calcitriol↑ SignificantlyqPCR, Western Blot[12]
CYP4F3Human Cervical Cancer Cells (CaSki)Calcitriol↑ SignificantlyqPCR, Western Blot[12]

Table 2: Comparative Effects of Calcitriol Analogs on Target Gene Expression

CompoundTarget GeneCell Type/ModelComparative EffectExperimental MethodReference
ParicalcitolPTHHemodialysis PatientsFaster reduction in PTH compared to CalcitriolClinical Trial[13]
MaxacalcitolIL-17A, IL-17F, IL-22, IL-12p40, TNF-α, IL-6Psoriasiform Skin Inflammation Model (Mice)Downregulation comparable to Betamethasone Valerateq-PCR[14]
MaxacalcitolIL-23p19Psoriasiform Skin Inflammation Model (Mice)Downregulated (unlike Betamethasone Valerate)q-PCR[14]
CalcipotriolIL-10 ReceptorHuman Epidermal Cells (HaCaT)↑ ~12-fold (Calcitriol: ↑ ~10-fold)RT-PCR[15]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of action and the methods used to validate these effects, the following diagrams illustrate the key signaling pathways and experimental workflows.

Calcitriol_Signaling_Pathway cluster_cell Target Cell Calcitriol Calcitriol / Analogs VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in Promoter Region VDR_RXR->VDRE Binds to DNA Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Biological Response Protein->Response

Caption: Calcitriol Signaling Pathway.

Gene_Expression_Workflow cluster_0 Cell Culture & Treatment cluster_1 RNA Extraction & QC cluster_2 Gene Expression Analysis Start Plate Cells Treatment Treat with this compound or Alternatives Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction RNA_QC RNA Quality & Quantity (e.g., NanoDrop, Bioanalyzer) RNA_Extraction->RNA_QC cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_QC->cDNA_Synthesis RNA_Seq RNA Sequencing RNA_QC->RNA_Seq RT_qPCR Quantitative Real-Time PCR (RT-qPCR) cDNA_Synthesis->RT_qPCR Microarray Microarray Hybridization cDNA_Synthesis->Microarray Data_Analysis Data Analysis (Fold Change Calculation) RT_qPCR->Data_Analysis Microarray->Data_Analysis RNA_Seq->Data_Analysis

Caption: Gene Expression Analysis Workflow.

Experimental Protocols

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the general steps for quantifying target gene expression using a two-step RT-qPCR method with SYBR Green detection.

1. RNA Isolation and Quantification:

  • Culture cells to the desired confluency and treat with this compound, Calcitriol, or other analogs for the specified time.

  • Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Invitrogen) following the manufacturer's instructions.

  • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.

  • Evaluate RNA integrity using agarose (B213101) gel electrophoresis or a bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

2. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System, Invitrogen).

  • The reaction typically includes the RNA template, reverse transcriptase, dNTPs, and a choice of primers (oligo(dT), random hexamers, or gene-specific primers).

  • Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, followed by 50°C for 60 min, and then 70°C for 15 min to inactivate the enzyme).

3. Quantitative PCR (qPCR):

  • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green qPCR master mix.

  • Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 1 min).

  • A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) value for each sample.

  • Calculate the relative gene expression using the ΔΔCt method. The expression of the target gene is normalized to the reference gene and then to the control group.

Microarray Analysis for Global Gene Expression Profiling

This protocol provides a general workflow for analyzing genome-wide gene expression changes in response to treatment.

1. Sample Preparation and Quality Control:

  • Isolate total RNA from treated and control cells as described in the RT-qPCR protocol. High-quality RNA is crucial for microarray analysis.

2. cDNA Labeling and Hybridization:

  • Synthesize double-stranded cDNA from the total RNA.

  • In vitro transcribe the cDNA to generate biotin-labeled cRNA (complementary RNA).

  • Fragment the labeled cRNA to a uniform size.

  • Hybridize the fragmented and labeled cRNA to a microarray chip (e.g., Affymetrix GeneChip) overnight in a hybridization oven.

3. Washing, Staining, and Scanning:

  • Wash the microarray chip to remove non-specifically bound cRNA.

  • Stain the chip with a fluorescently labeled streptavidin conjugate that binds to the biotinylated cRNA.

  • Scan the microarray chip using a high-resolution scanner to detect the fluorescent signals.

4. Data Analysis:

  • Process the raw image data to quantify the signal intensity for each probe on the array.

  • Normalize the data to correct for variations between arrays.

  • Perform statistical analysis to identify genes that are differentially expressed between the treated and control groups. This typically involves setting a threshold for fold change and p-value.

  • Use bioinformatics tools to perform functional annotation and pathway analysis of the differentially expressed genes.

Conclusion and Future Directions

The available evidence strongly supports the role of Calcitriol and its synthetic analogs in modulating the expression of a wide range of genes involved in critical physiological and pathological processes. While this compound is a known major metabolite of Calcitriol and interacts with the VDR, there is a clear need for further research to quantitatively determine its specific effects on target gene expression. Future studies employing the experimental protocols outlined in this guide are essential to validate the biological activity of this compound and to explore its potential as a therapeutic agent. Such investigations will provide valuable insights for researchers, scientists, and drug development professionals in the field of Vitamin D endocrinology and related therapeutic areas.

References

Unraveling the Stereochemistry-Activity Relationship of Calcitriol Lactone Diastereomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Vitamin D Receptor Binding and Osteoblastic Activity

Calcitriol (B1668218), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis and bone metabolism. Its metabolic pathway includes the formation of 1α,25-dihydroxyvitamin D3-26,23-lactone (calcitriol lactone), which exists as four distinct diastereomers due to the chiral centers at carbons 23 and 25. This guide provides a comparative analysis of the biological activity of these four diastereomers: (23S,25S), (23R,25R), (23S,25R), and (23R,25S), with a focus on their interaction with the Vitamin D Receptor (VDR) and their effects on osteoblastic cells.

Quantitative Comparison of Biological Activity

The biological activity of the this compound diastereomers is intrinsically linked to their stereochemistry, which governs their affinity for the Vitamin D Receptor and their subsequent effects on cellular processes. The following tables summarize the key quantitative data from comparative studies.

Vitamin D Receptor (VDR) Binding Affinity

The relative binding affinity of the four diastereomers to the VDR was determined through competitive binding assays, with 1,25-dihydroxyvitamin D3 (1,25-(OH)₂D₃) serving as the reference compound.

DiastereomerRelative Binding Affinity (vs. 1,25-(OH)₂D₃)
(23S,25S)-lactone1/13.0
(23R,25R)-lactone1/131.8
(23S,25R)-lactone (naturally occurring)1/805.2
(23R,25S)-lactone1/1083.3

Table 1: Relative binding affinities of this compound diastereomers to the Vitamin D Receptor. Data sourced from studies on osteoblastic clone MC3T3-E1 cells.[1]

Effects on Osteoblastic Cell Function

The influence of the diastereomers on osteoblastic activity was assessed by measuring their impact on alkaline phosphatase (AP) activity and collagen synthesis in the osteoblastic clone MC3T3-E1 cell line.[1]

DiastereomerEffect on Alkaline Phosphatase (AP) ActivityEffect on Collagen Synthesis
(23S,25S)-lactoneLinear dose-dependent increase (Maximal effect at 100 pg/ml)Not specified
(23R,25R)-lactoneLinear dose-dependent increase (Maximal effect at 1000 pg/ml)Not specified
(23S,25R)-lactone (naturally occurring)Biphasic stimulatory effect (Maximal increases at 80 and 10,000 pg/ml)Stimulated at 80 pg/ml; no stimulation at 10,000 pg/ml
(23R,25S)-lactoneBiphasic stimulatory effect (Maximal increases at 80 and 10,000 pg/ml)Stimulated at 80 pg/ml; no stimulation at 10,000 pg/ml

Table 2: Comparative effects of this compound diastereomers on alkaline phosphatase activity and collagen synthesis in osteoblastic cells.[1]

Experimental Protocols

Vitamin D Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound diastereomers to the Vitamin D Receptor.

Methodology: A competitive radioligand binding assay is employed. This assay measures the ability of the unlabeled diastereomers (competitors) to displace a radiolabeled ligand (e.g., [³H]-1,25-(OH)₂D₃) from the VDR.

  • Receptor Preparation: A source of VDR, such as a cytosol preparation from chick intestine or a recombinant VDR, is prepared.

  • Incubation: A constant amount of the VDR preparation and the radiolabeled 1,25-(OH)₂D₃ are incubated with varying concentrations of the unlabeled this compound diastereomers.

  • Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by adsorbing the VDR-ligand complex onto a hydroxyapatite (B223615) resin, followed by washing to remove the unbound ligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of each diastereomer that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The relative binding affinity is then calculated by comparing the IC₅₀ value of each diastereomer to that of unlabeled 1,25-(OH)₂D₃.

Osteoblastic Alkaline Phosphatase (AP) Activity Assay

Objective: To measure the effect of this compound diastereomers on the enzymatic activity of alkaline phosphatase in osteoblastic cells.

Methodology: The assay is typically performed using a colorimetric method with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.

  • Cell Culture: Osteoblastic cells (e.g., MC3T3-E1) are cultured in appropriate media and treated with different concentrations of the this compound diastereomers for a specified period.

  • Cell Lysis: The cells are washed and then lysed to release the intracellular enzymes, including alkaline phosphatase.

  • Enzymatic Reaction: The cell lysate is incubated with a pNPP solution. Alkaline phosphatase hydrolyzes pNPP to p-nitrophenol, which is a yellow-colored product.

  • Measurement: The absorbance of the yellow product is measured at a specific wavelength (typically 405 nm) using a spectrophotometer.

  • Normalization: The AP activity is often normalized to the total protein content of the cell lysate to account for differences in cell number.

Collagen Synthesis Assay in Osteoblastic Cells

Objective: To quantify the effect of this compound diastereomers on collagen production by osteoblastic cells.

Methodology: Collagen synthesis can be assessed by measuring the incorporation of a radiolabeled amino acid, typically [³H]-proline, into collagenous proteins.

  • Cell Culture and Treatment: Osteoblastic cells are cultured and treated with the diastereomers as described for the AP activity assay.

  • Radiolabeling: During the last few hours of the treatment period, [³H]-proline is added to the culture medium.

  • Protein Digestion: After incubation, the cell layer and medium are collected. The proteins are precipitated, and then subjected to digestion with purified bacterial collagenase, which specifically degrades collagen.

  • Quantification: The amount of radioactivity in the collagenase-digestible (collagen) and non-collagenase-digestible (non-collagen protein) fractions is determined by liquid scintillation counting.

  • Data Analysis: The results are expressed as the amount of [³H]-proline incorporated into collagen, often normalized to the total protein content or DNA content.

Signaling Pathway and Experimental Workflow

The biological effects of calcitriol and its lactone diastereomers are primarily mediated through the Vitamin D Receptor, a nuclear hormone receptor that functions as a ligand-activated transcription factor.

VDR_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol or This compound VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (e.g., Alkaline Phosphatase, Collagen) mRNA->Protein Translation Response Cellular Response (e.g., Osteoblast Differentiation) Protein->Response

Caption: Vitamin D Receptor (VDR) signaling pathway.

The diagram above illustrates the classical genomic pathway of VDR activation. Calcitriol or its lactone analogs enter the target cell and bind to the VDR. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various cellular processes, including those responsible for osteoblast differentiation and function, such as the synthesis of alkaline phosphatase and collagen.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Diastereomers Synthesis of Calcitriol Lactone Diastereomers VDR_Assay VDR Competitive Binding Assay Diastereomers->VDR_Assay Cell_Culture Osteoblast Cell Culture (MC3T3-E1) Diastereomers->Cell_Culture Binding_Data Relative VDR Binding Affinity VDR_Assay->Binding_Data AP_Assay Alkaline Phosphatase Activity Assay Cell_Culture->AP_Assay Collagen_Assay Collagen Synthesis Assay Cell_Culture->Collagen_Assay AP_Data AP Activity (Dose-Response) AP_Assay->AP_Data Collagen_Data Collagen Synthesis Levels Collagen_Assay->Collagen_Data Comparison Comparative Analysis Binding_Data->Comparison AP_Data->Comparison Collagen_Data->Comparison

Caption: Experimental workflow for comparative analysis.

This workflow outlines the key steps in the comparative analysis of this compound diastereomers. It begins with the chemical synthesis of the four diastereomers. These compounds are then evaluated in a series of biological assays, including a VDR competitive binding assay to determine receptor affinity and cell-based assays using osteoblastic cells to measure their effects on alkaline phosphatase activity and collagen synthesis. The data from these assays are then analyzed to provide a comprehensive comparison of the biological activities of the different diastereomers.

References

Unveiling the Vitamin D Receptor Binding Affinity of Calcitriol Lactone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the binding affinity of Calcitriol's major metabolite, (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (Calcitriol lactone), for the Vitamin D Receptor (VDR) reveals a significantly lower affinity compared to its parent compound, Calcitriol. This guide synthesizes available experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.

Calcitriol, the hormonally active form of Vitamin D, exerts its biological effects primarily through binding to the nuclear Vitamin D Receptor (VDR). A major metabolite of Calcitriol is its 26,23-lactone derivative, which has been the subject of research to understand its physiological role and potential as a therapeutic agent.[1] Studies have confirmed that this compound does bind to the VDR, however, with a demonstrably lower affinity than Calcitriol.

Comparative VDR Binding Affinity

Experimental data from competitive displacement assays are crucial for quantifying the binding affinity of ligands to their receptors. In these assays, the ability of an unlabeled ligand (e.g., this compound) to displace a radiolabeled ligand (typically [³H]Calcitriol) from the VDR is measured. The resulting data are often presented as the concentration of the competitor that inhibits 50% of the radioligand binding (IC50) or as the inhibitory constant (Ki), which represents the affinity of the ligand for the receptor.

While a precise Ki or IC50 value for the naturally occurring (23S,25R)-Calcitriol lactone is not consistently reported across the literature, a seminal study by Ishizuka et al. (1985) investigated the relative VDR binding affinities of the four diastereoisomers of 1α,25-dihydroxyvitamin D3-26,23-lactone. Their findings indicated that the naturally occurring 23(S),25(R)-isomer was the poorest competitor for the VDR among the four, suggesting the lowest binding affinity.[2] In contrast, the 23(S),25(S)-isomer was identified as the most potent competitor.[2]

For a clear comparison, the VDR binding affinity of Calcitriol is well-established and serves as the benchmark.

CompoundRelative VDR Binding AffinityNotes
Calcitriol (1α,25-dihydroxyvitamin D3) HighThe primary endogenous ligand for the VDR, exhibiting strong binding affinity.
(23S,25R)-Calcitriol lactone LowIdentified as the poorest competitor for the VDR among its four diastereoisomers, indicating a significantly lower binding affinity compared to Calcitriol.[2]
(23S,25S)-Calcitriol lactone Higher than other lactone isomersDemonstrated the highest VDR binding affinity among the four tested diastereoisomers of this compound.[2]

Experimental Protocols

The determination of VDR binding affinity is typically performed using a competitive radioligand binding assay. The following is a generalized protocol based on established methodologies.

Competitive Radioligand Binding Assay for VDR

1. Materials:

  • Receptor Source: Purified recombinant VDR or cytosolic extracts from tissues known to express high levels of VDR (e.g., chick intestine).

  • Radioligand: [³H]1α,25-dihydroxyvitamin D3 ([³H]Calcitriol) of high specific activity.

  • Competitors: Unlabeled Calcitriol (for standard curve), this compound isomers, and other test compounds.

  • Assay Buffer: A suitable buffer to maintain protein stability and binding, typically a Tris-HCl buffer containing additives like dithiothreitol (B142953) (DTT), molybdate, and bovine serum albumin (BSA).

  • Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal to separate receptor-bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

2. Procedure:

  • Incubation: A fixed concentration of VDR and [³H]Calcitriol are incubated with varying concentrations of the unlabeled competitor (this compound or Calcitriol) in the assay buffer.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium.

  • Separation: After incubation, the receptor-bound radioligand is separated from the free radioligand using either hydroxylapatite precipitation or dextran-coated charcoal adsorption.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a competitive binding assay and the genomic signaling pathway of the Vitamin D Receptor.

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis VDR VDR Source (e.g., Recombinant Protein) Incubation Incubation (VDR + Radioligand + Competitor) VDR->Incubation Radioligand [3H]Calcitriol (Radioligand) Radioligand->Incubation Competitor Calcitriol or This compound Competitor->Incubation Separation Separation of Bound and Free Ligand Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Analysis IC50/Ki Determination Quantification->Analysis VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol or This compound VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Modulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Biological Response mRNA->Protein Translation

References

Cross-Reactivity of Calcitriol Lactone in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of vitamin D and its metabolites is crucial for research and clinical practice. Immunoassays are widely used for this purpose due to their convenience and high throughput. However, a significant challenge with immunoassays is the potential for cross-reactivity with structurally similar molecules, which can lead to inaccurate results. This guide provides a comparative overview of the cross-reactivity of various vitamin D metabolites in commercially available immunoassays and offers a detailed protocol for assessing the cross-reactivity of Calcitriol lactone, a key metabolite of active vitamin D3.

Understanding the Challenge: Cross-Reactivity in Vitamin D Immunoassays

Immunoassays rely on the specific binding of antibodies to the target analyte. In the context of vitamin D testing, the primary target is often 25-hydroxyvitamin D [25(OH)D], the major circulating form and an indicator of vitamin D status. However, the assay's antibodies may also bind to other vitamin D metabolites that are structurally similar to 25(OH)D. This phenomenon, known as cross-reactivity, can lead to an overestimation of the true 25(OH)D concentration.

The degree of cross-reactivity varies significantly between different immunoassay platforms and is influenced by the specific antibody used and the assay design.[1][2] Discrepancies between results from different immunoassays for the same sample can often be attributed to these differences in cross-reactivity profiles.[2] While manufacturers provide some cross-reactivity data for common metabolites, information on the cross-reactivity of this compound is notably absent in publicly available documentation.

Comparative Cross-Reactivity of Vitamin D Metabolites in Commercial Immunoassays

MetaboliteRoche Elecsys Vitamin D TotalSiemens ADVIA Centaur Vitamin D TotalAbbott Architect 25-OH Vitamin DDiaSorin LIAISON 25 OH Vitamin D TOTAL
25(OH)D₃ 100%100%100%100%
25(OH)D₂ ~97%[3]~100%[4]~82%[5]~100%[3]
3-epi-25(OH)D₃ Significant cross-reactivity reported, with one study showing ~74%[6]Minimal cross-reactivity, reported as ~1.1%[4][7][8]Data not specified in provided resultsReported to not be affected[9]
1,25(OH)₂D₃ (Calcitriol) Data not specified in provided resultsLow cross-reactivity reported in some documentation[10]Data not specified in provided resultsData not specified in provided results
24,25(OH)₂D₃ Weak to modest cross-reactivity[6]Data not specified in provided resultsPotential for cross-reactivity noted in some studies[11]Data not specified in provided results
This compound Data not publicly available Data not publicly available Data not publicly available Data not publicly available

Note: The data in this table is compiled from various sources and should be considered as a general guide. For the most accurate and up-to-date information, users should always refer to the manufacturer's package insert for the specific assay and lot number being used.

Experimental Protocol: Determining the Cross-Reactivity of this compound

Given the lack of available data, researchers may need to determine the cross-reactivity of this compound in their specific immunoassay. The following is a generalized protocol based on established methodologies for assessing immunoassay specificity.

Objective: To quantify the percentage of cross-reactivity of this compound in a competitive binding immunoassay for 25-hydroxyvitamin D.

Materials:

  • Immunoassay kit for 25-hydroxyvitamin D (including calibrators, controls, and all necessary reagents).

  • Purified this compound standard of known concentration.

  • Purified 25(OH)D₃ standard (the primary analyte of the assay).

  • Analyte-free serum or buffer (as recommended by the assay manufacturer).

  • Precision pipettes and sterile, disposable tips.

  • Microplate reader or automated immunoassay analyzer.

Procedure:

  • Preparation of Standard Curves:

    • Prepare a standard curve for the primary analyte, 25(OH)D₃, according to the immunoassay manufacturer's instructions. This typically involves serial dilutions of the 25(OH)D₃ standard in the analyte-free serum or buffer to cover the assay's dynamic range.

  • Preparation of Cross-Reactant Solutions:

    • Prepare a series of dilutions of the this compound standard in the same analyte-free serum or buffer used for the 25(OH)D₃ standard curve. The concentration range should be selected to elicit a response within the assay's measurement range, which may require testing a broad range of concentrations initially.

  • Immunoassay Measurement:

    • Assay the 25(OH)D₃ standards and the this compound solutions in the same run, following the immunoassay's standard operating procedure. Run all samples in duplicate or triplicate to ensure precision.

  • Data Analysis and Calculation of Cross-Reactivity:

    • From the 25(OH)D₃ standard curve, determine the concentration of 25(OH)D₃ that yields a 50% inhibition of the maximum signal (IC50).

    • From the dose-response curve of the this compound, determine the concentration of this compound that also yields a 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (IC50 of 25(OH)D₃ / IC50 of this compound) x 100

Interpretation:

A higher percentage indicates a greater degree of cross-reactivity, meaning the immunoassay is more likely to detect this compound and report it as 25(OH)D. A low percentage suggests high specificity of the antibody for 25(OH)D.

Visualizing Key Processes

To better understand the context of this analysis, the following diagrams illustrate the Vitamin D metabolic pathway and a conceptual workflow for determining immunoassay cross-reactivity.

Vitamin_D_Metabolism 7-dehydrocholesterol 7-dehydrocholesterol Vitamin D3 (Cholecalciferol) Vitamin D3 (Cholecalciferol) 7-dehydrocholesterol->Vitamin D3 (Cholecalciferol) UVB Light 25(OH)D3 (Calcifediol) 25(OH)D3 (Calcifediol) Vitamin D3 (Cholecalciferol)->25(OH)D3 (Calcifediol) 25-hydroxylase (Liver) 1,25(OH)2D3 (Calcitriol) 1,25(OH)2D3 (Calcitriol) 25(OH)D3 (Calcifediol)->1,25(OH)2D3 (Calcitriol) 1α-hydroxylase (Kidney) This compound This compound 1,25(OH)2D3 (Calcitriol)->this compound 24-hydroxylase Inactive Metabolites Inactive Metabolites This compound->Inactive Metabolites UVB Light (Skin) UVB Light (Skin) Diet Diet Diet->Vitamin D3 (Cholecalciferol)

Caption: Simplified Vitamin D metabolic pathway.

Immunoassay_Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Analyte_Std Prepare Primary Analyte Standard Curve (e.g., 25(OH)D3) Run_Assay Perform Immunoassay Analyte_Std->Run_Assay CrossReact_Std Prepare Cross-Reactant Dilutions (e.g., this compound) CrossReact_Std->Run_Assay Generate_Curves Generate Dose-Response Curves Run_Assay->Generate_Curves Calc_IC50 Calculate IC50 for both Analyte and Cross-Reactant Generate_Curves->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for determining immunoassay cross-reactivity.

Conclusion

References

A Comparative Guide to the Validation of HPLC-MS/MS Methods for Calcitriol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Calcitriol (B1668218), the biologically active form of vitamin D, is critical. This guide provides a comparative overview of validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) methods for Calcitriol detection, supported by experimental data.

Performance Comparison of Validated HPLC-MS/MS Methods

The selection of an appropriate analytical method hinges on its performance characteristics. Below is a summary of quantitative data from various validated HPLC-MS/MS methods for Calcitriol determination in human plasma/serum.

Parameter Method 1 Method 2 Method 3
Linearity Range 1 - 100 ng/mL[1]100 - 4000 pg/mL[2]2.0 pg/L (LOD)
Precision (%CV) Intra-day: 3.3 - 9.6%[1] Inter-day: 3.8 - 11.4%[3]Intra-day & Inter-day data not specifiedNot specified
Accuracy Within 11% of specified concentration[1]100.9% to 109.2%[3]Not specified
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]100 pg/mL[2]Not specified
Recovery Not specified108.56% - 113.09%[2]Not specified
Sample Volume 475 µL plasma[1]500 µL human plasma[2]200 µL human serum
Internal Standard Deuterated Calcitriol[1]Calcitriol d6[2]d6-1,25-(OH)2-D3 and -D2
Detailed Experimental Protocols

1. HPLC-MS/MS Method with Supported Liquid Extraction (SLE) and Solid Phase Extraction (SPE)

This method provides a robust and sensitive approach for the quantification of Calcitriol in plasma.[1]

a. Sample Preparation:

  • To 475 µL of blank plasma or sample, add 25 µL of standard spiking solution in methanol (B129727) (for blanks and samples, add methanol).

  • Add 20 µL of internal standard (deuterated Calcitriol) spiking solution in methanol (for blanks, add methanol).

  • Add 100 µL of 10% ammonia (B1221849) solution and mix well.

  • Perform Supported Liquid Extraction (SLE) followed by Solid Phase Extraction (SPE).

b. Chromatographic Conditions:

  • Column: Not specified in the provided abstract.

  • Mobile Phase: Not specified in the provided abstract.

  • Flow Rate: Not specified in the provided abstract.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Not specified in the provided abstract.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

2. HPLC-MS/MS Method with Solid Phase Extraction (SPE) and Derivatization

This method utilizes a derivatizing agent to enhance the sensitivity of Calcitriol detection.[2]

a. Sample Preparation:

  • Perform solid phase extraction on 500 µL of human plasma using Phenomenex Strata-X cartridges.

  • Evaporate the eluate to dryness.

  • Add 200 µL of the derivatizing agent, 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), and vortex for 30 seconds.

  • Incubate at room temperature for two hours.

  • Evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 300 µL of acetonitrile-4mM ammonium (B1175870) trifluoroacetate (B77799) (60:40, v/v).

b. Chromatographic Conditions:

  • Column: Waters Acquity UPLC BEH C18 (100mm × 2.1mm, 1.7µ).[2]

  • Mobile Phase: A gradient of acetonitrile (B52724) and 4.0 mM ammonium trifluoroacetate.[2]

  • Injection Volume: 10 µL.[2]

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).[2]

  • MRM Transitions:

    • Calcitriol: m/z 574.4 > 314.158.[2]

    • Internal Standard (Calcitriol d6): m/z 580.4 > 314.136.[2]

  • Cone Voltage: 2 V for Calcitriol, 4 V for Internal Standard.[2]

  • Collision Energy: 14 eV for Calcitriol, 18 eV for Internal Standard.[2]

Alternative Analytical Approaches

While HPLC-MS/MS is considered the gold standard for its sensitivity and specificity, other methods have been employed for Calcitriol determination.

  • Radioimmunoassay (RIA): Historically used, but these methods can suffer from cross-reactivity with other vitamin D metabolites and often require extensive sample cleanup.

  • HPLC with UV Detection (HPLC-UV): This method is less expensive than mass spectrometry but generally lacks the sensitivity required to measure the low endogenous concentrations of Calcitriol in biological samples.[4] It is more suitable for the analysis of pharmaceutical formulations with higher concentrations of Calcitriol.[5]

Visualizing Key Processes

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects primarily through the vitamin D receptor (VDR), a nuclear transcription factor.[6][7] The binding of Calcitriol to VDR leads to the regulation of various target genes involved in calcium homeostasis, cell proliferation, and immune function.[8][9][10]

Calcitriol_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Calcitriol Calcitriol VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Complex VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) VDR_RXR->VDRE Binds to Gene_Transcription Gene Transcription (Induction/Repression) VDRE->Gene_Transcription Regulates

Caption: Calcitriol signaling pathway.

HPLC-MS/MS Method Validation Workflow

The validation of an analytical method ensures its reliability for the intended application. The workflow below outlines the key steps in validating an HPLC-MS/MS method for Calcitriol detection.

Method_Validation_Workflow Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Selectivity->Linearity Precision Precision (Intra & Inter-day) Linearity->Precision Accuracy Accuracy Precision->Accuracy LLOQ LLOQ Accuracy->LLOQ Recovery Recovery LLOQ->Recovery Stability Stability Recovery->Stability Validated Validated Method Stability->Validated

Caption: HPLC-MS/MS method validation workflow.

References

A Head-to-Head Comparison of Calcitriol Lactone and Other Vitamin D Receptor (VDR) Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Calcitriol (B1668218) lactone and other prominent Vitamin D Receptor (VDR) modulators. It is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to facilitate informed decisions in VDR-targeted research. While (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (Calcitriol lactone) is a major metabolite of the active form of vitamin D3, Calcitriol, its biological activities have not been fully characterized, largely due to its limited availability from chemical synthesis.[1][2] This guide collates data on Calcitriol, its synthetic analogs, and other VDR modulators to provide a comparative framework.

Quantitative Data on VDR Modulator Performance

The efficacy of VDR modulators is typically assessed by their binding affinity to the VDR and their ability to activate or inhibit gene transcription. The following table summarizes key quantitative data from various studies.

ModulatorComparison CompoundMetricValue/FindingSource
Calcitriol CalcifediolVDR Binding Affinity~1000-fold higher than Calcifediol[3][4]
Calcitriol Cholecalciferol (800 IU/d)Calcium Metabolism & Bone TurnoverNo significant difference in effects after 3 months in postmenopausal women.[5]
Calcitriol Maxacalcitol (B1676222)PTH & Bone MetabolismEqually effective in patients on chronic haemodialysis.[6]
VDRM2 CalcitriolGene ModulationModulates ~80% of the same genes, but with less transcriptional strength. Not degraded by CYP24A1, leading to sustained presence.[7]
Tacalcitol -Functional Potency (hVDR)EC50: 7 nM[8]
Locked Side-Chain Analogue (Analogue 2) CalcitriolVDR Transcriptional ActivityMore potent than Calcitriol.[9]
(23S,24S)-24-alkylated vitamin D3 lactones Unsubstituted lactonesVDR Binding Affinity2.3 to 3.7-fold increase.[10]
(23S,24S)-24-alkylated vitamin D3 lactones Unsubstituted lactonesAntagonistic Activity1.7 to 3.5-fold higher.[10]
1,25-dihydroxyvitamin D2 (1,25-D2) 1,25-dihydroxyvitamin D3 (Calcitriol)VDR Binding AffinityEqual affinity.[11]
24-Epi-1,25-dihydroxyvitamin D2 CalcitriolBiological Activity30-70% of Calcitriol's activity due to more rapid clearance.[11]

Signaling Pathways of VDR Modulators

VDR modulators exert their effects through both genomic and non-genomic pathways. The classical genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves rapid, membrane-initiated signals.

Genomic Signaling Pathway

The genomic actions of VDR modulators are the primary mechanism for regulating gene expression. This pathway involves the VDR acting as a ligand-activated transcription factor.

G cluster_cell Target Cell cluster_nucleus Nucleus Ligand VDR Modulator (e.g., Calcitriol) VDR VDR Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Classical genomic signaling pathway for VDR modulators.

Upon entering a target cell, the VDR modulator binds to the VDR, leading to a conformational change.[12] This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[3][8] The VDR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[12][13] This can also involve the displacement of co-repressors and recruitment of co-activators.[4]

Non-Genomic Signaling Pathway

Calcitriol and other modulators can also elicit rapid biological responses that do not involve gene transcription. These effects are mediated by a membrane-associated VDR (VDRm) or other membrane receptors like Protein Disulfide Isomerase Family A Member 3 (Pdia3).[4][12]

G cluster_membrane Cell Membrane mVDR Membrane VDR (VDRm) / PDIA3 PK Protein Kinases Activation mVDR->PK Ligand VDR Modulator Ligand->mVDR Binds Ca_channel L-type Voltage Gated Ca2+ Channels (L-VGCC) PK->Ca_channel Facilitates Ca_influx Ca2+ Influx Ca_channel->Ca_influx MAPK p38 MAPK Modulation Ca_influx->MAPK Response Rapid Cellular Response MAPK->Response

Caption: Non-genomic signaling pathway initiated by VDR modulators.

This pathway involves the activation of second messenger systems, such as protein kinases, leading to a rapid influx of intracellular calcium, which in turn modulates downstream signaling cascades like the p38 MAPK pathway.[3][4]

Experimental Protocols

The characterization of VDR modulators relies on a set of standardized in vitro assays. Below are the generalized methodologies for two key experiments.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound (modulator) for the VDR by measuring its ability to compete with a radiolabeled ligand.[8]

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor 1. Prepare Receptor Source (e.g., purified VDR, cell homogenates) Incubate 4. Incubate Receptor, Radioligand, and Competitor Receptor->Incubate Radioligand 2. Prepare Radioligand (e.g., [3H]-Calcitriol) Radioligand->Incubate Competitor 3. Prepare Test Compound (Unlabeled Modulator) in serial dilutions Competitor->Incubate Separate 5. Separate Bound from Free Radioligand (e.g., filtration) Incubate->Separate Measure 6. Measure Radioactivity of Bound Ligand Separate->Measure Plot 7. Plot % Bound vs. Competitor Concentration Measure->Plot Calculate 8. Calculate IC50 and Ki Plot->Calculate

References

Validating the Specificity of Calcitriol Lactone's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of Calcitriol lactone with its parent compound, Calcitriol. The following sections detail their relative activities, present supporting experimental data in comparative tables, and outline the methodologies for key validation assays. This information is intended to assist researchers in designing experiments to validate the specificity of this compound's biological actions.

Comparative Analysis of Biological Activity

This compound, a major metabolite of Calcitriol (1α,25-dihydroxyvitamin D3), exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates a host of downstream genes.[1][2] The specificity of this compound's effects is determined by its binding affinity for the VDR and its subsequent ability to modulate VDR-mediated gene transcription and downstream cellular processes. Understanding these parameters in comparison to Calcitriol is crucial for elucidating its specific biological role.

Vitamin D Receptor (VDR) Binding Affinity

The initial step in the canonical signaling pathway for both Calcitriol and this compound is binding to the VDR. The relative binding affinity of different diastereoisomers of this compound to the VDR has been quantified and compared to Calcitriol, which is considered the high-affinity natural ligand.

Table 1: Relative VDR Binding Affinity of this compound Diastereoisomers

CompoundRelative Binding Affinity (%) vs. CalcitriolReference
Calcitriol100[3]
23(S),25(S)-1,25-(OH)2D3-26,23-lactone7.69[3]
23(R),25(R)-1,25-(OH)2D3-26,23-lactone0.76[3]
23(S),25(R)-1,25-(OH)2D3-26,23-lactone (naturally occurring)0.12[3]
23(R),25(S)-1,25-(OH)2D3-26,23-lactone0.09[3]

Relative binding affinity is calculated as (1 / Relative Competitive Index) * 100, where the RCI of Calcitriol is 1.

Cellular Proliferation

A key biological effect of Calcitriol and its analogs is the regulation of cell proliferation, which is often assessed in cancer cell lines or in normal cell types like osteoblasts. The anti-proliferative effects are typically mediated through VDR-dependent pathways that control cell cycle progression.

Table 2: Comparative Effects on Cell Proliferation

CompoundCell LineAssayEndpointRelative Potency vs. CalcitriolReference
CalcitriolOsteoblast-like cellsCell CountingInhibition of proliferation at high concentrations-[4][5]
CalcitriolMalignant Pleural Mesothelioma cellsMTT AssayDose-dependent reduction in viability-[6]
CalcitriolB16-F10 Melanoma cellsResazurin Reduction AssayIC50 of 0.24 µM-
This compoundNot availableNot availableNot availableNot available
Alkaline Phosphatase (ALP) Activity

In osteoblastic cells, Calcitriol and its analogs are known to modulate the activity of alkaline phosphatase (ALP), a key marker of osteoblast differentiation and bone formation.

Table 3: Comparative Effects on Alkaline Phosphatase (ALP) Activity in Osteoblastic Cells (MC3T3-E1)

CompoundConcentrationEffect on ALP ActivityReference
Calcitriol10⁻¹⁰ MSignificant increase[3]
23(S),25(R)-1,25-(OH)2D3-26,23-lactone80 pg/ml (approx. 1.8 x 10⁻¹⁰ M)Maximum increase (biphasic response)[3]
10,000 pg/ml (approx. 2.2 x 10⁻⁸ M)Maximum increase (biphasic response)[3]
23(R),25(S)-1,25-(OH)2D3-26,23-lactone80 pg/ml (approx. 1.8 x 10⁻¹⁰ M)Maximum increase (biphasic response)[3]
10,000 pg/ml (approx. 2.2 x 10⁻⁸ M)Maximum increase (biphasic response)[3]
23(S),25(S)-1,25-(OH)2D3-26,23-lactone100 - 1000 pg/mlLinear dose-dependent increase[3]
23(R),25(R)-1,25-(OH)2D3-26,23-lactone100 - 1000 pg/mlLinear dose-dependent increase[3]
Intestinal Calcium Transport

A primary physiological role of Calcitriol is to stimulate the absorption of dietary calcium from the intestine. This process is mediated by the VDR-dependent regulation of genes encoding calcium transport proteins.

Table 4: Comparative Effects on Intestinal Calcium Transport

CompoundModelAssayEndpointRelative Potency vs. CalcitriolReference
CalcitriolRatEverted Gut SacIncreased calcium transport-[7]
This compoundNot availableNot availableNot availableNot available

Experimental Protocols

To validate the specificity of this compound's biological effects, it is essential to employ well-controlled experiments. Below are detailed protocols for the key assays mentioned above.

VDR Competitive Binding Assay

This assay determines the affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

  • Principle: A fixed concentration of radiolabeled Calcitriol ([³H]-Calcitriol) is incubated with a source of VDR (e.g., purified recombinant VDR or cell lysate) in the presence of varying concentrations of the unlabeled competitor (this compound). The amount of bound radioactivity is inversely proportional to the binding affinity of the competitor.

  • Materials:

    • Purified recombinant human VDR or nuclear extract from VDR-expressing cells.

    • [³H]-Calcitriol (radioligand).

    • Unlabeled Calcitriol (for positive control and non-specific binding).

    • This compound (test compound).

    • Assay buffer (e.g., TEGD buffer: 50 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 5 mM DTT, 10% glycerol).

    • Hydroxyapatite (B223615) slurry or filter-based separation system.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of unlabeled Calcitriol and this compound.

    • In microcentrifuge tubes, combine the VDR preparation, [³H]-Calcitriol (at a concentration near its Kd), and either buffer (for total binding), excess unlabeled Calcitriol (for non-specific binding), or the test compound dilutions.

    • Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

    • Separate bound from free radioligand using hydroxyapatite precipitation or a filter-based method.

    • Wash the pellet or filter to remove unbound radioligand.

    • Quantify the bound radioactivity by liquid scintillation counting.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.[1]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan (B1609692) product. The absorbance of the formazan solution is proportional to the number of viable cells.

  • Materials:

    • Cell line of interest (e.g., osteoblasts, cancer cells).

    • Complete cell culture medium.

    • Calcitriol and this compound.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Calcitriol, this compound, and a vehicle control. Include untreated wells as a baseline.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

Alkaline Phosphatase (ALP) Activity Assay

This assay quantifies the enzymatic activity of ALP, a marker of osteoblast differentiation.

  • Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP), a yellow product. The rate of pNP formation, measured by the increase in absorbance at 405 nm, is proportional to the ALP activity.[8]

  • Materials:

    • Osteoblastic cell line (e.g., MC3T3-E1).

    • Cell culture medium and reagents.

    • Calcitriol and this compound.

    • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS).

    • pNPP substrate solution.

    • Alkaline phosphatase assay buffer (e.g., 1 M diethanolamine, 0.5 mM MgCl₂, pH 9.8).

    • p-nitrophenol standards.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Culture osteoblastic cells in the presence of various concentrations of Calcitriol, this compound, or vehicle control for a specified period (e.g., 7-14 days) to induce differentiation.

    • Lyse the cells to release intracellular ALP.

    • In a 96-well plate, add the cell lysates and pNPP substrate solution.

    • Incubate at 37°C and measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed time.

    • Generate a standard curve using p-nitrophenol standards.

    • Calculate the ALP activity in the cell lysates and normalize to the total protein content of each sample.

Everted Gut Sac Assay for Intestinal Calcium Transport

This ex vivo technique measures the active transport of calcium across the intestinal epithelium.

  • Principle: A segment of the small intestine is removed, everted (turned inside out), filled with a buffer, and incubated in a solution containing radiolabeled calcium (⁴⁵Ca²⁺). The accumulation of radioactivity inside the sac against a concentration gradient indicates active transport.[7][9]

  • Materials:

    • Experimental animals (e.g., rats, mice).

    • Krebs-Ringer bicarbonate buffer (or similar physiological buffer).

    • ⁴⁵CaCl₂ (radiolabeled calcium).

    • Calcitriol and this compound (for in vivo pre-treatment of animals).

    • Surgical instruments.

    • Syringes and needles.

    • Incubation bath with gassing (95% O₂ / 5% CO₂).

    • Scintillation counter.

  • Procedure:

    • Pre-treat animals with Calcitriol, this compound, or vehicle control for a specified period.

    • Euthanize the animal and excise a segment of the small intestine (e.g., duodenum).

    • Gently evert the intestinal segment over a glass rod.

    • Tie one end of the everted segment and fill it with a known volume of buffer (serosal solution).

    • Tie the other end to form a sac.

    • Incubate the sac in a flask containing buffer with ⁴⁵Ca²⁺ (mucosal solution) at 37°C with constant gassing.

    • After the incubation period, remove the sac, rinse it, and collect the serosal fluid from inside.

    • Measure the radioactivity in both the mucosal and serosal fluids using a scintillation counter.

    • Calculate the serosal-to-mucosal (S/M) ratio of radioactivity. An S/M ratio greater than 1 indicates active transport.

Visualization of Signaling Pathways and Workflows

VDR-Mediated Genomic Signaling Pathway

The canonical pathway for Calcitriol and its analogs involves binding to the VDR, heterodimerization with the Retinoid X Receptor (RXR), and binding to Vitamin D Response Elements (VDREs) in the promoter regions of target genes to modulate their transcription.

VDR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol Calcitriol / this compound VDR_cyto VDR Calcitriol->VDR_cyto Binds VDR_RXR_cyto VDR-RXR VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR-Ligand VDR_RXR_cyto->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds Target_Gene Target Gene Transcription VDRE->Target_Gene Modulates mRNA mRNA Target_Gene->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Biological_Response Biological Response (e.g., ↓ Proliferation, ↑ ALP) Protein_Synthesis->Biological_Response Leads to

Caption: VDR-mediated genomic signaling pathway of Calcitriol and its analogs.

Experimental Workflow for VDR Competitive Binding Assay

The following diagram illustrates the key steps involved in determining the VDR binding affinity of a test compound.

VDR_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents (VDR, [3H]-Calcitriol, Competitors) Start->Prepare_Reagents Incubation Incubate Reagents (Total, Non-specific, Competitor) Prepare_Reagents->Incubation Separation Separate Bound/Free Ligand (Hydroxyapatite/Filtration) Incubation->Separation Quantification Quantify Bound Radioactivity (Scintillation Counting) Separation->Quantification Data_Analysis Data Analysis (Calculate Specific Binding, IC50, Ki) Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the VDR competitive binding assay.

Logical Relationship for Validating Specificity

To confirm that the observed biological effects of this compound are specifically mediated through the VDR, a series of control experiments are necessary.

Specificity_Validation Test_Compound This compound Biological_Effect Observed Biological Effect Test_Compound->Biological_Effect VDR_Binding Binds to VDR? Biological_Effect->VDR_Binding VDR_Antagonist Effect blocked by VDR antagonist (e.g., RU486)? VDR_Binding->VDR_Antagonist Yes Non_Specific Non-Specific Effect VDR_Binding->Non_Specific No Inactive_Analog Inactive analog shows no effect? VDR_Antagonist->Inactive_Analog Yes VDR_Antagonist->Non_Specific No VDR_Knockdown Effect absent in VDR knockdown/knockout cells? Inactive_Analog->VDR_Knockdown Yes Inactive_Analog->Non_Specific No VDR_Mediated VDR-Mediated Effect VDR_Knockdown->VDR_Mediated Yes VDR_Knockdown->Non_Specific No

Caption: Logical framework for validating the VDR-mediated specificity of this compound's effects.

References

Assessing Off-Target Effects of Calcitriol Lactone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Calcitriol lactone, a key metabolite of the active form of vitamin D3, Calcitriol. The focus is on assessing its off-target effects in comparison to its parent compound, Calcitriol, and emerging alternatives such as non-secosteroidal Vitamin D Receptor (VDR) modulators. This document is intended to aid researchers and drug development professionals in understanding the potential for off-target activity and to provide a framework for its experimental evaluation.

Introduction to this compound and VDR Modulation

Calcitriol, the hormonally active form of vitamin D, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.[1] Its therapeutic applications are often limited by off-target effects, most notably hypercalcemia, which is an elevated level of calcium in the blood.[1][2] this compound is a major metabolite of Calcitriol and has been shown to bind to the VDR and exhibit biological activity.[3] The development of VDR modulators with improved selectivity and reduced off-target effects is a key area of research. Non-secosteroidal VDR modulators represent a class of compounds designed to achieve this by possessing different chemical structures that may lead to a more favorable safety profile.[4]

Comparative Analysis of VDR Modulators

A direct comparison of the off-target effects of this compound with Calcitriol and non-secosteroidal VDR modulators is limited in the current scientific literature. However, by examining their respective biological activities, particularly their effects on calcium metabolism, we can infer their potential for off-target effects.

Data Presentation: VDR Binding and Calcemic Effects

The following table summarizes available data on the VDR binding affinity and the impact on serum calcium levels for Calcitriol and the diastereoisomers of this compound. Data for a representative non-secosteroidal VDRM is included to highlight the reduced calcemic potential of this class of compounds.

CompoundRelative VDR Binding Affinity (%)Effect on Intestinal Calcium TransportEffect on Serum Calcium LevelsReference
Calcitriol 100HighIncreases[1]
(23S,25R)-Calcitriol lactone 0.17LowDecreases[5]
(23R,25S)-Calcitriol lactone 0.22LowDecreases[5]
(23S,25S)-Calcitriol lactone 7.90ModerateIncreases (less than Calcitriol)[5]
(23R,25R)-Calcitriol lactone 2.27LowIncreases (less than Calcitriol)[5]
Representative Non-secosteroidal VDRM VariesLowMinimal to no increase[4]

Note: The naturally occurring diastereoisomer of this compound is (23S,25R)-Calcitriol lactone.

Signaling Pathways and Experimental Workflows

To understand and evaluate the on- and off-target effects of VDR modulators, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their assessment.

VDR Signaling Pathway

The following diagram illustrates the general mechanism of action for VDR modulators.

VDR_Signaling_Pathway cluster_cell Target Cell VDR_Modulator VDR Modulator (e.g., this compound) VDR Vitamin D Receptor (VDR) VDR_Modulator->VDR Binds to VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR_Complex VDRE Vitamin D Response Element (VDRE) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (On-target & Off-target effects) Gene_Transcription->Biological_Response Leads to Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment VDR_Binding VDR Binding Assay (Competitive Binding) Reporter_Assay VDR Reporter Gene Assay (Transcriptional Activation) VDR_Binding->Reporter_Assay Confirm functional activity Selectivity_Panel Nuclear Receptor Selectivity Panel Reporter_Assay->Selectivity_Panel Assess off-target binding Gene_Expression Transcriptomic Profiling (Microarray/RNA-seq) Selectivity_Panel->Gene_Expression Identify off-target gene regulation Animal_Model Animal Model (e.g., Rodent) Gene_Expression->Animal_Model Inform in vivo studies Dosing Compound Administration Animal_Model->Dosing Serum_Calcium Serum Calcium & Phosphate Measurement Dosing->Serum_Calcium Primary off-target effect Biomarker_Analysis Biomarker Analysis (e.g., PTH levels) Dosing->Biomarker_Analysis Toxicity_Studies General Toxicity Assessment Dosing->Toxicity_Studies

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Calcitriol Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of active pharmaceutical ingredients like calcitriol (B1668218) lactone are critical for maintaining laboratory safety and environmental integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of calcitriol lactone, synthesized from the safety protocols of the closely related and potent compound, calcitriol. Due to the limited availability of specific disposal information for this compound, these procedures are based on established guidelines for similar hazardous pharmaceutical compounds.

Hazard and Waste Classification

This compound, a metabolite of the hormonally active form of Vitamin D3, should be handled as a potent compound.[1] Waste containing this compound is classified as hazardous chemical waste. This classification is based on the high toxicity and potential for environmental harm associated with calcitriol and its analogues.[2][3][4][5] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and is strictly prohibited.

The following table summarizes the key hazard and transportation classifications for compounds similar to this compound, which should be applied in the absence of specific data for the lactone form.

Classification Details Primary Hazard UN Number Hazard Class Packing Group
DOT Classification Toxic Solid, organic, n.o.s.Class 6.1: Poisonous materialUN2811 or UN32496.1I or II
OSHA Hazard Communication Hazardous by definitionToxic, IrritantN/AN/AN/A
Environmental Hazard Very toxic to aquatic lifeAcute and chronic aquatic toxicityN/AN/AN/A

Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Conduct all waste handling activities within a designated area, preferably inside a chemical fume hood to avoid inhalation of any dust or aerosols.

2. Waste Segregation and Containment:

  • Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: For solutions containing this compound, use a dedicated, sealed, and compatible liquid waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • The waste container must be made of a material compatible with the chemical and any solvents used. A high-density polyethylene (B3416737) (HDPE) container is generally suitable.

  • The label on the waste container should clearly state "Hazardous Waste: this compound" and include the relevant hazard symbols (e.g., toxic).

3. Handling of Unused or Expired this compound:

  • Do not attempt to neutralize or chemically deactivate this compound in the lab unless a validated and approved protocol is available. The metabolic inactivation pathways of vitamin D analogs are complex and not suitable for standard laboratory disposal.[6][7][8][9][10]

  • Transfer the unused or expired solid material directly into the designated solid hazardous waste container.

4. Spill Management:

  • In case of a spill, cordon off the area and prevent the spread of the material.

  • For minor spills, use an absorbent material to clean up the substance. Dampen the absorbent material to prevent the generation of dust.

  • For major spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

5. Storage of Waste:

  • The sealed waste container should be stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[4]

  • Store the waste container in a designated and secure location, awaiting collection by a certified waste disposal service.

6. Professional Disposal:

  • Arrange for the collection of the this compound waste by a licensed and reputable chemical waste disposal company.

  • The primary method for the final disposal of this type of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[2]

  • Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate 2. Segregate Waste ppe->segregate solid_waste Solid Waste (Pure compound, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste contain 3. Contain in Labeled Hazardous Waste Container solid_waste->contain liquid_waste->contain store 4. Store Waste Securely in Secondary Containment contain->store spill->ppe No spill_cleanup Follow Spill Cleanup Protocol (Contain, absorb, collect) spill->spill_cleanup Yes spill_cleanup->contain pickup 5. Arrange for Professional Waste Collection store->pickup end End: Incineration by Licensed Facility pickup->end

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Calcitriol lactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Calcitriol Lactone

This compound is a metabolite of Calcitriol, which is an active form of Vitamin D3 and a calcium regulator.[3] Due to its potent biological activity, inadvertent exposure could have significant physiological effects.

Quantitative Safety Data

Due to the limited availability of specific data for this compound, the following table summarizes key safety parameters for the parent compound, Calcitriol. Researchers must consult the supplier-provided SDS for specific values for this compound.

ParameterValue (for Calcitriol)Source
Acute Toxicity (Oral) Fatal if swallowed (Category 1)[4]
Acute Toxicity (Dermal) Fatal in contact with skin (Category 1)[4]
Acute Toxicity (Inhalation) Fatal if inhaled (Category 1)[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child (Category 2)[4]
Storage Temperature -20°C[3]
Stability Air and light sensitive. Heat and light accelerate decomposition.[5]

Operational Plan: Safe Handling and Disposal

This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting, from receipt to disposal.

Engineering Controls
  • Primary Containment: All manipulations involving solid this compound or its solutions must be conducted within a certified chemical fume hood, a glove box, or an equivalent ventilated containment system to prevent inhalation of dust or aerosols.[1][5]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement primary containment.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical. The following should be considered mandatory:

  • Hand Protection: Wear two pairs of nitrile or neoprene gloves that are resistant to the solvents being used.[1][7] Gloves must conform to EN 374 standards.[5][6] Change gloves immediately if they become contaminated, and always wash hands thoroughly after removing them.[2][6]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations where there is a risk of splashing.[1][8]

  • Body Protection: A disposable, polyethylene-coated polypropylene (B1209903) gown or a similar low-permeability lab coat, fully buttoned, is required.[5][8] For larger quantities, a chemically resistant apron or suit should be worn.[1]

  • Respiratory Protection: If for any reason work cannot be performed within a fume hood, a NIOSH-approved powered air-purifying respirator (PAPR) with HEPA filters or a full-face respirator with appropriate cartridges for organic vapors and particulates must be used.[1][7]

  • Additional Protection: Disposable head, hair, shoe, and sleeve covers are recommended to prevent contamination.[5][8]

Handling Procedures
  • Preparation: Designate a specific area within the fume hood for handling this compound. Ensure all necessary equipment is clean and readily accessible. A chemical spill kit should be immediately available.[1]

  • Weighing: To prevent contamination and overexposure, open handling of the powder should not be permitted.[5] Weigh solid this compound within the containment system using a tared container to minimize transfer and dust generation.[1][5]

  • Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing. If procedures have the potential for aerosolization (e.g., vortexing, sonicating), they must be handled within a containment system or with local exhaust ventilation.[1][5]

  • Post-Handling: Thoroughly decontaminate all surfaces and equipment with an appropriate solvent followed by soap and water.[1]

Storage
  • Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5][6][9] Recommended storage is at -20°C.[3]

  • Store away from incompatible materials such as oxidizing agents.[5]

Spill Management
  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[5]

    • Dampen the material with water to prevent dusting before sweeping.[5]

    • Carefully sweep or vacuum the spilled material into a suitable, labeled container for disposal. The vacuum cleaner must be fitted with a HEPA filter.[5]

  • Major Spills:

    • Evacuate the area and move upwind.[5]

    • Alert emergency responders.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and handled in accordance with all local, state, and federal regulations.[5]

  • Waste Collection: Collect all contaminated materials (e.g., gloves, gowns, wipes, excess reagent) in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Disposal Route: Do not dispose of down the drain.[5] Consult with your institution's environmental health and safety (EHS) office or a licensed waste management authority for proper disposal procedures, which may include incineration at an authorized facility.[5]

Visual Guides and Protocols

To further clarify the necessary procedures and logical relationships in handling this compound, the following diagrams are provided.

Operational_Workflow_for_Calcitriol_Lactone Operational Workflow for Handling this compound cluster_Prep 1. Preparation cluster_Handling 2. Handling (in Fume Hood) cluster_Post 3. Post-Handling cluster_Disposal 4. Waste Management Prep Obtain Supplier SDS & Perform Risk Assessment Designate Designate Handling Area in Fume Hood Prep->Designate Assemble Assemble PPE & Spill Kit Designate->Assemble Weigh Weigh Solid Compound Assemble->Weigh Proceed to Handling Dissolve Prepare Solution Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decon Decontaminate Equipment & Work Area Experiment->Decon Complete Experiment Doff Properly Doff PPE Decon->Doff Wash Wash Hands Thoroughly Doff->Wash Collect Collect Waste in Labeled Container Wash->Collect Begin Waste Protocol StoreWaste Store Waste Securely Collect->StoreWaste Dispose Dispose via EHS/ Licensed Vendor StoreWaste->Dispose Hierarchy_of_Controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Gown, Respirator) (Least Effective) Admin->PPE

References

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